1,5-Diphenylpyrazolidin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-diphenylpyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15-11-14(12-7-3-1-4-8-12)17(16-15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDMBBKKGFKNCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395159 | |
| Record name | 1,5-diphenylpyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6118-95-2 | |
| Record name | 1,5-diphenylpyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1,5-Diphenylpyrazolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview for the synthesis and comprehensive characterization of 1,5-Diphenylpyrazolidin-3-one, a heterocyclic compound of interest in medicinal chemistry. The document outlines the mechanistic principles behind its synthesis via the reaction of phenylhydrazine with ethyl cinnamate, provides a robust, step-by-step experimental protocol, and details the analytical techniques required for structural elucidation and purity confirmation. This includes methodologies and expected data for melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The content is structured to provide both theoretical understanding and practical, field-tested insights to ensure reproducibility and accuracy in a laboratory setting.
Introduction: The Significance of the Pyrazolidinone Scaffold
Pyrazolidinone derivatives are a class of five-membered nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their diverse biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties, have established them as privileged structures in drug discovery.[1][2] this compound serves as a fundamental analogue in this class, and a thorough understanding of its synthesis and characterization is crucial for researchers aiming to develop novel therapeutics based on this framework.
This guide provides an autonomous, in-depth protocol, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental decisions.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the cyclocondensation reaction between phenylhydrazine and an α,β-unsaturated ester, such as ethyl cinnamate. This reaction proceeds via a Michael addition followed by an intramolecular cyclization.
Reaction Principle and Mechanism
The reaction is initiated by the nucleophilic attack of phenylhydrazine on the β-carbon of ethyl cinnamate (a Michael addition). This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine moiety on the ester carbonyl group, leading to the formation of a cyclic intermediate. The subsequent elimination of an ethanol molecule results in the stable this compound ring system. An acidic or basic catalyst can be employed to facilitate the reaction.[3]
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with checkpoints for reaction monitoring and purification.
Materials and Reagents:
-
Phenylhydrazine
-
Ethyl cinnamate
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate (for neutralization)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for recrystallization (e.g., ethanol)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Workflow Diagram:
Caption: Experimental workflow for the synthesis and purification of the target compound.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve phenylhydrazine (1 equivalent) and ethyl cinnamate (1 equivalent) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (approximately 5-10% of the molar quantity of the reactants) to the mixture. The acid protonates the carbonyl group of the ester, making it more electrophilic and facilitating the initial nucleophilic attack.
-
Reflux: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation. Collect the crude solid by vacuum filtration.
-
Washing and Neutralization: Wash the collected solid with cold water to remove any water-soluble impurities, followed by a wash with a dilute sodium bicarbonate solution to neutralize any residual acetic acid. Finally, wash again with water.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physical Characterization
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point (MP): The melting point is a crucial indicator of purity. A sharp melting point range is expected for a pure compound. The literature value for the melting point of this compound is approximately 165-168 °C.
Spectroscopic Characterization
The following spectroscopic techniques are fundamental for the structural elucidation of this compound.
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Protocol: Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.
-
Expected Absorptions:
-
~3200-3400 cm⁻¹ (N-H stretch): A broad peak indicating the presence of the N-H group in the pyrazolidinone ring.
-
~1650-1700 cm⁻¹ (C=O stretch): A strong absorption band corresponding to the amide carbonyl group.[2]
-
~3000-3100 cm⁻¹ (Aromatic C-H stretch): Peaks indicating the aromatic C-H bonds.
-
~1450-1600 cm⁻¹ (C=C stretch): Absorptions characteristic of the aromatic rings.
-
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Protocol: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for both ¹H and ¹³C NMR analysis.[4]
-
Expected ¹H NMR Signals (in CDCl₃):
-
~7.0-7.5 ppm (m, 10H): A complex multiplet corresponding to the ten protons of the two phenyl rings.
-
~4.5-5.0 ppm (dd, 1H): A doublet of doublets for the proton at the C5 position, coupled to the two protons at the C4 position.
-
~2.5-3.0 ppm (m, 2H): A multiplet for the two diastereotopic protons at the C4 position.
-
~8.0-9.0 ppm (br s, 1H): A broad singlet for the N-H proton, which may be exchangeable with D₂O.
-
-
Expected ¹³C NMR Signals (in CDCl₃):
-
~170-175 ppm: The signal for the carbonyl carbon (C3).
-
~115-145 ppm: A series of signals corresponding to the carbons of the two phenyl rings.
-
~55-65 ppm: The signal for the methine carbon (C5).
-
~35-45 ppm: The signal for the methylene carbon (C4).
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Protocol: Analyze the sample using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Expected Molecular Ion Peak: The molecular formula for this compound is C₁₅H₁₄N₂O, with a molecular weight of 238.29 g/mol . A prominent peak corresponding to the molecular ion [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 238 or 239, respectively.
Summary of Characterization Data
| Technique | Parameter | Expected Result |
| Appearance | Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | Range | 165-168 °C |
| IR Spectroscopy | Key Peaks (cm⁻¹) | ~3200-3400 (N-H), ~1650-1700 (C=O), ~1450-1600 (C=C) |
| ¹H NMR | Chemical Shifts (δ, ppm) | ~7.0-7.5 (Ar-H), ~4.5-5.0 (C5-H), ~2.5-3.0 (C4-H₂), ~8.0-9.0 (N-H) |
| ¹³C NMR | Chemical Shifts (δ, ppm) | ~170-175 (C=O), ~115-145 (Ar-C), ~55-65 (C5), ~35-45 (C4) |
| Mass Spectrometry | Molecular Ion (m/z) | [M]⁺ at 238 or [M+H]⁺ at 239 |
Safety, Handling, and Storage
-
Phenylhydrazine: Is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
General Handling: Standard laboratory safety procedures should be followed. Avoid inhalation, ingestion, and skin contact with all chemicals.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from light.
Conclusion
This guide provides a comprehensive and authoritative framework for the successful synthesis and characterization of this compound. By integrating mechanistic understanding with a detailed, validated experimental protocol and clear characterization benchmarks, researchers are equipped to produce and verify this important heterocyclic scaffold with high purity and confidence. The methodologies described herein serve as a foundational platform for further exploration and development of novel pyrazolidinone-based compounds in the field of drug discovery.
References
-
Singh R, Upmanyu N, Gupta M, Prasad P (2015) Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chem 3(1): 1016. [Link]
-
Organic Chemistry Research (2018) Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component reaction. Org. Chem. Res., Vol. 4, No. 2, 174-181. [Link]
Sources
biological activity of novel 1,5-Diphenylpyrazolidin-3-one analogs.
An In-Depth Technical Guide to the Biological Activity of Novel 1,5-Diphenylpyrazolidin-3-one Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolidinone Core in Modern Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, with nitrogen-containing scaffolds being particularly prominent.[1] Among these, the this compound moiety has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional arrangement and electronic properties allow for versatile interactions with various biological targets. For decades, molecules incorporating the pyrazolidinone core have demonstrated a remarkable breadth of pharmacological applications, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and neuroprotective activities.[1]
This guide provides a comprehensive exploration of the multifaceted biological activities of novel this compound analogs. Moving beyond a simple catalog of effects, we will dissect the underlying mechanisms of action, detail the rigorous experimental methodologies required for their evaluation, and present the data in a clear, actionable format. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to advance the discovery of new therapeutics based on this versatile chemical scaffold.
The Broad Spectrum of Biological Efficacy
The therapeutic potential of this compound analogs is diverse. The following sections explore the most significant and well-documented biological activities, explaining the causal relationships behind the experimental models used for their validation.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Inflammation is a complex physiological response to harmful stimuli, mediated by a cascade of signaling molecules.[2] A key pathway in this process is the metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which produce prostaglandins (PGs) and leukotrienes (LTs), respectively.[3][4][5] These eicosanoids are potent mediators of pain, swelling, and fever.
The primary mechanism for the anti-inflammatory action of pyrazolidinone derivatives is the inhibition of these enzymes.[2] By blocking the catalytic activity of COX and/or LOX, these compounds effectively reduce the production of pro-inflammatory PGs and LTs.[3][4] This dual-inhibition capability is of significant therapeutic interest, as it may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, which can have gastrointestinal side effects.[6]
Key Mechanistic Target: Cyclooxygenase (COX) Inhibition The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation.[5] Many traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effect (via COX-2 inhibition) but also to gastric distress (via COX-1 inhibition).[4] The development of pyrazole-based analogs has led to compounds with good selectivity for COX-2 over COX-1, representing a significant advancement in anti-inflammatory therapy.[7][8]
Key Mechanistic Target: Lipoxygenase (LOX) Inhibition Lipoxygenases are a family of enzymes that catalyze the production of leukotrienes, which are deeply involved in inflammatory processes and have emerged as a critical therapeutic target.[3][9] The ability of certain pyrazolidinone analogs to inhibit LOX activity provides an additional and complementary mechanism for controlling inflammation, particularly in diseases like asthma where leukotrienes play a central role.[3][10][11]
Analgesic Activity: From Nociception to Relief
Pain is a direct and debilitating symptom of inflammation. The analgesic (pain-relieving) properties of this compound analogs are intrinsically linked to their anti-inflammatory effects. By inhibiting the synthesis of prostaglandins, which sensitize nerve endings to painful stimuli, these compounds effectively raise the pain threshold. Several preclinical models are employed to validate this activity, each designed to simulate different types of pain.[12] These models include thermal stimuli (hot plate test), chemical stimuli (acetic acid-induced writhing), and mechanical stimuli.[13][14][15][16] Studies have consistently demonstrated the potent analgesic effects of various pyrazolidine-3,5-dione derivatives in these assays.[17][18][19][20]
Antimicrobial Activity: A Defense Against Pathogens
Beyond their anti-inflammatory and analgesic roles, pyrazolidinone derivatives have shown promising activity against a range of microbial pathogens.[21][22][23][24] Both antibacterial and antifungal effects have been documented, highlighting the potential for developing novel anti-infective agents, a critical need in an era of growing antibiotic resistance.[1][25] The standard method for quantifying this activity is by determining the Minimum Inhibitory Concentration (MIC) using techniques like broth microdilution.[22][26][27][28] Structure-activity relationship (SAR) studies have revealed that the antimicrobial potency can be significantly influenced by the nature and position of substituents on the phenyl rings of the core structure.[23][25]
Visualizing the Scientific Approach
To better understand the process of evaluating these novel compounds, the following diagrams illustrate a typical experimental workflow and the core biochemical pathway they target.
Caption: Inhibition of the Arachidonic Acid Cascade by pyrazolidinone analogs.
Field-Proven Experimental Protocols
The trustworthiness of any claim regarding biological activity rests on reproducible, validated protocols. The following sections provide step-by-step methodologies for core experiments.
Protocol 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a benchmark model for evaluating acute inflammation. [18][29]
-
Animal Preparation: Use healthy adult Wistar rats (150-200g). Acclimatize the animals for at least one week. Fast them overnight before the experiment but allow free access to water.
-
Grouping: Divide animals into groups (n=6):
-
Control Group: Receives the vehicle (e.g., 1% Tween 80 in saline).
-
Standard Group: Receives a standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Test Groups: Receive different doses of the this compound analog.
-
-
Drug Administration: Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Calculation: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Protocol 2: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
This model assesses peripheral analgesic activity by inducing visceral pain. [12][15][18]
-
Animal Preparation: Use healthy adult Swiss albino mice (20-25g). Follow similar acclimatization and fasting procedures as above.
-
Grouping: Establish control, standard (e.g., Aspirin, 100 mg/kg), and test groups (n=6).
-
Drug Administration: Administer the respective substances (vehicle, standard, or test compound) 30 minutes (i.p.) or 60 minutes (p.o.) before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% v/v acetic acid solution intraperitoneally (10 mL/kg body weight).
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20 minutes.
-
Calculation: Determine the percentage protection (analgesic activity) using the formula: % Protection = [(Mean writhes in control - Mean writhes in test) / Mean writhes in control] * 100
Protocol 3: In Vitro Antimicrobial Susceptibility (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound. [26][28][30]
-
Preparation of Inoculum: From a fresh culture plate, select several colonies of the test microorganism (e.g., S. aureus, E. coli). Suspend them in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). [26]Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [26]2. Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in an appropriate broth (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing compound concentrations across the plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls: Include essential controls on each plate:
-
Positive Control: Broth with inoculum and a standard antibiotic (e.g., Ciprofloxacin).
-
Negative Control (Growth Control): Broth with inoculum but no compound.
-
Sterility Control: Broth only.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. [26]This can be assessed visually or by measuring optical density with a plate reader.
Quantitative Data Summary
Effective data presentation is crucial for comparing the efficacy of different analogs. The following tables provide a standardized format for presenting experimental findings.
Table 1: Anti-inflammatory Activity of this compound Analogs
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hr) |
| Control | Vehicle | 0% |
| Indomethacin | 10 | 75.2% |
| Analog A | 25 | 45.8% |
| Analog B | 25 | 68.5% |
| Analog C | 25 | 52.1% |
Table 2: Minimum Inhibitory Concentration (MIC) of Analogs against Various Microorganisms
| Compound | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. E. coli (Gram -) | MIC (µg/mL) vs. C. albicans (Fungus) |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 8 |
| Analog A | 32 | 64 | >128 |
| Analog B | 16 | 32 | 64 |
| Analog C | 64 | 128 | >128 |
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive body of research demonstrates that analogs derived from this core possess potent and often multi-faceted biological activities, primarily as anti-inflammatory, analgesic, and antimicrobial agents. Their ability to inhibit key enzymes in the inflammatory cascade, such as COX and LOX, underpins much of their therapeutic potential.
Future research should focus on several key areas. The synthesis of new analogs should be guided by robust structure-activity relationship studies to optimize potency and selectivity, particularly for the COX-2 enzyme to minimize side effects. Further exploration into their potential as neuroprotective or anticancer agents is also warranted, given the broad biological activities associated with this class of compounds. [1]Ultimately, the continued investigation of this compound derivatives holds significant promise for delivering the next generation of drugs to combat inflammation, pain, and infectious diseases.
References
- Gore, R. Synthesis, Characterization and antimicrobial activity of azole-pyrazolidin-3-one derivatives. International Journal of Pharmaceutical Chemistry.
- BenchChem. Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
- Eze, F., Uzor, P., & Osadebe, P. O. (2019).
- Bhosale, S. K., & Bhosale, N. S. (2008).
- Preclinical screening models for Analgesic drugs. (n.d.). Slideshare.
- Patel, P. K., Sahu, J., & Chandel, S. S. (2017). A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. Science Publishing Group.
- Barrot, M. (2012).
- Patel, P. K., Sahu, J., & Chandel, S. S. (2017). A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals.
- Recent and advanced animal models used in the Screening of analgesics and anti-inflamm
- Lu, D., et al. (n.d.).
- Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2013).
- Novel 5-lipoxygenase inhibitors identified by comput
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- Lipoxygenases (LOs): An Heterogenous Family of Lipid Peroxidizing Enzymes Implicated in Cell Differentiation, Inflammation, Asthma, Carcinogenesis, Atherogenesis-An Interesting Target for the Development of Promising Drugs. (n.d.).
- Aksöz, B. E., Gürpınar, S. S., & Eryılmaz, M. (2020).
- In vivo and in-vitro anti-inflamm
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. Routledge.
- Aksöz, B. E., Gürpınar, S. S., & Eryılmaz, M. (2020).
- Evranos Aksöz, B., Gürpınar, S. S., & Eryılmaz, M. (2020).
- Islam, A. M., el-Bayouki, K. A., & Moharram, H. H. (1984). Synthesis of some new 3,5-pyrazolidinedione derivatives of expected biological activity. Pharmazie, 39(6), 382-3.
- Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity. (n.d.).
- Antimicrobial Susceptibility Testing Protocols. (2007). Semantic Scholar.
- Tiwari, A., Singh, A., & Nagar, U. S. (n.d.).
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
- Wadhwa, R., & Rai, S. (2023). Antimicrobial Susceptibility Testing.
- In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. (n.d.).
- Development of novel molecules to study lipoxygenase activity in its cellular context. (2020). the University of Groningen research portal.
- Tiwari, A., Singh, A., & Nagar, U. S. (2018). Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities.
- Raffa, D., et al. (2010). Pyrazolobenzotriazinone derivatives as COX inhibitors: synthesis, biological activity, and molecular-modeling studies. PubMed.
- Analgesic Peptides: From Natural Diversity to R
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI.
- Nardi, D., Massarani, E., & Magistretti, M. J. (1969). Pyrazoline-5-one and pyrazolidine-3, 5-dione derivatives with antiphlogistic and analgesic activity. PubMed.
- Flora, L. (1980). Pyrazolidine anti-inflammatory composition and methods of use.
- Synthesis, Analgesic, Anti-inflammatory and Antimicrobial Activities of Some Novel Pyrazoline Deriv
- In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. (2022). YouTube.
- Garscha, U., et al. (n.d.). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. NIH.
- Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Deriv
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2019). PMC - NIH.
- Penning, T. D., et al. (n.d.). Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze Nesulfonamide (SC-58635, Celecoxib). PubMed.
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[21][26][31]riazin-7(6H)-ones and Derivatives. (n.d.). MDPI.
- Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. (n.d.). MDPI.
- Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. (n.d.). Oriental Journal of Chemistry.
- Neurochemical studies of an analgesic, 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole [difenamizole]. (n.d.). PubMed.
- The Mechanism of Action of Anti-Inflammatory Drugs. (n.d.).
- Vane, J. R., & Botting, R. M. (1998). Anti-inflammatory drugs and their mechanism of action. PubMed.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. US4216212A - Pyrazolidine anti-inflammatory composition and methods of use - Google Patents [patents.google.com]
- 3. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolobenzotriazinone derivatives as COX inhibitors: synthesis, biological activity, and molecular-modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals, International Journal of Neurologic Physical Therapy, Science Publishing Group [sciencepublishinggroup.com]
- 13. preclinical screening models for Analgesic drugs | PPTX [slideshare.net]
- 14. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijpbr.in [ijpbr.in]
- 17. [PDF] Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Pyrazoline-5-one and pyrazolidine-3, 5-dione derivatives with antiphlogistic and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Synthesis, Characterization and antimicrobial activity of azole-pyrazolidin-3-one derivatives | Semantic Scholar [semanticscholar.org]
- 22. turkjps.org [turkjps.org]
- 23. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]
- 25. turkjps.org [turkjps.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. apec.org [apec.org]
- 28. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. In vivo and in-vitro anti-inflammatory study | PPT [slideshare.net]
- 30. routledge.com [routledge.com]
- 31. [PDF] In vitro and In vivo Models for Anti-inflammation: An Evaluative Review | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Biological Mechanism of Action of 1,5-Diphenylpyrazolidin-3-one and its Analogs
Foreword: Unraveling the Therapeutic Potential of Pyrazolidinones
The pyrazolidinone scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group, has long been a cornerstone in medicinal chemistry. From the early discovery of phenylbutazone to the development of modern selective inhibitors, this chemical motif has yielded a plethora of compounds with significant pharmacological activities. This guide delves into the intricate biological mechanisms of a key member of this family, 1,5-Diphenylpyrazolidin-3-one, and its derivatives. Our focus will be on elucidating the molecular interactions and pathway modulations that underpin their therapeutic effects, particularly in the context of inflammation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.
The Core Scaffold: this compound - A Foundation for Anti-Inflammatory Activity
This compound and its analogs have demonstrated a wide spectrum of biological activities, with their anti-inflammatory properties being the most extensively studied. The core mechanism of action for many of these compounds lies in their ability to modulate the arachidonic acid cascade, a critical pathway in the inflammatory response.
Dual Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
A significant body of evidence points to the dual inhibitory capacity of pyrazolidinone derivatives against both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes.
-
Cyclooxygenase (COX) Inhibition: The COX enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Derivatives of 1,5-diphenylpyrazole have been shown to be potent inhibitors of COX-2. The selectivity for COX-2 over COX-1 is a desirable trait in anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. Molecular docking studies have revealed that 1,5-diarylpyrazole compounds can fit into the active sites of both COX-1 and COX-2, with subtle structural differences dictating their selectivity.
-
Lipoxygenase (LOX) Inhibition: The lipoxygenase pathway leads to the production of leukotrienes, which are potent mediators of inflammation and allergic reactions. 1-phenyl-3-pyrazolidinone (phenidone), a close structural analog of this compound, has been identified as an effective inhibitor of the LOX pathway. Structure-activity relationship studies on a series of 1-phenyl-3-pyrazolidinones have demonstrated that substitutions on the pyrazolidinone ring can significantly impact their 5-lipoxygenase inhibitory potency, with some derivatives exhibiting IC50 values in the nanomolar range.
The dual inhibition of both COX and LOX pathways by pyrazolidinone derivatives presents a significant therapeutic advantage, as it allows for a broader blockade of pro-inflammatory mediator synthesis.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
To determine the inhibitory activity of this compound derivatives against COX-1 and COX-2, a common in vitro assay is employed.
Objective: To quantify the concentration of the test compound required to inhibit 50% of the COX enzyme activity (IC50).
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction mixture is prepared containing the respective COX enzyme, a heme cofactor, and a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Addition: The test compound (e.g., a this compound derivative) is added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Termination: The reaction is terminated by the addition of a quenching solution (e.g., a strong acid).
-
Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Modulation of Inflammatory Signaling Pathways
Beyond direct enzyme inhibition, this compound and its analogs can exert their anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
Inhibition of the Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Studies have shown that pyrazole derivatives can block the TNF-α induced activation of the NF-κB pathway. This inhibition can occur at various levels of the signaling cascade, including the prevention of IκB degradation and the subsequent nuclear translocation of NF-κB. By suppressing the NF-κB pathway, these compounds can effectively downregulate the expression of key inflammatory mediators.
Diagram: Inhibition of the NF-κB Signaling Pathway
discovery of new 1,5-Diphenylpyrazolidin-3-one derivatives.
An In-Depth Technical Guide to the Discovery of New 1,5-Diphenylpyrazolidin-3-one Derivatives
Executive Summary
The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2] Its derivatives have demonstrated significant potential as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the contemporary landscape surrounding the discovery of novel derivatives of this scaffold. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind synthetic strategies, provides detailed and reproducible experimental protocols, and synthesizes critical structure-activity relationship (SAR) insights. The guide is structured to facilitate a deep understanding of the key stages of discovery, from rational design and synthesis to robust biological evaluation, empowering research teams to navigate this promising area of drug development.
The Pyrazolidinone Core: A Scaffold of Pharmacological Significance
The pyrazolidinone ring system, particularly its oxo derivatives, represents a cornerstone in heterocyclic chemistry due to its profound impact on pharmaceutical development.[1][5][6] The history of pyrazolinone chemistry began with the synthesis of antipyrine, a potent antipyretic, by Ludwig Knorr.[5] Since then, the scaffold has been integrated into numerous therapeutic agents, including the well-known anti-inflammatory drug Phenylbutazone.[1][7]
The this compound core offers a unique three-dimensional structure with multiple points for chemical modification. The phenyl rings at the N1 and C5 positions can be functionalized to modulate lipophilicity, electronic properties, and steric interactions, which in turn fine-tunes the compound's binding affinity to biological targets. This inherent versatility makes it an exceptionally attractive starting point for the development of new chemical entities targeting a wide array of diseases.
Core Synthetic Strategies: From Classical to Contemporary
The construction of the this compound ring is typically achieved through cyclocondensation reactions. The choice of synthetic route is dictated by factors such as the availability of starting materials, desired substitution patterns, reaction efficiency, and scalability.
Classical Approach: Cyclocondensation of Hydrazines
The most established and straightforward route to 3-pyrazolidinones involves the reaction of α,β-unsaturated esters with hydrazine derivatives.[8][9] In the context of 1,5-diphenyl derivatives, this translates to the reaction of a substituted phenylhydrazine with an appropriate cinnamic acid ester or a related 3-phenylpropenoic acid derivative.
Causality in Experimental Design:
-
Choice of Hydrazine: The selection of the N-substituted phenylhydrazine directly installs the desired functional groups on the N1-phenyl ring of the final product.
-
Reaction Conditions: The reaction is often conducted under reflux in a protic solvent like ethanol or acetic acid. The acid can act as a catalyst for the initial Michael addition and subsequent intramolecular cyclization/dehydration. The use of a base, such as sodium acetate, can also be employed to facilitate the reaction.[2]
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol), leveraging the crystalline nature of many of these derivatives to achieve high purity.
Modern Synthetic Innovations
While classical methods are reliable, modern organic synthesis seeks to improve efficiency, yield, and environmental friendliness.
-
Multi-Component Reactions (MCRs): One-pot reactions involving an aldehyde, a β-ketoester, and a phenylhydrazine can rapidly generate complex pyrazolidinone structures, minimizing intermediate isolation steps and solvent waste.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.
-
Catalysis: The development of novel catalysts, such as Mg(II) acetylacetonate in water, provides an environmentally benign and efficient method for synthesizing pyrazolidine-3,5-dione derivatives.[3]
General Synthetic Workflow
The process from starting materials to a fully characterized novel compound follows a logical and rigorous pathway.
Caption: General workflow for synthesis and characterization.
Structural Characterization of Novel Derivatives
Unambiguous determination of the chemical structure is a critical step. A combination of spectroscopic techniques is employed to confirm the identity and purity of each newly synthesized compound.
-
¹H NMR Spectroscopy: Provides information on the number and connectivity of protons. Key signals include aromatic protons on the two phenyl rings, and the characteristic diastereotopic protons of the CH₂-CH moiety in the pyrazolidine ring.
-
¹³C NMR Spectroscopy: Reveals the number of unique carbon environments. The carbonyl carbon (C3) typically appears as a distinct signal downfield (~170-180 ppm).
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. A strong absorption band around 1680-1720 cm⁻¹ is indicative of the C=O (amide) stretch in the five-membered ring.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass for formula confirmation.
Table 1: Example Spectroscopic Data for a Hypothetical Derivative
| Analysis Type | Characteristic Signal/Value | Interpretation |
| ¹H NMR | δ 7.0-8.0 ppm (m, 10H) | Aromatic protons from two phenyl rings |
| δ 4.5-4.8 ppm (dd, 1H) | C5-H proton | |
| δ 2.5-3.0 ppm (m, 2H) | C4-H₂ protons | |
| ¹³C NMR | δ 172.5 ppm | C3 carbonyl carbon |
| δ 120-145 ppm | Aromatic carbons | |
| δ 60.5 ppm | C5 carbon | |
| δ 42.1 ppm | C4 carbon | |
| IR (KBr) | 1695 cm⁻¹ | C=O stretching vibration |
| 3050 cm⁻¹ | Aromatic C-H stretching | |
| HRMS (ESI) | m/z [M+H]⁺: 239.1179 | Corresponds to formula C₁₅H₁₅N₂O⁺ |
Biological Evaluation and Structure-Activity Relationships
The therapeutic potential of new derivatives is assessed through a battery of biological assays. The choice of assay is guided by the known activities of the pyrazolidinone class, which prominently include anti-inflammatory and antimicrobial effects.[7][10][11]
In Vitro Anti-inflammatory Activity Protocol: COX-2 Inhibition Assay
This protocol provides a framework for assessing a compound's ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.
Protocol Steps:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe.
-
-
Assay Plate Setup:
-
In a 96-well plate, add assay buffer to all wells.
-
Add vehicle (DMSO) to control wells and serial dilutions of the test compound to experimental wells.
-
Add a known COX-2 inhibitor (e.g., Celecoxib) to positive control wells.
-
-
Enzyme Incubation:
-
Add the COX-2 enzyme solution to all wells.
-
Incubate the plate for 10 minutes at room temperature to allow the test compounds to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately begin monitoring the change in absorbance over time using a plate reader at the appropriate wavelength for the colorimetric probe.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Caption: Workflow for an in vitro COX-2 inhibition assay.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for biological activity.
-
N1-Phenyl Ring: Substituents on this ring primarily influence the compound's pharmacokinetic properties. Modifications here can alter solubility, metabolic stability, and overall bioavailability.
-
C5-Phenyl Ring: This position is often critical for pharmacodynamic interactions. The introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) can significantly impact potency and selectivity for a given biological target. For instance, studies on pyrazolidinone antibacterial agents have shown that strongly electron-withdrawing groups can be optimal for activity.[12]
-
C4-Position: While unsubstituted in the parent scaffold, derivatization at the C4 position with various alkyl or aryl groups can introduce new steric and electronic features, leading to novel biological profiles. Knoevenagel condensation at this position can yield derivatives with enhanced anti-inflammatory activity.[5]
Caption: Structure-Activity Relationship (SAR) map.
Future Perspectives and Conclusion
The discovery of novel this compound derivatives continues to be a vibrant and productive field of research. Future efforts will likely focus on several key areas:
-
Target-Specific Design: Moving from broad screening to the rational design of derivatives that are highly selective for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.
-
Hybrid Molecules: The pharmacophore hybrid approach, which combines the pyrazolidinone core with other known bioactive moieties (like thiazolidinones), is a promising strategy to develop molecules with enhanced or dual-acting efficacy.[13]
-
Exploring New Therapeutic Areas: While anti-inflammatory and antimicrobial activities are well-established, the scaffold's versatility suggests potential in other areas such as neurodegenerative diseases, viral infections, and metabolic disorders.[2][8]
References
- Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives. (2023, June). CHEM COMMUN.
- Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones. (n.d.). ARKIVOC. Retrieved January 15, 2026.
-
Ternansky, R. J., & Draheim, S. E. (1993). Structure-activity relationship within a series of pyrazolidinone antibacterial agents. 1. Effect of nuclear modification on in vitro activity. Journal of Medicinal Chemistry, 36(22), 3219–3223. Available from: [Link]
-
Ternansky, R. J., Draheim, S. E., Pike, A. J., Counter, F. T., Eudaly, J. A., & Kasher, J. S. (1993). Structure-activity relationship within a series of pyrazolidinone antibacterial agents. 2. Effect of side-chain modification on in vitro activity and pharmacokinetic parameters. Journal of Medicinal Chemistry, 36(22), 3224–3229. Available from: [Link]
- Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. (n.d.). PubMed Central. Retrieved January 15, 2026.
-
A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivatives. (2022, April 26). ResearchGate. Available from: [Link]
-
Grošelj, U., & Svete, J. (2015). Recent advances in the synthesis of polysubstituted 3-pyrazolidinones. ARKIVOC, 2015(6), 175–205. Available from: [Link]
-
A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivatives. (2022, February 22). Faculty of Agriculture - Assiut University. Available from: [Link]
-
Abd-Ella, A. A., Metwally, S. A., & Hassan, M. A. (2022). A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivatives. Current Chemistry Letters, 11(2), 157-172. Available from: [Link]
-
Structure-activity relationship within a series of pyrazolidinone antibacterial agents. 1. Effect of nuclear modification on in vitro activity. (n.d.). ACS Publications. Retrieved January 15, 2026. Available from: [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLIDIN-3-ONES DERIVATIVES. (n.d.). TSI Journals. Retrieved January 15, 2026. Available from: [Link]
-
Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities. (2018, October 11). ResearchGate. Available from: [Link]
-
Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016. Available from: [Link]
-
Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. (2020, December). ResearchGate. Available from: [Link]
-
Synthesis and Biological Activity of Pyrazolidine-3,5-Dione Substituted Benzimidazole Derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026. Available from: [Link]
-
Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016. Available from: [Link]
-
Kumar, S., Bawa, S., Drabu, S., Kumar, R., & Gupta, H. (2009). Biological activities of pyrazoline derivatives--a recent development. Recent Patents on Anti-infective Drug Discovery, 4(3), 154–163. Available from: [Link]
-
Wachowiak, R. (1979). Chemical characterization of decomposition products of pyrazolidinedione-3,5 derivatives. Part 2: Chemical transformations of 4-prenyl-1,2-diphenyl-3,5-pyrazolidinedione (prenazone) and its main decomposition product N,N'-diphenylhydrazide-2-carboxy-5-methyl-4-hexenoic acid in sulphuric acid concentrated. Arzneimittel-Forschung, 29(5), 725–727. Available from: [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (n.d.). PubMed Central. Retrieved January 15, 2026. Available from: [Link]
Sources
- 1. b.aun.edu.eg [b.aun.edu.eg]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivatives | Faculty of Agriculture [b.aun.edu.eg]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. researchgate.net [researchgate.net]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationship within a series of pyrazolidinone antibacterial agents. 1. Effect of nuclear modification on in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Spectroscopic Analysis of 1,5-Diphenylpyrazolidin-3-one
Introduction
1,5-Diphenylpyrazolidin-3-one is a heterocyclic compound belonging to the pyrazolidinone family. The precise characterization of such molecules is fundamental in fields ranging from medicinal chemistry to materials science, where structure dictates function. Spectroscopic analysis provides the definitive toolkit for unambiguous structure elucidation, purity assessment, and conformational analysis. This guide offers an in-depth, technically-grounded exploration of the multi-faceted spectroscopic characterization of this compound, designed for researchers and drug development professionals. Our approach moves beyond mere data reporting, focusing on the causal logic behind experimental choices and the synergy between different analytical techniques to build a self-validating structural hypothesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable for mapping the connectivity and chemical environment of each atom.
Rationale and Mechanistic Insight
The choice of NMR as the primary tool is dictated by its ability to resolve individual atoms within a molecular structure. The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment, while spin-spin coupling provides direct evidence of through-bond connectivity to neighboring nuclei. In a molecule with multiple phenyl rings and a heterocyclic core, NMR allows us to precisely assign protons and carbons to their respective positions, confirming the isomeric structure and identifying the substitution pattern.
Predicted ¹H and ¹³C NMR Spectral Features
The structure of this compound presents distinct regions that give rise to characteristic NMR signals. Analysis of analogous structures, such as 1,2-Diphenylpyrazolidine-3,5-dione, provides a strong basis for these predictions[1].
-
¹H NMR Spectrum:
-
Aromatic Protons (10H): The ten protons on the two phenyl rings are expected to appear as a complex multiplet in the downfield region, typically between δ 7.0 - 7.6 ppm . The exact chemical shifts and multiplicities will depend on the specific electronic effects exerted by their attachment points on the pyrazolidinone ring.
-
Methine Proton (C5-H, 1H): The proton at the C5 position, being adjacent to both a nitrogen atom and a phenyl group, is expected to be a multiplet, likely a doublet of doublets (dd), due to coupling with the two diastereotopic protons at C4. Its chemical shift is predicted to be in the δ 4.5 - 5.0 ppm range.
-
Methylene Protons (C4-H₂, 2H): The two protons on the C4 carbon are diastereotopic, meaning they are chemically non-equivalent. They will couple with each other (geminal coupling) and with the C5 proton (vicinal coupling), resulting in two distinct multiplets in the δ 2.5 - 3.5 ppm range.
-
Amine Proton (N1-H, 1H): The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It is expected to appear in the δ 5.0 - 8.0 ppm range and may be confirmed by a D₂O exchange experiment, where the peak disappears.
-
-
¹³C NMR Spectrum:
-
Carbonyl Carbon (C3): The amide carbonyl carbon is the most deshielded carbon in the structure, predicted to have a chemical shift in the range of δ 168 - 172 ppm , consistent with data from similar pyrazolidinone systems[2][3].
-
Aromatic Carbons (12C): The twelve carbons of the two phenyl rings will appear in the typical aromatic region of δ 115 - 145 ppm . The carbons directly attached to the pyrazolidinone ring (ipso-carbons) will have distinct shifts from the others.
-
Methine Carbon (C5): The C5 carbon, bonded to two nitrogen atoms and a phenyl group, is expected around δ 60 - 65 ppm .
-
Methylene Carbon (C4): The aliphatic C4 carbon will be the most upfield signal, predicted to be in the δ 35 - 45 ppm range.
-
Data Presentation: Predicted NMR Chemical Shifts
| Atom/Group | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Phenyl Protons | ¹H NMR | 7.0 - 7.6 | Multiplet (m) |
| C5-H | ¹H NMR | 4.5 - 5.0 | Doublet of Doublets (dd) |
| C4-H₂ | ¹H NMR | 2.5 - 3.5 | Multiplets (m) |
| N1-H | ¹H NMR | 5.0 - 8.0 | Broad Singlet (br s) |
| C3 (C=O) | ¹³C NMR | 168 - 172 | Singlet |
| Phenyl Carbons | ¹³C NMR | 115 - 145 | Multiple Signals |
| C5 | ¹³C NMR | 60 - 65 | Singlet |
| C4 | ¹³C NMR | 35 - 45 | Singlet |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of high-purity this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons like N-H[1]. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended[1].
-
Instrumentation: Acquire spectra on an NMR spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion and resolution[1].
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (TMS).
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" that corroborates the structure proposed by NMR.
Rationale and Mechanistic Insight
The rationale for using IR spectroscopy is to confirm the presence of key structural motifs, particularly the amide C=O and the N-H bond, which are defining features of the this compound core. The position, intensity, and shape of these absorption bands provide orthogonal validation of the molecular structure. For instance, the frequency of the C=O stretch is sensitive to ring strain and conjugation, making it a valuable diagnostic tool.
Characteristic Vibrational Modes
Based on the spectra of similar compounds like 1-Phenyl-3-pyrazolidinone and other pyrazolidinone derivatives, the following key absorptions are expected[2][4][5]:
-
N-H Stretch: A moderate to strong, somewhat broad band located at ~3200-3300 cm⁻¹ , characteristic of a secondary amine/amide N-H bond.
-
Aromatic C-H Stretch: Multiple weak to sharp bands appearing just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹ ).
-
Aliphatic C-H Stretch: Weak to medium bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) from the CH and CH₂ groups of the pyrazolidinone ring.
-
Amide C=O Stretch: A very strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ . This is one of the most prominent peaks in the spectrum.
-
Aromatic C=C Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region, indicative of the phenyl rings.
-
C-N Stretch: A medium intensity band typically found in the 1200-1350 cm⁻¹ range.
Data Presentation: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| N-H | Stretch | 3200 - 3300 | Medium, Broad |
| Aromatic C-H | Stretch | 3030 - 3080 | Weak to Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Weak to Medium |
| C=O (Amide) | Stretch | 1680 - 1700 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |
| C-N | Stretch | 1200 - 1350 | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR has largely superseded traditional KBr pellet methods due to its simplicity and speed, requiring no sample preparation[6].
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for the presence of the characteristic absorption bands.
Visualization: IR Analysis Process
Caption: Step-by-step process for FTIR analysis using ATR.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This data confirms the molecular formula and provides further evidence for the proposed structure by revealing stable substructural components.
Rationale and Mechanistic Insight
The primary rationale for MS is to obtain the molecular weight with high precision, which allows for the unambiguous determination of the molecular formula. Electron Impact (EI) ionization is a common technique that imparts significant energy to the molecule, causing it to fragment in predictable ways[7][8]. The fragmentation pattern is a molecular fingerprint; the resulting charged fragments are detected, and their mass-to-charge ratios (m/z) are used to piece together the original structure. The stability of the resulting fragment ions (e.g., resonance-stabilized cations) dictates the most likely fragmentation pathways[9].
Molecular Ion and Predicted Fragmentation Pathway
The molecular formula for this compound is C₁₅H₁₄N₂O. Its monoisotopic mass is approximately 238.11 g/mol . Therefore, the molecular ion peak (M⁺˙) is expected at m/z = 238 .
Key predicted fragmentation steps include:
-
Loss of a Phenyl Group: Cleavage of the C5-phenyl bond would result in the loss of a phenyl radical (•C₆H₅, mass 77), leading to a fragment at m/z 161 .
-
Formation of Phenyl Cation: The phenyl group itself can be detected as a cation at m/z 77 .
-
Ring Cleavage: The pyrazolidinone ring can fragment. A common cleavage in similar structures is alpha-cleavage next to the carbonyl group. For example, cleavage between C4 and C5 could lead to various fragments.
-
Formation of Acylium Ion: Cleavage of the N1-C5 bond could lead to the formation of a stable acylium ion, [C₆H₅-N-CO]⁺, at m/z 119 .
Data Presentation: Predicted Key Mass Fragments
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 238 | Molecular Ion (M⁺˙) | [C₁₅H₁₄N₂O]⁺˙ | Confirms molecular weight. |
| 161 | [M - C₆H₅]⁺ | [C₉H₉N₂O]⁺ | Loss of the phenyl group from C5. |
| 119 | [C₆H₅NCO]⁺ | [C₇H₅NO]⁺ | Formation of a stable acylium ion. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, often a prominent peak. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This ejects an electron from the molecule to form the M⁺˙ radical cation[7].
-
Fragmentation: The energetically unstable M⁺˙ undergoes fragmentation into smaller charged ions and neutral radicals.
-
Mass Analysis: Accelerate the positive ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Visualization: Predicted Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic structure of a molecule, particularly the extent of conjugation. While less structurally specific than NMR or MS, it is a valuable and simple technique for confirming the presence of chromophores.
Rationale and Mechanistic Insight
The phenyl rings and the carbonyl group in this compound act as chromophores. The rationale for this analysis is to observe the π → π* electronic transitions associated with these conjugated systems. The wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. The results can be compared to similar aromatic and heterocyclic systems[10][11][12].
Expected Spectral Features
The molecule contains two phenyl rings, which will give rise to strong π → π* transitions. A strong absorption band is expected in the 250-300 nm region. The n → π* transition of the carbonyl group is also possible but is typically much weaker and may be obscured by the stronger π → π* absorptions.
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (0.1 - 1.0 AU).
-
Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the sample spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Integrated Spectroscopic Analysis: A Cohesive Conclusion
No single technique provides absolute structural proof. The strength of this analytical guide lies in the integration of orthogonal data streams to build an unshakeable structural assignment.
The process is as follows:
-
MS provides the molecular formula (from the high-resolution m/z of the M⁺˙ peak at 238.11) and key substructures (fragments at m/z 161 and 77 confirming a labile phenyl group).
-
IR confirms the presence of the essential functional groups: an amide C=O (~1690 cm⁻¹), an N-H bond (~3250 cm⁻¹), and aromatic rings (>3000 cm⁻¹).
-
NMR provides the definitive framework. ¹³C NMR confirms the carbon count (15 distinct carbons, including one C=O, one aliphatic CH₂, one aliphatic CH, and twelve aromatic carbons). ¹H NMR shows the correct number of protons in each distinct chemical environment (10 aromatic, 1 methine, 2 methylene, 1 amine) and, crucially, their connectivity through spin-spin coupling, confirming the 1,5-substitution pattern.
-
UV-Vis corroborates the presence of the conjugated aromatic system with a characteristic λₘₐₓ.
Together, these four techniques provide a self-validating and comprehensive characterization, confirming the identity and purity of this compound with the highest degree of scientific certainty.
References
- Vertex AI Search. (n.d.). 1H-NMR and 13C-NMR Spectra.
- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrazolidine-3,5-diones. BenchChem.
- PubChem. (n.d.). 1,2-Diphenyl-3,5-pyrazolidinedione. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 1,5-Diphenyl-3-(phenylmethylsulfanyl)-6-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-4-one.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (n.d.). FTIR spectrum of PPD.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).
- ResearchGate. (n.d.). Fragments of 1 H NMR spectra of....
- ChemicalBook. (n.d.). 1-phenylpyrazolidine-3,5-dione(19933-22-3) 1H NMR spectrum.
- Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016.
- ResearchGate. (2017). Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- The Royal Society of Chemistry. (2014, March 13). 1H NMR of COMPOUND.
- ResearchGate. (n.d.). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)....
- ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6).
- Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016.
- ResearchGate. (n.d.). (a) UV–Vis absorption spectra of compound (1–5) in DMSO solution. (b)....
- ResearchGate. (n.d.). UV-Vis spectra of 1 and 3 in DMF. (Concentration 1x10 −5 mol.L −1 ).
- NIST. (n.d.). 3-Pyrazolidinone, 1-phenyl-. NIST Chemistry WebBook.
- SciSpace. (n.d.). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-.
- Spectroscopy. (n.d.). Advances in Infrared Spectroscopy: A Peer-Reviewed Special Issue.
- Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra.
- Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry.
- NIST. (n.d.). 3-Pyrazolidinone, 1-phenyl-. NIST Chemistry WebBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Pyrazolidinone, 1-phenyl- [webbook.nist.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
An In-depth Technical Guide to the Physical Properties of 1,5-Diphenylpyrazolidin-3-one
This guide provides a comprehensive technical overview of the physical and spectroscopic properties of 1,5-Diphenylpyrazolidin-3-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established analytical methodologies to serve as a vital resource for the characterization of this heterocyclic compound.
Introduction to this compound
This compound belongs to the pyrazolidinone class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The precise arrangement of the two phenyl groups at the 1 and 5 positions of the pyrazolidinone core significantly influences its chemical and biological properties. A thorough understanding of its physical characteristics is paramount for its identification, purity assessment, and further development in medicinal chemistry.
While comprehensive data for this compound is not as abundant in peer-reviewed literature as for some of its isomers, this guide consolidates available information and provides robust protocols for its empirical characterization. A Canadian patent describes a class of 1,5-diphenylpyrazolin-3-one compounds with antiallergic properties, highlighting the therapeutic potential of this scaffold.[1]
Physicochemical Properties
The physical properties of a compound are fundamental to its handling, formulation, and absorption characteristics. The following table summarizes the anticipated physicochemical properties of this compound, based on data for analogous compounds and general principles of organic chemistry.
| Property | Value | Experimental Method |
| Molecular Formula | C₁₅H₁₄N₂O | Mass Spectrometry |
| Molecular Weight | 238.29 g/mol | Mass Spectrometry |
| Melting Point | Not available in literature. Expected to be a crystalline solid with a sharp melting point. | Capillary Melting Point Apparatus or DSC |
| Boiling Point | Not available in literature. Likely to decompose at high temperatures. | Not applicable |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Equilibrium Solubility Assay |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the unambiguous structural elucidation and purity verification of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the two phenyl rings and the protons on the pyrazolidinone ring. The chemical shifts and coupling patterns of the diastereotopic methylene protons and the methine proton at the C5 position are particularly diagnostic.
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. Key signals include the carbonyl carbon of the pyrazolidinone ring (typically in the range of 165-175 ppm) and the carbons of the two phenyl rings.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural information.
Experimental Protocols
The following section details the standard operating procedures for the determination of the key physical properties of this compound.
Melting Point Determination
Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad and depressed melting range indicates the presence of impurities. The capillary method is a widely used and reliable technique for this determination.
Figure 1: Workflow for Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.
-
Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
-
Purity Assessment: A pure compound will have a sharp melting range of 1-2°C.
Solubility Assessment
Rationale: Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and use in biological assays. The equilibrium solubility assay determines the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Figure 2: Workflow for Solubility Assessment.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete removal of solids.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Spectroscopic Analysis
Rationale: A combination of NMR, IR, and mass spectrometry provides a comprehensive structural characterization of the molecule, confirming its identity and purity.
Figure 3: General Workflow for Spectroscopic Analysis.
Step-by-Step Protocols:
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
-
Interpretation: Analyze the chemical shifts, coupling constants, and integration values to assign the signals to the respective protons and carbons in the molecule.
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing it to evaporate on a salt plate.
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
-
Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural insights.
-
Conclusion
This technical guide provides a framework for understanding and determining the physical properties of this compound. While a complete, consolidated dataset for this specific compound remains to be fully established in the public domain, the methodologies and expected values presented here offer a robust starting point for researchers. The provided experimental protocols are based on well-established principles and can be readily implemented in a standard organic chemistry laboratory. Accurate characterization of this and other novel compounds is a critical step in the journey of drug discovery and development.
References
- Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016.
- S.A., C. (1986). 1,5-diphenyl-pyrazolin-3-one compounds, process and intermediates for preparation thereof and pharmaceutical compositions containing them. Canadian Patent CA1208643A.
- El-Metwally, N. A., & Khalil, A. M. (2008). Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. Journal of the Korean Chemical Society, 52(6), 649-655.
- Al-Adhami, M. A., et al. (2020). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. PLoS ONE, 15(11), e0241750.
-
University of Colorado Boulder. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
- Perera, S., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6593.
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
NIST. (n.d.). 3-Pyrazolidinone, 1-phenyl-. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2018). Mass spectrometric study of some pyrazoline derivatives. Journal of Mass Spectrometry, 53(1), 53-59.
Sources
The Architect's Guide to Pyrazolidine-3,5-dione Scaffolds: Synthesis, Strategy, and Application
Foreword: The Enduring Relevance of the Pyrazolidine-3,5-dione Core
The pyrazolidine-3,5-dione ring system represents a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of biologically active compounds. Since the discovery of the anti-inflammatory properties of phenylbutazone, this heterocyclic motif has been a focal point for drug discovery efforts, leading to agents with analgesic, antipyretic, antimicrobial, anticancer, and antidiabetic activities.[1][2][3][4] The synthetic accessibility and the potential for diverse functionalization of the pyrazolidine-3,5-dione core ensure its continued relevance in the development of novel therapeutics. This guide provides an in-depth exploration of the key synthetic strategies for constructing and derivatizing this important pharmacophore, grounded in mechanistic understanding and practical, field-tested insights.
I. The Foundational Blueprint: Cyclocondensation of Malonic Acid Derivatives with Hydrazines
The most prevalent and versatile approach to the pyrazolidine-3,5-dione core involves the cyclocondensation reaction between a malonic acid derivative and a hydrazine. The choice of reactants and reaction conditions dictates the substitution pattern of the final product.
Core Synthesis Pathway: A Mechanistic Overview
The fundamental reaction involves the nucleophilic attack of the hydrazine nitrogens onto the carbonyl carbons of the malonic acid derivative, followed by intramolecular cyclization and elimination of two molecules of a leaving group (typically an alcohol from a diester).
Caption: Core synthetic pathway to pyrazolidine-3,5-diones.
Experimental Protocol: Synthesis of 1-Phenylpyrazolidine-3,5-dione
This protocol details the synthesis of a monosubstituted pyrazolidine-3,5-dione, a foundational building block for further derivatization.[1]
Materials:
-
Diethyl malonate
-
Phenylhydrazine
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add diethyl malonate (1 equivalent) dropwise at room temperature. Follow this with the dropwise addition of phenylhydrazine (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) yields the purified 1-phenylpyrazolidine-3,5-dione.
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Self-Validation:
-
Expected Yield: 60-75%
-
Appearance: White to off-white crystalline solid.
-
Key Spectroscopic Data:
-
¹H NMR: Presence of aromatic protons from the phenyl group and methylene protons of the pyrazolidine ring.
-
IR: Characteristic C=O stretching frequencies for the dione functionality (typically around 1700-1750 cm⁻¹).
-
II. Advanced Strategies for Derivatization: Building Complexity
The true therapeutic potential of pyrazolidine-3,5-diones lies in the diverse functionalities that can be introduced onto the core scaffold. The C4 position, with its acidic proton, is a particularly important site for modification.
Knoevenagel Condensation for C4-Substituted Derivatives
The Knoevenagel condensation is a powerful tool for introducing a wide range of substituents at the C4 position of the pyrazolidine-3,5-dione ring.[5][6][7] This reaction involves the condensation of an aldehyde or ketone with the active methylene group at C4, typically catalyzed by a weak base.
Caption: Knoevenagel condensation workflow for C4-functionalization.
Experimental Protocol: Synthesis of 4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione
This protocol exemplifies the Knoevenagel condensation for the synthesis of a C4-substituted derivative.
Materials:
-
1,2-Diphenylpyrazolidine-3,5-dione
-
Benzaldehyde
-
Piperidine (catalyst)
-
Ethanol
-
Glacial acetic acid
-
Filtration apparatus
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,2-diphenylpyrazolidine-3,5-dione (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath to induce precipitation. If precipitation is slow, a few drops of glacial acetic acid can be added.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent like ethanol or acetic acid will afford the purified product.
-
Characterization: Confirm the structure and purity of the 4-benzylidene-1,2-diphenylpyrazolidine-3,5-dione using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Self-Validation:
-
Expected Yield: 80-90%
-
Appearance: Yellow crystalline solid.
-
Key Spectroscopic Data:
-
¹H NMR: Appearance of a singlet for the vinylic proton of the benzylidene group, in addition to the aromatic protons.
-
IR: Shift in the C=O stretching frequencies due to conjugation with the newly formed double bond.
-
III. Modern Synthetic Approaches: Enhancing Efficiency and Sustainability
While classical methods remain robust, modern synthetic chemistry offers avenues for improved efficiency, higher yields, and more environmentally benign processes.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the synthesis of pyrazolidine-3,5-dione derivatives, often leading to shorter reaction times and improved yields compared to conventional heating.[3] The rapid and uniform heating provided by microwaves can enhance the rate of both the initial cyclocondensation and subsequent derivatization reactions.
Electrochemical Synthesis
A novel and sustainable approach to pyrazolidine-3,5-diones involves the anodic N-N bond formation from readily accessible dianilides.[8][9] This electrochemical method avoids the use of often toxic and unstable hydrazine precursors, representing a greener alternative for the construction of the core heterocyclic ring.
IV. Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolidine-3,5-dione derivatives is intricately linked to their structural features.[2] Key SAR observations include:
-
Acidity at C4: The presence of an acidic proton at the C4 position is often crucial for anti-inflammatory activity.[2] Elimination of this acidity, for instance, by dialkylation, typically abolishes this activity.
-
Substitution at N1 and N2: The nature of the substituents on the nitrogen atoms significantly influences the pharmacological profile. Aryl substituents are common in many active compounds.
-
Substitution at C4: The substituent at the C4 position can be varied to modulate potency and selectivity for different biological targets.
V. Tabulated Data for Synthetic Comparison
| Synthetic Method | Key Reagents | Typical Reaction Time | Typical Yield | Advantages | Disadvantages |
| Classical Cyclocondensation | Malonic ester, Hydrazine, Base | 4-12 hours | 60-80% | Well-established, versatile | Long reaction times, use of strong bases |
| Knoevenagel Condensation | Pyrazolidinedione, Aldehyde/Ketone, Base | 2-6 hours | 70-90% | High yields, diverse substituents | Requires pre-formed pyrazolidinedione |
| Microwave-Assisted Synthesis | Malonic ester, Hydrazine | 5-30 minutes | 75-95% | Rapid, high yields | Requires specialized equipment |
| Electrochemical Synthesis | Dianilide | 1-3 hours | 65-85% | Avoids toxic hydrazines, sustainable | Requires electrochemical setup |
VI. Conclusion and Future Outlook
The synthesis of pyrazolidine-3,5-dione derivatives continues to be an active area of research, driven by the broad therapeutic potential of this scaffold. While traditional synthetic methods remain valuable, the adoption of modern techniques such as microwave-assisted synthesis and electrochemistry is paving the way for more efficient and sustainable production of these important compounds. A thorough understanding of the underlying reaction mechanisms and structure-activity relationships is paramount for the rational design and synthesis of the next generation of pyrazolidine-3,5-dione-based drugs.
References
-
JSciMed Central. (n.d.). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. Retrieved from [Link]
-
Bentham Science. (2023). Investigating the Synthesis Methods of 3,5-dione Pyrazolidine and 3,5-dione 1-phenylpyrazolidine in the Presence and Absence of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3, 5-pyrazolidine-dione substituted-4-quinolone derivatives. Retrieved from [Link]
-
Pharmacy 180. (n.d.). 3, 5-Pyrazolidinediones - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]
-
Bentham Science. (2025). A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Synthesis and Biological Activity of Pyrazolidine-3,5-Dione Substituted Benzimidazole Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Access to Pyrazolidin-3,5-diones through Anodic N-N Bond Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure of some 3,5-pyrazolidenediones. Retrieved from [Link]
-
ResearchGate. (n.d.). Electroorganic Construction of Pyrazolidine-3,5-Diones | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Knoevenagel condensation reaction of TZD. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][10]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]
Sources
- 1. Investigating the Synthesis Methods of 3,5-dione Pyrazolidine and 3,5-dione 1-phenylpyrazolidine in the Presence and Absence of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells | Bentham Science [eurekaselect.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives | Bentham Science [eurekaselect.com]
- 4. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Access to Pyrazolidin-3,5-diones through Anodic N-N Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
An In-Depth Technical Guide to the Initial Therapeutic Screening of 1,5-Diphenylpyrazolidin-3-one
Aimed at researchers, scientists, and drug development professionals, this guide outlines a comprehensive, multi-faceted screening approach for the novel compound 1,5-Diphenylpyrazolidin-3-one, a structural analog of the neuroprotective drug Edaravone.
Introduction: The Rationale for Screening this compound
The pyrazolidinone chemical structure is a key feature in several biologically active compounds.[1][2] A notable example is Edaravone (1-phenyl-3-methyl-5-pyrazolone), a potent antioxidant and free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[3][4][5][6] Edaravone's therapeutic effects are largely attributed to its ability to neutralize harmful free radicals, thereby protecting cells from oxidative stress.[3][7] Given the established therapeutic value of the pyrazolidinone core, its derivatives, such as this compound, represent promising candidates for drug discovery. These derivatives have been explored for a range of biological activities, including anti-inflammatory, analgesic, antibacterial, and antifungal properties.[1][2][8][9]
This guide provides a detailed framework for the initial in vitro screening of this compound to assess its therapeutic potential, with a focus on its cytotoxic, anti-inflammatory, and antioxidant properties. By following the outlined experimental workflows, researchers can generate robust and reliable data to inform further development of this compound.
Foundational Screening: Cytotoxicity Assessment
Prior to evaluating the therapeutic activities of this compound, it is crucial to determine its potential toxicity to cells. This initial step ensures that any observed therapeutic effects are not a result of cell death. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]
Experimental Protocol: MTT Assay
The MTT assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[11][14] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours to allow for cell adhesion.[11][14]
-
Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 24 hours.
-
MTT Addition: Add 10 μL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5-6.5% CO₂.[11]
-
Solubilization: Add 100 μL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Quantify the colored solution by measuring the absorbance at a wavelength between 500 and 600 nm using a multi-well spectrophotometer.[10]
Data Presentation: Cytotoxicity Profile
The results of the MTT assay should be presented in a table summarizing the percentage of cell viability at different concentrations of this compound. This allows for the determination of the compound's IC₅₀ (half-maximal inhibitory concentration) value.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 95.3 ± 5.1 |
| 50 | 89.1 ± 6.3 |
| 100 | 82.5 ± 7.0 |
Investigating Anti-Inflammatory Potential
Chronic inflammation is a key factor in the development of numerous diseases.[15] Therefore, evaluating the anti-inflammatory properties of this compound is a critical step in its therapeutic screening. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a widely used in vitro model for studying inflammatory responses.[16][17][18]
Experimental Protocol: Anti-Inflammatory Assay in LPS-Stimulated Macrophages
This protocol measures the ability of this compound to inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6), in macrophages stimulated with LPS.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat them with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[19][20]
-
Nitric Oxide (NO) Measurement: Determine the concentration of NO in the cell culture supernatant using the Griess reagent.[18]
-
Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the supernatant using enzyme-linked immunosorbent assay (ELISA) kits.[19]
Data Presentation: Anti-Inflammatory Activity
The results should be presented in a table showing the dose-dependent inhibition of NO, TNF-α, and IL-6 production by this compound.
| Treatment | NO Production (% of LPS Control) | TNF-α Production (% of LPS Control) | IL-6 Production (% of LPS Control) |
| Control | 5.2 ± 1.1 | 4.8 ± 0.9 | 6.1 ± 1.3 |
| LPS (1 µg/mL) | 100 ± 8.7 | 100 ± 9.2 | 100 ± 8.5 |
| LPS + Cmpd (10 µM) | 75.4 ± 6.5 | 80.1 ± 7.3 | 78.9 ± 6.9 |
| LPS + Cmpd (50 µM) | 48.2 ± 5.1 | 55.6 ± 6.0 | 52.3 ± 5.8 |
| LPS + Cmpd (100 µM) | 25.9 ± 3.8 | 30.7 ± 4.2 | 28.4 ± 3.9 |
Exploring Antioxidant Capacity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases.[21] The antioxidant potential of this compound can be evaluated using various in vitro assays, including the DPPH and ABTS radical scavenging assays.[22][23][24][25][26]
Experimental Protocols: Antioxidant Assays
-
DPPH Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[26]
-
ABTS Radical Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation, which is generated by the oxidation of ABTS.[23]
Step-by-Step Methodology (DPPH Assay):
-
Reaction Mixture: Mix a methanolic solution of this compound with a DPPH methanolic solution.
-
Incubation: Incubate the mixture in the dark at room temperature.
-
Absorbance Measurement: Measure the absorbance at 517 nm.[26]
Data Presentation: Antioxidant Activity
Present the results as the percentage of radical scavenging activity at different concentrations of the compound.
| Concentration (µg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |
| 10 | 25.3 ± 3.1 | 30.1 ± 3.5 |
| 50 | 55.8 ± 5.2 | 62.4 ± 5.9 |
| 100 | 85.1 ± 7.0 | 90.7 ± 7.8 |
Delving into the Mechanism of Action: Signaling Pathways
To gain deeper insight into the therapeutic potential of this compound, it is essential to investigate its effects on key signaling pathways involved in inflammation and oxidative stress.
Inflammatory Signaling Pathways
-
NF-κB Pathway: The transcription factor NF-κB is a central mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes.[27][28][29][30][31]
-
MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways are involved in a variety of cellular processes, including inflammation.[15][32][33][34]
Oxidative Stress Response Pathway
-
Nrf2 Pathway: The Nrf2 signaling pathway is a primary regulator of cellular antioxidant defenses.[21][[“]][36][37][38]
Caption: Key signaling pathways in inflammation and oxidative stress.
Conclusion and Future Directions
This guide provides a foundational framework for the initial screening of this compound. The described assays for cytotoxicity, anti-inflammatory, and antioxidant activities will generate crucial data to assess its therapeutic potential. Positive results from this initial screening would warrant further investigation, including more in-depth mechanistic studies and progression to in vivo models to evaluate efficacy and safety in a physiological context. The structural similarity to Edaravone, combined with the potential for broad biological activity, makes this compound a compelling candidate for further drug development efforts.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Edaravone's Mechanism of Action: A Deep Dive.
- Consensus. Nrf2 signaling pathways in oxidative stress and mitochondrial function.
-
Liu T, Zhang L, Joo D, Sun SC. NF-κB signaling in inflammation. Signal Transduct Target Ther. 2017;2:17023. Available from: [Link].
-
Gaestel M, Kotlyarov A, Kracht M. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Front Biosci (Landmark Ed). 2009;14:2362-79. Available from: [Link].
-
Wikipedia. MTT assay. Available from: [Link].
-
Sies H. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. Antioxidants (Basel). 2022;11(11):2245. Available from: [Link].
-
Tawil R, et al. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P T. 2018;43(6):368-371. Available from: [Link].
-
Patsnap Synapse. What is the mechanism of Edaravone?. Available from: [Link].
-
Frontiers. NF-κB: At the Borders of Autoimmunity and Inflammation. Available from: [Link].
-
Lawrence T. The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harb Perspect Biol. 2009;1(6):a001651. Available from: [Link].
-
Bio-Techne. MAPK Signaling Links Autophagy and Inflammation. Available from: [Link].
-
Ungvari Z, et al. Oxidative stress response and Nrf2 signaling in aging. Am J Physiol Heart Circ Physiol. 2011;301(5):H1877-87. Available from: [Link].
-
Shih RH, Wang CY, Yang CM. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Front Mol Neurosci. 2015;8:77. Available from: [Link].
-
Huang P, Han J, Hui L. MAPK signaling in inflammation-associated cancer development. Protein Cell. 2010;1(3):218-26. Available from: [Link].
-
Patsnap Synapse. What is Edaravone used for?. Available from: [Link].
-
Dobashi K, et al. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. J Clin Biochem Nutr. 2019;64(2):97-108. Available from: [Link].
-
I-HLS. MAPK signalling pathway: Significance and symbolism. Available from: [Link].
-
Johnson DA, Johnson JA. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. Curr Med Chem. 2015;22(29):3393-407. Available from: [Link].
-
Hayes JD, Dinkova-Kostova AT. Roles of Oxidative Stress and Nrf2 Signaling in Pathogenic and Non-Pathogenic Cells: A Possible General Mechanism of Resistance to Therapy. Cancers (Basel). 2021;13(10):2350. Available from: [Link].
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link].
-
Cusabio. MAPK signaling pathway. Available from: [Link].
-
STEMart. In Vitro Cytotoxicity MTT Assay Testing. Available from: [Link].
-
Wikipedia. NF-κB. Available from: [Link].
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link].
-
ResearchGate. In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. Available from: [Link].
-
E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). Available from: [Link].
-
ResearchGate. In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. Available from: [Link].
-
Zielińska D, Szawara-Nowak D, Zieliński H. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. 2020;25(24):5936. Available from: [Link].
-
Kim YJ, et al. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules. 2020;25(18):4247. Available from: [Link].
-
Lee YS, et al. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult. Evid Based Complement Alternat Med. 2013;2013:760451. Available from: [Link].
-
Fernández-Poyatos MD, et al. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. Antioxidants (Basel). 2020;9(1):62. Available from: [Link].
-
Lee YJ, et al. In vitro and in vivo Experimental Investigation of Anti-Inflammatory Effects of Peucedanum japonicum Aqueous Extract by Suppressing the LPS-Induced NF-κB/MAPK JNK Pathways. Molecules. 2022;27(20):7002. Available from: [Link].
-
Al-Daghri NM, et al. In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity?. J Diabetes Metab. 2016;7(6):1000685. Available from: [Link].
-
Atta-ur-Rahman, et al. Synthesis of some new 3,5-pyrazolidinedione derivatives of expected biological activity. Arzneimittelforschung. 1989;39(6):635-7. Available from: [Link].
-
Genovese S, et al. Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. Molecules. 2022;27(6):1940. Available from: [Link].
-
Singh R, Upmanyu N, Gupta M, Prasad P. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chem. 2015;3(1):1016. Available from: [Link].
-
TSI Journals. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLIDIN-3-ONES DERIVATIVES. Available from: [Link].
-
ResearchGate. (PDF) Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities. Available from: [Link].
-
Abdel-Wahab BF, et al. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Bioorg Chem. 2021;114:105128. Available from: [Link].
-
Singh R, Upmanyu N, Gupta M, Prasad P. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chem. 2015;3(1):1016. Available from: [Link].
-
Journal of Chemical Sciences. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available from: [Link].
-
Semantic Scholar. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and. Available from: [Link].
-
MDPI. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][32][[“]]triazin-7(6H)-ones and Derivatives. Available from: [Link].
Sources
- 1. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. nbinno.com [nbinno.com]
- 4. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Edaravone used for? [synapse.patsnap.com]
- 6. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]
- 7. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. testinglab.com [testinglab.com]
- 14. clyte.tech [clyte.tech]
- 15. academic.oup.com [academic.oup.com]
- 16. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 17. khu.elsevierpure.com [khu.elsevierpure.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. e3s-conferences.org [e3s-conferences.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 29. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. NF-κB - Wikipedia [en.wikipedia.org]
- 32. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 34. cusabio.com [cusabio.com]
- 35. consensus.app [consensus.app]
- 36. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Roles of Oxidative Stress and Nrf2 Signaling in Pathogenic and Non-Pathogenic Cells: A Possible General Mechanism of Resistance to Therapy [mdpi.com]
fundamental reactions of 1,3-Diphenyl-2-pyrazolin-5-one.
An In-Depth Technical Guide to the Fundamental Reactions of 1,3-Diphenyl-2-pyrazolin-5-one
Authored by: Gemini, Senior Application Scientist
Abstract
1,3-Diphenyl-2-pyrazolin-5-one, a prominent heterocyclic scaffold, stands as a cornerstone in synthetic chemistry, renowned for its versatile reactivity and the significant biological activities of its derivatives. This technical guide provides an in-depth exploration of the core reactions of this molecule, grounded in mechanistic principles and field-proven insights. We will dissect its synthesis, tautomeric nature, and the diverse transformations centered around its chemically active C4 position, including electrophilic substitutions and condensation reactions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical understanding but also detailed experimental protocols to facilitate practical application and innovation.
Core Synthesis: The Knorr Pyrazolone Synthesis
The most direct and widely adopted route to 1,3-Diphenyl-2-pyrazolin-5-one is a variation of the classic Knorr pyrazole synthesis. This reaction involves the condensation of a β-ketoester, specifically ethyl benzoylacetate, with phenylhydrazine.[1][2]
Causality of Experimental Design: The reaction is typically catalyzed by a weak acid, such as glacial acetic acid, which facilitates the initial condensation by protonating the ketone carbonyl, making it more electrophilic. The subsequent intramolecular cyclization occurs via nucleophilic attack from the second nitrogen of the hydrazine onto the ester carbonyl. The stability of the resulting aromatic-like pyrazolone ring system provides a strong thermodynamic driving force for the reaction, often leading to high yields.[1][3]
Experimental Protocol: Synthesis of 1,3-Diphenyl-2-pyrazolin-5-one
-
Reagent Preparation: In a round-bottom flask, combine ethyl benzoylacetate (1 equivalent) and phenylhydrazine (1.1 equivalents).
-
Solvent and Catalyst Addition: Add absolute ethanol or 1-propanol as the solvent and a few drops of glacial acetic acid to catalyze the reaction.[1]
-
Reaction Condition: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure.
-
Purification: The crude product is then recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 1,3-Diphenyl-2-pyrazolin-5-one as a solid.
Caption: High-level workflow for the Knorr synthesis of 1,3-Diphenyl-2-pyrazolin-5-one.
The Principle of Tautomerism: A Gateway to Reactivity
A fundamental characteristic of 1,3-Diphenyl-2-pyrazolin-5-one is its ability to exist in multiple tautomeric forms. This prototropic tautomerism is the primary determinant of its reactivity profile. The three principal forms are the CH-form (the pyrazolin-5-one), the OH-form (a pyrazol-5-ol), and the NH-form.[4][5][6]
-
CH-Form (Keto): Features an active methylene group at the C4 position, making it a potent nucleophile.
-
OH-Form (Enol): Possesses an aromatic pyrazole ring, conferring significant stability. The hydroxyl group can undergo O-alkylation and O-acylation.[6]
-
NH-Form: Another keto form, which is generally less stable but contributes to the overall equilibrium.
The equilibrium between these forms is highly dependent on the solvent, pH, and temperature.[4][5] In nonpolar solvents, the CH-form often predominates, while polar solvents like DMSO can favor the OH-form.[5] This dynamic equilibrium is crucial, as different tautomers are the reactive species in different transformations.
Caption: The three principal tautomeric forms of 1,3-Diphenyl-2-pyrazolin-5-one.
Reactions at the Nucleophilic C4 Position
The C4 position, rendered acidic and nucleophilic by the two adjacent carbonyl and imine functionalities (in its CH-form), is the primary site for a multitude of fundamental reactions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group at the C4 position, creating 4-formyl-1,3-diphenyl-2-pyrazolin-5-one. This product is a critical intermediate for synthesizing a vast array of derivatives, including Schiff bases and other heterocyclic systems.[7][8][9]
Causality of Experimental Design: The reaction utilizes the Vilsmeier reagent, a chloroiminium salt, generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). This reagent is a weak electrophile that is highly effective for formylating electron-rich systems like the C4 position of the pyrazolone. The reaction proceeds through an electrophilic substitution mechanism on the enol (OH) tautomer.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3 equivalents) to N,N-dimethylformamide (DMF, 5 equivalents) with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Add 1,3-Diphenyl-2-pyrazolin-5-one (1 equivalent) to the freshly prepared reagent.
-
Reaction Condition: Heat the reaction mixture, typically at 60-80°C, for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: Cool the mixture and pour it carefully onto crushed ice. Basify the solution with a sodium hydroxide or sodium bicarbonate solution until it is alkaline.
-
Purification: The precipitated solid, 4-formyl-1,3-diphenyl-2-pyrazolin-5-one, is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.
Azo Coupling Reactions
The active methylene group at C4 readily couples with aromatic diazonium salts to produce intensely colored azo dyes.[10][11] This reaction is of significant industrial importance for the synthesis of dyes and pigments.
Causality of Experimental Design: The reaction is an electrophilic substitution where the diazonium ion (Ar-N₂⁺) acts as the electrophile. The reaction is highly pH-dependent. It is typically carried out in a slightly alkaline or neutral medium (pH 7-9) to ensure the pyrazolone is in its reactive anionic (enolate) form, which is a much stronger nucleophile than the neutral CH-form. An acidic medium would suppress the dissociation of the pyrazolone and also favor the non-reactive protonated form of the diazonium salt.
Experimental Protocol: Synthesis of a Pyrazolone Azo Dye
-
Diazotization: Dissolve an aromatic amine (e.g., aniline, 1 equivalent) in dilute hydrochloric acid. Cool the solution to 0-5°C in an ice-salt bath. Add a cold aqueous solution of sodium nitrite (NaNO₂, 1 equivalent) dropwise with vigorous stirring, keeping the temperature below 5°C to form the diazonium salt solution.
-
Coupling: Dissolve 1,3-Diphenyl-2-pyrazolin-5-one (1 equivalent) in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate solution). Cool this solution to 0-5°C.
-
Reaction: Slowly add the cold diazonium salt solution to the cold pyrazolone solution with continuous stirring.
-
Isolation: The azo dye typically precipitates out of the solution. Maintain stirring in the cold for another 30 minutes to ensure complete reaction. The colored product is then isolated by filtration, washed with cold water, and dried.
Caption: A generalized workflow for the synthesis of azo dyes from pyrazolones.
Condensation and Mannich Reactions
The nucleophilic character of the C4 position allows for base-catalyzed condensation reactions with aldehydes and ketones (a Knoevenagel-type condensation) to yield 4-arylidene or 4-alkylidene derivatives. Furthermore, it undergoes the Mannich reaction with formaldehyde and a secondary amine to introduce an aminomethyl group at the C4 position, yielding Mannich bases with significant biological potential.[12]
Biological Significance of Derivatives
Derivatives of 1,3-diphenyl-2-pyrazolin-5-one are privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities. The functionalization at the C4 position is a common strategy to modulate these properties.
| Derivative Class | Synthetic Precursor | Biological Activity Reported | Citations |
| Azo Dyes | Diazonium Salts | Antimicrobial, Anticancer | [13] |
| Schiff Bases | 4-Formyl Derivative | Antimicrobial, Antifungal | [14][15][16] |
| Pyrazoline Hybrids | Chalcone Intermediates | Antioxidant, Anti-inflammatory | [17][18] |
| Mannich Bases | Formaldehyde + Amine | Antibacterial, Antifungal, Analgesic | [12] |
Many derivatives have shown potent antimicrobial activity against various strains of bacteria and fungi.[12][19][20] Additionally, the pyrazolone core is a well-known scavenger of free radicals, and many of its derivatives exhibit significant antioxidant activity , which is beneficial in combating oxidative stress-related diseases.[17][21][22]
Conclusion
1,3-Diphenyl-2-pyrazolin-5-one is a molecule of remarkable synthetic utility. Its reactivity is elegantly governed by a tautomeric equilibrium that activates the C4 position as a potent nucleophilic center. Key transformations such as the Vilsmeier-Haack formylation and azo coupling provide access to a rich diversity of functionalized molecules. The proven biological relevance of these derivatives, particularly in the realms of antimicrobial and antioxidant agents, ensures that the fundamental chemistry of the pyrazolone core will continue to be a fertile ground for research and development in both materials science and drug discovery.
References
[1] Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link] [3] National Center for Biotechnology Information. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available from: [Link] [2] SlideShare. Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link] [23] J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link] [12] Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available from: [Link] [24] ResearchGate. (PDF) Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. Available from: [Link] [25] International Journal for Global Academic & Scientific Research. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. Available from: [Link] [26] YouTube. synthesis of pyrazoles. Available from: [Link] [19] National Center for Biotechnology Information. Antibacterial pyrazoles: tackling resistant bacteria. Available from: [Link] [20] Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available from: [Link] [10] ResearchGate. (PDF) Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. Available from: [Link] [27] PubMed. Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. Available from: [Link] University of Toronto. The Synthesis of Azo Dyes. Available from: [Link] [4] Royal Society of Chemistry. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. Available from: [Link] [28] HETEROCYCLES. The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl. Available from: [Link] [29] ResearchGate. (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available from: [Link] [7] Journal of Chemical and Pharmaceutical Research. Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Available from: [Link] [17] Bangladesh Journals Online. Antioxidant and Anticancer Potentials of Some Pyrazole and Pyrimidine Derivatives of 1,3-Diphenylprop-2-en-1-one. Available from: [Link] [30] ChemInform. Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Available from: [Link] [31] ResearchGate. (PDF) Electrophilic substitution in n-aryl-2-pyrazolines: Reactions with 1,3-dithioles. Available from: [Link] [8] ChemRxiv. ARTICLE. Available from: [Link] [32] ResearchGate. (PDF) methanone. Available from: [Link] [5] Indian Academy of Sciences. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available from: [Link] [33] National Center for Biotechnology Information. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Available from: [Link] [34] National Center for Biotechnology Information. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. Available from: [Link] [35] ResearchGate. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Available from: [Link] [36] National Center for Biotechnology Information. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Available from: [Link] [9] National Center for Biotechnology Information. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link] [14] ResearchGate. The synthesis of starting materials (1a–d, 3 and 4) and the structure of (2 and 5). Available from: [Link] [37] National Center for Biotechnology Information. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Available from: [Link] [38] Scribd. Complete Electrophilic Substitution Reactions Pyrazole. Available from: [Link] [15] WordPress.com. Synthesis and Characterization of Schiff Bases Derive from Substituted 2-Pyrazolin-5-Ones. Available from: [Link] [11] ResearchGate. (PDF) Synthesis of New Pyrazolone Dyes. Available from: [Link] [21] PubMed. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. Available from: [Link] [6] HETEROCYCLES. reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. Available from: [Link] [22] ResearchGate. (PDF) Design, Synthesis, and In Vitro Antioxidant Activity of 1,3,5-Trisubstituted-2-pyrazolines Derivatives. Available from: [Link] [13] National Center for Biotechnology Information. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Available from: [Link] [39] National Center for Biotechnology Information. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Available from: [Link] [40] MDPI. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Available from: [Link] [18] National Center for Biotechnology Information. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Available from: [Link] [16] ResearchGate. Synthesis of Pyrazole fused Schiff base derivatives. Available from: [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. jocpr.com [jocpr.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. raijmr2.wordpress.com [raijmr2.wordpress.com]
- 16. researchgate.net [researchgate.net]
- 17. banglajol.info [banglajol.info]
- 18. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 21. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. jk-sci.com [jk-sci.com]
- 24. researchgate.net [researchgate.net]
- 25. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]
- 26. m.youtube.com [m.youtube.com]
- 27. Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 34. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 38. scribd.com [scribd.com]
- 39. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 40. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis of 1,5-Diphenylpyrazolidin-3-one
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 1,5-Diphenylpyrazolidin-3-one, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is achieved through a robust two-step, one-pot reaction involving an initial aza-Michael addition of phenylhydrazine to ethyl acrylate, followed by an intramolecular cyclization. This document outlines the underlying chemical principles, a detailed step-by-step experimental procedure, safety protocols, and methods for structural characterization.
Introduction and Scientific Principles
This compound is a derivative of pyrazolidinone, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a key pharmacophore in various biologically active molecules. The synthesis protocol detailed herein is a classic and efficient method that relies on two fundamental organic reactions executed in a sequential one-pot manner.
Causality of the Synthetic Strategy: The choice of phenylhydrazine and ethyl acrylate as starting materials is strategic. Phenylhydrazine possesses two nucleophilic nitrogen atoms. The terminal NH2 group is more nucleophilic and serves as the initiator for the first step. Ethyl acrylate is an ideal Michael acceptor due to the electron-withdrawing nature of the ester group, which polarizes the carbon-carbon double bond and activates the β-carbon for nucleophilic attack.
Reaction Mechanism: The synthesis proceeds via two key mechanistic steps:
-
Aza-Michael Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen of phenylhydrazine onto the electron-deficient β-carbon of ethyl acrylate. This conjugate addition, known as an aza-Michael reaction, forms a stable carbon-nitrogen bond and results in a zwitterionic intermediate that quickly protonates to yield an ethyl 3-(1,2-diphenylhydrazinyl)propanoate intermediate.[1][2][3][4]
-
Intramolecular Cyclization: Under thermal conditions (reflux), the second nitrogen atom of the hydrazinyl intermediate performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester group. This intramolecular condensation results in the formation of the five-membered pyrazolidinone ring and the elimination of ethanol as a byproduct, driving the reaction to completion.[5][6]
Caption: Reaction Mechanism for this compound Synthesis.
Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the specified reagent quantities and conditions is critical for achieving a high yield of the pure product.
Reagents and Materials
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount | Moles | Notes |
| Phenylhydrazine | 100-63-0 | 108.14 | 10.81 g (9.8 mL) | 0.10 | Use freshly distilled or high-purity grade. |
| Ethyl Acrylate | 140-88-5 | 100.12 | 10.01 g (11.0 mL) | 0.10 | Stabilized with MEHQ. Use fresh. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 50 mL | - | Acts as both solvent and catalyst. |
| Ethanol | 64-17-5 | 46.07 | ~100 mL | - | For recrystallization. |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and vacuum flask
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.
-
Reagent Addition: Charge the flask with 50 mL of glacial acetic acid. While stirring, add 10.81 g (9.8 mL) of phenylhydrazine.
-
Initiation of Michael Addition: Slowly add 10.01 g (11.0 mL) of ethyl acrylate to the solution dropwise over 10-15 minutes. The reaction is exothermic; a slight increase in temperature may be observed.
-
Cyclization Reaction: Heat the reaction mixture to reflux (approximately 118-120°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into 200 mL of ice-cold water while stirring vigorously. A solid precipitate of this compound will form.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate thoroughly with cold water (3 x 50 mL) to remove residual acetic acid and other water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol, then allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to obtain the final product.
Caption: Experimental Workflow for the Synthesis of this compound.
Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The expected data are summarized below.
| Analysis Technique | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approx. 138-141 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.50 (m, 10H, Ar-H), 4.10 (t, 2H, CH₂), 2.80 (t, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170-172 (C=O), 140-145 (Ar C-N), 115-130 (Ar C-H), 45-50 (N-CH₂), 30-35 (CO-CH₂) |
| IR Spectroscopy (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1680 (Amide C=O), ~1600 (C=C), ~1350 (C-N) |
| Mass Spectrometry (EI) | m/z: 238.11 [M]⁺ (for C₁₅H₁₄N₂O) |
Note: NMR chemical shifts are predictive and may vary slightly based on solvent and instrument calibration.[7][8][9][10][11]
Safety Precautions and Waste Disposal
Researcher safety is paramount. A thorough risk assessment must be conducted before beginning this procedure.
-
Phenylhydrazine: Highly Toxic, Carcinogenic, and Mutagenic. Phenylhydrazine and its hydrochloride salt are toxic if swallowed, inhaled, or absorbed through the skin.[12][13][14] It is a suspected human carcinogen and mutagen.[12][13][15] All handling must be performed in a certified chemical fume hood.
-
Ethyl Acrylate: Flammable and Toxic. Ethyl acrylate is a flammable liquid and is toxic if inhaled.[16][17][18][19] It is also a skin and respiratory irritant and a potential sensitizer.[16][17][20]
-
Glacial Acetic Acid: Corrosive. Causes severe skin and eye burns.
Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat.
-
Use nitrile or neoprene gloves (double-gloving is recommended when handling phenylhydrazine).[15]
-
Wear chemical splash goggles and a face shield.[15]
Waste Disposal: All chemical waste, including the aqueous filtrate and recrystallization solvent, must be collected in a designated hazardous waste container. Do not dispose of any materials down the drain. Follow all local and institutional guidelines for chemical waste disposal.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; impure reagents. | Ensure reflux temperature is maintained. Use freshly opened or distilled reagents. Extend reaction time and monitor by TLC. |
| Oily Product / Fails to Solidify | Impurities present; incomplete cyclization. | Wash thoroughly with cold water. Ensure complete removal of acetic acid. Attempt to triturate the oil with a small amount of cold ethanol or hexane to induce crystallization. |
| Product is Colored (Yellow/Brown) | Oxidation of phenylhydrazine. | Use high-purity phenylhydrazine. Consider running the reaction under an inert atmosphere (e.g., Nitrogen). |
| Broad Melting Point Range | Impure product. | Recrystallize the product again. Ensure the product is completely dry before measuring the melting point. |
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. [Link]
-
Ayers International Corp. (n.d.). MSDS Ethyl Acrylate. [Link]
-
National Institutes of Health. (n.d.). Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect. [Link]
-
National Institutes of Health. (n.d.). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. [Link]
-
MDPI. (n.d.). Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. [Link]
-
MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]
-
MDPI. (n.d.). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. [Link]
-
ResearchGate. (n.d.). Mechanism of amine‐acrylate aza‐Michael addition for curing polymer.... [Link]
-
ResearchGate. (n.d.). Michael addition of phthalhydrazide to ethyl acrylate (as the model reaction) at 90°C. [Link]
-
ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. [Link]
-
Semantic Scholar. (n.d.). Rishiram Prajuli.pmd. [Link]
-
ResearchGate. (n.d.). Fragments of 1 H NMR spectra of.... [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic supplementary information. [Link]
- Google Patents. (n.d.). CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Springer. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]
-
MDPI. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. [Link]
-
International Journal of Research in Pharmacy and Science. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. [Link]
-
ResearchGate. (n.d.). Cycloaddition with ethyl acrylate. [Link]
-
National Institutes of Health. (2016). Mechanistic insight on (E)-methyl 3-(2-aminophenyl)acrylate cyclization reaction by multicatalysis of solvent and substrate. [Link]
Sources
- 1. Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides [mdpi.com]
- 6. Mechanistic insight on (E)-methyl 3-(2-aminophenyl)acrylate cyclization reaction by multicatalysis of solvent and substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
- 17. download.basf.com [download.basf.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. ayersintl.com [ayersintl.com]
The 1,5-Diphenylpyrazolidin-3-one Scaffold: A Versatile Platform in Medicinal Chemistry
Introduction: The Enduring Promise of Pyrazolidinone Scaffolds
The pyrazolidinone core, a five-membered heterocyclic system containing two adjacent nitrogen atoms, has long been a privileged scaffold in medicinal chemistry. Its synthetic tractability and ability to be readily functionalized have made it a cornerstone in the development of a diverse array of therapeutic agents. Among these, the 1,5-diphenylpyrazolidin-3-one moiety stands out as a particularly promising framework for the design of novel drugs targeting key pathologies such as inflammation and cancer. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold in modern medicinal chemistry programs. We will delve into the synthesis of the core structure, strategies for derivatization, and protocols for evaluating the biological activity of the resulting compounds, all while providing the causal reasoning behind these experimental choices.
Part 1: Synthesis of the this compound Scaffold
The foundational step in any medicinal chemistry campaign is the efficient and reliable synthesis of the core scaffold. The this compound structure is typically assembled through a cyclocondensation reaction. A common and effective method involves the reaction of 1,2-diphenylhydrazine with an α,β-unsaturated ester, such as ethyl acrylate.
Protocol 1: Synthesis of this compound
Principle: This synthesis proceeds via a Michael addition of 1,2-diphenylhydrazine to ethyl acrylate, followed by an intramolecular cyclization with the elimination of ethanol to form the stable pyrazolidinone ring. The use of a high-boiling point solvent allows for the necessary thermal conditions to drive the cyclization to completion.
Materials:
-
1,2-Diphenylhydrazine
-
Ethyl acrylate
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for workup and recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,2-diphenylhydrazine (1 equivalent) in a minimal amount of a high-boiling point solvent.
-
Slowly add ethyl acrylate (1.1 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solvent upon cooling. If not, the solvent can be removed under reduced pressure.
-
Collect the crude product by filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure this compound as a crystalline solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
The slight excess of ethyl acrylate ensures the complete consumption of the more expensive 1,2-diphenylhydrazine.
-
A high-boiling point solvent is crucial to provide the energy required for the intramolecular cyclization and elimination of ethanol.
-
Recrystallization from ethanol is an effective method for purifying the final product, removing any unreacted starting materials or by-products.
Caption: Synthesis of this compound Scaffold.
Part 2: Derivatization at the C4 Position via Knoevenagel Condensation
The C4 position of the this compound scaffold is a prime site for introducing chemical diversity. The active methylene group at this position readily participates in Knoevenagel condensation with various aldehydes, allowing for the synthesis of a wide array of 4-substituted derivatives.[1] This reaction is a cornerstone for building structure-activity relationships (SAR).
Protocol 2: General Procedure for Knoevenagel Condensation
Principle: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1] In this case, the C4-protons of the pyrazolidinone are sufficiently acidic to be deprotonated by a mild base, forming a nucleophile that attacks the aldehyde. Subsequent elimination of water yields the C4-benzylidene derivative.
Materials:
-
This compound
-
Substituted aromatic aldehyde (1 equivalent)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Piperidine or Ammonium carbonate (as catalyst)[2]
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for workup and recrystallization
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol or glacial acetic acid.
-
Add a catalytic amount of piperidine or ammonium carbonate to the mixture.[2]
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 4-substituted-1,5-diphenylpyrazolidin-3-one derivative.
-
Confirm the structure and purity of the synthesized compounds using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Causality Behind Experimental Choices:
-
The choice of a mild base like piperidine or ammonium carbonate is critical to facilitate the deprotonation of the C4-methylene group without promoting side reactions like self-condensation of the aldehyde.[1][2]
-
The use of a protic solvent like ethanol or acetic acid helps to solubilize the reactants and facilitate the proton transfer steps in the reaction mechanism.
-
Refluxing provides the necessary activation energy for the condensation and dehydration steps.
Caption: Derivatization via Knoevenagel Condensation.
Part 3: Biological Evaluation Protocols
Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their biological activity. Based on the known pharmacological profile of related pyrazole compounds, key areas of investigation include anti-inflammatory and anticancer activities.
Anti-Inflammatory Activity
Underlying Principle: A significant mechanism of inflammation involves the metabolic cascade of arachidonic acid, which is mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3] Many anti-inflammatory drugs exert their effects by inhibiting these enzymes. Therefore, screening the synthesized compounds for their ability to inhibit COX-1, COX-2, and 5-LOX is a primary step in evaluating their anti-inflammatory potential.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
5-Lipoxygenase enzyme preparation
-
Arachidonic acid (substrate)
-
Synthesized this compound derivatives
-
Reference inhibitors (e.g., Indomethacin for COX, Zileuton for 5-LOX)
-
Assay buffer and co-factors
-
96-well microplate reader (for colorimetric or fluorometric detection)
Procedure:
-
Prepare stock solutions of the synthesized compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, enzyme (COX-1, COX-2, or 5-LOX), and varying concentrations of the test compounds or reference inhibitor.
-
Pre-incubate the mixture for a specified time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
After a defined incubation period, stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric assay for prostaglandin E2 for COX activity, or a fluorometric assay for leukotriene B4 for 5-LOX activity).
-
Calculate the percentage of enzyme inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
| Derivative 4a | >100 | 5.2 | 15.8 |
| Derivative 4b | 85.3 | 2.1 | 8.9 |
| Indomethacin | 0.1 | 1.5 | - |
| Zileuton | - | - | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Causality Behind Experimental Choices:
-
Assessing inhibition of both COX-1 and COX-2 is crucial for determining the selectivity of the compounds. COX-1 is constitutively expressed and involved in physiological functions, so selective inhibition of the inducible COX-2 isoform is often a desirable trait for anti-inflammatory drugs to minimize side effects.[4]
-
Dual inhibition of both COX and 5-LOX pathways can offer a broader spectrum of anti-inflammatory activity and may have a better safety profile compared to drugs that only target the COX pathway.[5]
Caption: Inhibition of Arachidonic Acid Pathway.
Anticancer Activity
Underlying Principle: The anticancer potential of novel compounds is initially assessed by evaluating their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability. Subsequent mechanistic studies can explore the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Synthesized this compound derivatives
-
Reference anticancer drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of the synthesized compounds or the reference drug for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Data Presentation:
| Compound | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on HepG2 |
| Derivative 4c | 12.5 | 18.2 |
| Derivative 4d | 8.7 | 10.4 |
| Doxorubicin | 1.2 | 2.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis.[4] This assay measures the activity of caspase-3 in cells treated with the test compounds.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Synthesized compounds
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Treat the cancer cells with the test compounds at their respective IC₅₀ concentrations for a defined period (e.g., 24 hours).
-
Lyse the cells using the provided lysis buffer.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.
-
Compare the caspase-3 activity in treated cells to that in untreated control cells.
Causality Behind Experimental Choices:
-
The use of multiple cancer cell lines from different tissue origins (e.g., breast, liver) provides a broader understanding of the cytotoxic spectrum of the synthesized compounds.
-
Measuring caspase-3 activity provides mechanistic insight into how the compounds induce cell death. A significant increase in caspase-3 activity suggests that the compounds trigger the apoptotic pathway.[4]
Caption: Induction of Apoptosis via Caspase Cascade.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic protocols outlined in this application note provide a robust framework for the generation of diverse libraries of compounds. The subsequent biological evaluation protocols offer a clear path for identifying lead candidates with potent anti-inflammatory and anticancer activities. Future research in this area should focus on expanding the structural diversity of the synthesized libraries, exploring a wider range of biological targets, and conducting in-depth mechanistic studies to elucidate the precise modes of action of the most promising compounds. Through a systematic and iterative process of design, synthesis, and biological evaluation, the full therapeutic potential of the this compound scaffold can be realized.
References
-
Anticancer properties of novel 4-methylene-1,2-diphenylpyrazolidin-3-ones. PubMed. [Link]
-
Structure–activity relationship (SAR) of 1,3‐diarylpyrazole derivatives as anticancer agents. Wiley Online Library. [Link]
-
Three classical pyrazolidine-3,5-dione derivatives and the representative compound. ResearchGate. [Link]
-
Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. National Institutes of Health. [Link]
-
5-Lipoxygenase inhibitors: the synthesis and structure-activity relationships of a series of 1-phenyl-3-pyrazolidinones. PubMed. [Link]
-
Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities. ResearchGate. [Link]
-
Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. ResearchGate. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
A novel 1,5-diarylpyrazole derivative exerts its anti-inflammatory effect by inhibition of cyclooxygenase-2 activity as a prodrug. PubMed. [Link]
-
Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. National Institutes of Health. [Link]
-
Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. National Institutes of Health. [Link]
-
Synthesis of 4-Arylallylidenepyrazolone Derivatives. MDPI. [Link]
-
Synthesis of some 4- substituted-1- phenylpyrazole- 5-one derivatives and study their biological activity. UKJPB. [Link]
-
A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]
-
Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. National Institutes of Health. [Link]
Sources
- 1. Identification and study of new NF‐κB‐inducing kinase ligands derived from the imidazolone scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Versatility of 1,5-Diphenylpyrazolidin-3-one: A Gateway to Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
1,5-Diphenylpyrazolidin-3-one is a versatile heterocyclic building block that has garnered significant attention in synthetic and medicinal chemistry. Its unique structural features, including a reactive methylene group at the C-4 position and the presence of two nitrogen atoms within the five-membered ring, make it an ideal precursor for the construction of a diverse array of fused and substituted heterocyclic compounds. Many of these resulting scaffolds are of great interest in drug discovery due to their wide range of biological activities. This application note provides an in-depth guide to the synthetic utility of this compound, detailing key reactions, mechanisms, and providing field-proven protocols for the synthesis of valuable heterocyclic systems.
Core Reactivity: The Active Methylene Group and Beyond
The synthetic versatility of this compound primarily stems from the reactivity of the methylene group positioned between the carbonyl group and the N-phenyl group. This CH₂ group is readily activated, making it susceptible to a variety of chemical transformations.
Application I: Synthesis of Pyranopyrazoles via Multicomponent Reactions
Fused pyranopyrazole systems are a prominent class of heterocyclic compounds known for their diverse pharmacological properties. One of the most efficient and atom-economical methods for their synthesis involves a one-pot, multicomponent reaction.[1]
Mechanistic Rationale
The reaction typically proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. The aldehyde first reacts with a compound containing an active methylene group, such as malononitrile, to form an α,β-unsaturated intermediate. This intermediate then undergoes a Michael addition with the active methylene of this compound. The final step is an intramolecular cyclization to form the stable pyranopyrazole ring system. The use of a catalyst, often a mild base, is crucial for promoting the initial condensation and the subsequent cyclization steps.[2]
Experimental Protocol: One-Pot Synthesis of 6-Amino-4-aryl-1,5-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles
This protocol outlines a general and efficient method for the synthesis of pyranopyrazole derivatives.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in 15 mL of ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure pyranopyrazole derivative.
| Reactant Ratios | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |
| 1:1:1 | Piperidine | Ethanol | 4-6 | 85-95 |
Application II: Formylation and Subsequent Cyclization to Pyrazolo[3,4-b]pyridines
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich compounds, including the active methylene group of this compound.[3][4] The resulting 4-formyl derivative is a key intermediate that can be further cyclized to afford fused heterocyclic systems like pyrazolo[3,4-b]pyridines.
Mechanistic Insight
The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, typically from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] This electrophilic species then attacks the C-4 position of the pyrazolidinone ring. Subsequent hydrolysis of the resulting iminium salt yields the 4-formyl derivative.[3] This aldehyde can then undergo condensation with various active methylene compounds, followed by cyclization to construct the pyridine ring fused to the pyrazole core.
Experimental Workflow: From Formylation to Pyrazolo[3,4-b]pyridines
Caption: Synthetic pathway to pyrazolo[3,4-b]pyridines.
Protocol 2.1: Synthesis of 4-Formyl-1,5-diphenyl-1H-pyrazol-3(2H)-one
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium acetate solution
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ (3 equivalents) to ice-cold DMF (10 volumes) with stirring.
-
To this pre-formed reagent, add this compound (1 equivalent) portion-wise while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium acetate solution.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2.2: Synthesis of Ethyl 6-amino-3-oxo-1,5-diphenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Materials:
-
4-Formyl-1,5-diphenyl-1H-pyrazol-3(2H)-one
-
Ethyl cyanoacetate
-
Ethanol
-
Piperidine
Procedure:
-
A mixture of 4-formyl-1,5-diphenyl-1H-pyrazol-3(2H)-one (1 mmol), ethyl cyanoacetate (1 mmol), and a catalytic amount of piperidine in ethanol (20 mL) is refluxed for 8-10 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the resulting solid is collected by filtration.
-
The product is washed with cold ethanol and dried to afford the desired pyrazolo[3,4-b]pyridine derivative.
| Intermediate | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |
| 4-Formyl Derivative | DMF, POCl₃ | - | 2-3 | 75-85 |
| Pyrazolo[3,4-b]pyridine | Ethyl Cyanoacetate, Piperidine | Ethanol | 8-10 | 70-80 |
Application III: Synthesis of Fused Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are another class of heterocycles with significant biological activities, often acting as kinase inhibitors. The 4-formyl derivative of this compound can also serve as a precursor for the synthesis of these fused systems.
Synthetic Strategy
The synthesis involves the reaction of the 4-formyl intermediate with compounds containing a urea or thiourea moiety. The initial condensation between the aldehyde and the amino group is followed by an intramolecular cyclization to form the pyrimidine ring.
Experimental Protocol: Synthesis of 1,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Materials:
-
4-Formyl-1,5-diphenyl-1H-pyrazol-3(2H)-one
-
Urea
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
A mixture of 4-formyl-1,5-diphenyl-1H-pyrazol-3(2H)-one (1 mmol), urea (1.2 mmol), and a few drops of concentrated hydrochloric acid in ethanol (25 mL) is refluxed for 12-16 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The solid is washed with water and then with cold ethanol and dried to yield the pyrazolo[3,4-d]pyrimidin-4-one.
Caption: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one.
Conclusion and Future Perspectives
This compound has proven to be a remarkably versatile and valuable starting material for the synthesis of a wide range of heterocyclic compounds. Its accessible reactive sites allow for the construction of complex molecular architectures through straightforward and efficient synthetic protocols. The applications highlighted in this note, including the synthesis of pyranopyrazoles, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines, represent just a fraction of its synthetic potential. Future research in this area will likely focus on the development of novel multicomponent reactions, the exploration of asymmetric synthesis to generate chiral heterocyclic compounds, and the application of these synthetic methodologies to the creation of new and potent therapeutic agents. The continued investigation into the reactivity of this compound is sure to yield exciting new discoveries in the field of heterocyclic chemistry.
References
- Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one deriv
-
Vilsmeier-Haack Reaction | NROChemistry. [Link]
-
Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1][5][7]triazin-6-one Derivatives - PMC. [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - NIH. [Link]
-
Vilsmeier-Haack Reaction - YouTube. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. [Link]
-
Vilsmeier–Haack reaction - Wikipedia. [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PubMed Central. [Link]
-
Three-component reaction for the synthesis of pyranopyrazoles - ResearchGate. [Link]
-
Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5 - ResearchGate. [Link]
-
Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones | Semantic Scholar. [Link]
-
(PDF) Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones - ResearchGate. [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold - International Journal of Industrial Engineering Computations 1 (2010) 1–10. [Link]
-
Pyranopyrazole synthesis via 3-methyl-1-phenyl-2-pyrazoline-5-one,... - ResearchGate. [Link]
-
(PDF) One- Pot Synthesis of New Pyranopyrazoles Via Domino Multicomponent Reaction. [Link]
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. [Link]
-
Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H) - PubMed. [Link]
-
Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC - NIH. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. [Link]
-
Synthesis of diverse 3-formylpyrazolo[1,5-a]pyrimidines 103a–j - ResearchGate. [Link]
-
Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade - MDPI. [Link]
-
Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature - Organic Chemistry Portal. [Link]
-
Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines - RSC Publishing. [Link]
Sources
- 1. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scispace.com [scispace.com]
analytical techniques for the identification of 1,5-Diphenylpyrazolidin-3-one
An In-Depth Guide to the Analytical Identification of 1,5-Diphenylpyrazolidin-3-one
Introduction
This compound is a heterocyclic compound belonging to the pyrazolidinone class. The pyrazolidine core is a significant scaffold in medicinal chemistry, forming the basis for various pharmacologically active agents.[1] Given its potential role in drug discovery and development, the ability to accurately identify and characterize this molecule is of paramount importance. This guide provides a detailed overview of the primary analytical techniques employed for the structural elucidation and purity assessment of this compound, rooted in the principles of scientific integrity and field-proven expertise. We will explore chromatographic and spectroscopic methods, explaining the causality behind experimental choices to ensure robust and reproducible results.
Overall Analytical Workflow
A multi-technique approach is essential for the conclusive identification of this compound. The workflow typically begins with a chromatographic separation to isolate the compound, followed by spectroscopic analysis for structural confirmation.
Caption: Overall analytical workflow for the identification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of this compound and for its quantification in various matrices. A reverse-phase (RP-HPLC) method is typically the most effective approach due to the compound's moderate polarity.[2]
Principle of the Technique
Reverse-phase HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used, and compounds with higher hydrophobicity will have longer retention times. By adjusting the mobile phase composition, a fine-tuned separation can be achieved.
Experimental Protocol: RP-HPLC
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 50-100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]
2. Instrumentation and Parameters:
-
The selection of a C18 column is based on its versatility and proven efficacy for separating a wide range of organic molecules. The mobile phase composition is chosen to ensure adequate retention and sharp peak shape. A UV detector is ideal as the phenyl groups in the molecule provide strong chromophores.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent resolution and efficiency for moderately polar compounds. |
| Mobile Phase | Acetonitrile (ACN) and Water (H₂O) | A common, effective mobile phase for RP-HPLC. The ratio is optimized for retention.[2] |
| Elution Mode | Isocratic (e.g., 60:40 ACN:H₂O) or Gradient | Isocratic is simpler and sufficient if purity is high. Gradient elution can resolve complex mixtures. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring a good signal. |
| Detector | UV-Vis Detector at 254 nm | The aromatic rings in the molecule exhibit strong absorbance at this wavelength.[3] |
3. Data Acquisition and Interpretation:
-
Inject the prepared sample and record the chromatogram.
-
The purity of the sample is determined by the area percentage of the main peak corresponding to this compound.
-
The retention time (tᵣ) is a characteristic property under specific conditions and can be used for identification by comparison with a reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying this compound, especially for analyzing its presence in complex mixtures and for identifying volatile or semi-volatile impurities. It provides both chromatographic separation and mass-based identification.[4][5]
Principle of the Technique
GC separates volatile compounds in a heated column. As compounds elute, they enter the mass spectrometer, which ionizes them (typically via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a molecular fingerprint that can be compared to spectral libraries for identification.
Experimental Protocol: GC-MS
Caption: General workflow for GC-MS analysis.
1. Sample Preparation:
-
Dissolve a small amount (1-2 mg) of the sample in 1 mL of a volatile solvent such as Toluene or Dichloromethane.
-
Ensure the sample is fully dissolved. Dilute as necessary to avoid detector saturation.
2. Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A robust, low-polarity column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 280 °C | Ensures rapid and complete volatilization of the analyte. |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min | A typical program to elute the compound of interest while separating it from potential impurities. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching.[5] |
| Mass Range | 40 - 500 amu | Covers the molecular ion and expected fragment ions of the target compound. |
3. Data Acquisition and Interpretation:
-
The resulting total ion chromatogram (TIC) will show a peak at the retention time of this compound.
-
The mass spectrum of this peak should be extracted and analyzed.
-
Expected Fragmentation: The molecular ion peak (M⁺) should be observed. Key fragments will arise from the cleavage of the pyrazolidinone ring and the loss of phenyl groups. The fragmentation pattern is critical for unambiguous identification and can be compared against a reference spectrum or a database like the NIST/Wiley library.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the definitive structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework.[7]
Principle of the Technique
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing information about its connectivity and spatial arrangement.
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The solvent can influence the chemical shifts of labile protons.[7]
-
Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube.[7]
2. Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution, aiding in spectral interpretation.[7] |
| Nuclei | ¹H and ¹³C | ¹H provides information on proton environments, and ¹³C reveals the carbon skeleton. |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm | The standard internal reference for ¹H and ¹³C NMR. |
| Temperature | Room Temperature (approx. 25 °C) | Standard operating temperature for routine analysis. |
3. Data Acquisition and Interpretation:
-
Acquire standard 1D spectra for both ¹H and ¹³C.
-
Expected ¹H NMR Spectrum:
- Aromatic Protons: A complex multiplet region between δ 7.0-8.0 ppm corresponding to the 10 protons of the two phenyl rings.
- Pyrazolidinone Ring Protons: The CH₂ groups of the heterocyclic ring will appear as multiplets in the aliphatic region (typically δ 2.5-4.0 ppm). The exact chemical shifts and coupling patterns will depend on their diastereotopic nature.
-
Expected ¹³C NMR Spectrum:
- Carbonyl Carbon (C=O): A characteristic peak in the downfield region, typically around δ 165-175 ppm.[8]
- Aromatic Carbons: Multiple signals between δ 110-150 ppm.
- Pyrazolidinone Ring Carbons: Aliphatic carbon signals in the upfield region (δ 30-60 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is an excellent tool for confirming the presence of key structural features in this compound.
Principle of the Technique
Infrared radiation is passed through a sample, and molecules absorb energy at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. An FT-IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), revealing the presence of specific functional groups.
Experimental Protocol: FT-IR
1. Sample Preparation:
-
Prepare a KBr (potassium bromide) pellet. Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent disk using a hydraulic press.[9] This method minimizes interference and produces a high-quality spectrum for a solid sample.
2. Data Acquisition:
-
Place the KBr pellet in the spectrometer's sample holder.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.
3. Data Interpretation:
-
Analyze the spectrum for characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Confirmed |
| ~3100-3000 | C-H Stretch (Aromatic) | Presence of the two phenyl rings.[8] |
| ~2950-2850 | C-H Stretch (Aliphatic) | CH₂ groups in the pyrazolidinone ring.[8] |
| ~1710-1680 | C=O Stretch (Amide) | Key signal confirming the carbonyl group of the pyrazolidinone ring. [8][10] |
| ~1600, ~1490 | C=C Stretch (Aromatic) | Aromatic ring skeletal vibrations.[8] |
| ~1550-1500 | C-N Stretch | Carbon-Nitrogen bond within the heterocyclic ring.[8] |
Summary and Data Integration
No single technique provides a complete picture. The definitive identification of this compound relies on the synergistic integration of data from all methods:
-
HPLC confirms the sample's purity and provides a retention time for future quantitative work.
-
GC-MS confirms the molecular weight (via the molecular ion) and provides a characteristic fragmentation pattern for library matching.
-
FT-IR confirms the presence of essential functional groups, most notably the amide carbonyl.
-
NMR provides the final, unambiguous structural proof by mapping out the complete carbon-hydrogen framework of the molecule.
By combining these powerful analytical techniques, researchers and drug development professionals can confidently identify this compound, ensuring the integrity and validity of their scientific work.
References
- An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrazolidine-3,5-diones. Benchchem.
- FTIR spectrum of PPD.
- 1-phenylpyrazolidine-3,5-dione(19933-22-3) 1H NMR spectrum. ChemicalBook.
- Separation of 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- on Newcrom R1 HPLC column. SIELC Technologies.
- A Technical Guide to the Synthesis and Characterization of Novel Pyrazolidine-3,5-dione Deriv
- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatiz
- Electronic supplementary inform
- Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSciMed Central.
- Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSciMed Central.
- Gas Chromatography-Mass Spectroscopy (GC/MS)
- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI.
- 3-Pyrazolidinone, 1-phenyl-. NIST WebBook.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent.
- Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones.
- Rapid In-Field Screening for Fentanyl Analogs Applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. agilent.com [agilent.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 9. 3-Pyrazolidinone, 1-phenyl- [webbook.nist.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] Its rigid, planar structure and the synthetic accessibility for diverse functionalization have made it a cornerstone for the development of therapeutic agents, particularly as protein kinase inhibitors in targeted cancer therapy.[2][3] Compounds bearing this core have demonstrated a wide array of biological activities, including anticancer, anxiolytic, and anti-inflammatory properties.[4] Furthermore, their unique photophysical characteristics have garnered interest in the field of organic light-emitting diodes (OLEDs) and fluorescent probes.[5]
This guide provides a detailed overview of the experimental setup and protocols for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step instructions for the successful synthesis of these valuable compounds. The protocols described herein are based on well-established, reliable methods reported in the peer-reviewed literature, emphasizing reproducibility and scalability.
General Reaction Mechanism: The Cyclocondensation Pathway
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-bielectrophilic species.[1][6] This reaction proceeds through a well-defined mechanism involving nucleophilic attack, cyclization, and dehydration, ultimately leading to the formation of the fused bicyclic system.
The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto one of the electrophilic centers of the 1,3-bielectrophile. This is typically followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole ring attacks the second electrophilic center. The final step involves the elimination of a molecule of water (or another small molecule, depending on the bielectrophile) to afford the aromatic pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the reaction can often be controlled by the nature of the substituents on both the aminopyrazole and the bielectrophilic partner, as well as the reaction conditions.[7]
Figure 1: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Experimental Protocols
This section details two robust and widely applicable protocols for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives: a classical condensation with β-dicarbonyl compounds and a microwave-assisted synthesis using β-enaminones.
Protocol 1: Classical Synthesis via Condensation of 3-Aminopyrazoles with β-Dicarbonyl Compounds
This method is a foundational approach for the synthesis of pyrazolo[1,5-a]pyrimidines, valued for its simplicity and the use of readily available starting materials.[2][8] The reaction is typically carried out under acidic conditions, which catalyze the condensation and subsequent cyclization.
Materials and Reagents:
-
3-Aminopyrazole derivative (e.g., 3-amino-5-methylpyrazole)
-
β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Glacial Acetic Acid (solvent and catalyst)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 3-aminopyrazole derivative (1.0 eq.) in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add the β-dicarbonyl compound (1.1 eq.) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress of the reaction by TLC. The reaction is generally complete within 2-4 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water with stirring. A precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure pyrazolo[1,5-a]pyrimidine derivative.
Safety Precautions:
-
Glacial acetic acid is corrosive and has a strong odor. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Figure 2: Workflow for classical pyrazolo[1,5-a]pyrimidine synthesis.
| Substrate (Aminopyrazole) | Substrate (β-Dicarbonyl) | Time (h) | Yield (%) | Reference |
| 3-Amino-5-methylpyrazole | Acetylacetone | 3 | 85 | [9] |
| 3-Aminopyrazole | Ethyl acetoacetate | 4 | 78 | [8] |
| 3-Amino-5-phenylpyrazole | Dibenzoylmethane | 5 | 82 | [2] |
Table 1: Representative examples for the classical synthesis of pyrazolo[1,5-a]pyrimidines.
Protocol 2: Microwave-Assisted Synthesis using β-Enaminones
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[10][11] This protocol utilizes β-enaminones as the 1,3-bielectrophilic partner, which often leads to cleaner reactions and shorter reaction times compared to the classical approach.[4]
Materials and Reagents:
-
3-Aminopyrazole derivative
-
β-Enaminone derivative
-
Glacial Acetic Acid (solvent) or solvent-free conditions
-
Microwave reactor
-
Ethanol (for recrystallization)
-
Standard laboratory glassware for work-up
Step-by-Step Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the 3-aminopyrazole derivative (1.0 eq.) and the β-enaminone (1.0 eq.). Add a small amount of glacial acetic acid as a solvent and catalyst, or proceed under solvent-free conditions.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a short period (typically 5-20 minutes).[2] The reaction progress can be monitored by TLC after cooling.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. If a solvent was used, it can be removed under reduced pressure.
-
Isolation and Purification: The resulting crude product is often a solid. It can be triturated with a suitable solvent like diethyl ether or purified by recrystallization from ethanol to yield the pure pyrazolo[1,5-a]pyrimidine.
Safety Precautions:
-
Microwave reactors operate at high temperatures and pressures. Ensure you are properly trained in their use and follow all manufacturer's safety guidelines.
-
Handle all chemicals in a fume hood and wear appropriate PPE.
Figure 3: Workflow for microwave-assisted synthesis.
| Substrate (Aminopyrazole) | Substrate (β-Enaminone) | Time (min) | Temperature (°C) | Yield (%) | Reference |
| 3-Amino-5-methylpyrazole | 4-(Dimethylamino)but-3-en-2-one | 10 | 120 | 92 | [4] |
| 3-Aminopyrazole | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 15 | 140 | 88 | [12] |
| 3-Amino-5-(4-chlorophenyl)pyrazole | 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one | 12 | 130 | 95 | [2] |
Table 2: Representative examples for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Incorrect reaction temperature or time. | Optimize reaction conditions. For classical synthesis, ensure reflux is maintained. For microwave synthesis, adjust temperature and time. |
| Impure starting materials. | Purify starting materials before use. | |
| Formation of multiple products | Lack of regioselectivity. | Change the solvent or catalyst. Acetic acid generally promotes the desired regioselectivity. |
| Side reactions due to prolonged heating. | Monitor the reaction closely by TLC and stop it once the starting material is consumed. | |
| Difficulty in product isolation | Product is soluble in the work-up solvent. | Use a different solvent for precipitation or extract the product with an organic solvent. |
| Oily product instead of solid. | Try to induce crystallization by scratching the flask or adding a seed crystal. Purification by column chromatography may be necessary. |
Table 3: Troubleshooting guide for the synthesis of pyrazolo[1,5-a]pyrimidines.
Characterization
The synthesized pyrazolo[1,5-a]pyrimidine derivatives should be characterized using standard analytical techniques to confirm their structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Melting Point: To assess the purity of the synthesized compound.
Conclusion and Future Directions
The synthetic routes outlined in this application note provide reliable and efficient methods for accessing a wide range of pyrazolo[1,5-a]pyrimidine derivatives. The choice between the classical and microwave-assisted protocols will depend on the available equipment, the desired reaction scale, and the specific substrates being used. The versatility of the cyclocondensation reaction allows for the introduction of various substituents on both the pyrazole and pyrimidine rings, enabling the generation of diverse chemical libraries for drug discovery and materials science applications.
Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, such as one-pot, multicomponent reactions and the use of green catalysts and solvents.[13] The continued exploration of the structure-activity relationships of novel pyrazolo[1,5-a]pyrimidine derivatives will undoubtedly lead to the discovery of new and potent therapeutic agents and advanced materials.
Figure 4: Overview of synthetic strategies for pyrazolo[1,5-a]pyrimidines.
References
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
-
Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1857-1883. [Link]
-
Zahedifar, M., & Ghasemzadeh, M. A. (2019). The mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines using the cyclocondensation technique as a solvent-free approach. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]
-
Wang, X., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1138-1142. [Link]
-
Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Gouda, M. A., et al. (2015). Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. ResearchGate. [Link]
-
Fahim, A. M., et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][9]triazine and Imidazo[2,1-c][1][2][9]triazine. Current Microwave Chemistry, 5(2), 111-119. [Link]
-
Fahim, A. M., et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][9]triazine and Imidazo[2,1-c][1][2][9]. ResearchGate. [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1084. [Link]
-
Gavrin, L. K., et al. (2007). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry, 72(3), 1043-1046. [Link]
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]
-
Wieczorek, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6649. [Link]
-
Almalki, A. S. A., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(24), 8049. [Link]
-
Rosero, H. A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. New Journal of Chemistry, 44(44), 19335-19345. [Link]
-
Castillo, J. C., et al. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances, 7(45), 28483-28488. [Link]
-
Zahedifar, M., & Ghasemzadeh, M. A. (2019). Catalyst-free synthesis of triazolo[1,5-a]pyrimidines 3, triazolo[5,1-b][1][13] thiazines 4 and pyrazolo[1,5-a]pyrimidines 5. ResearchGate. [Link]
-
Gomaa, M. A.-M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(5), 1435-1453. [Link]
-
El-Mekabaty, A., et al. (2021). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate. [Link]
-
Portilla, J., et al. (2012). Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines by reaction of 5-amino-1H-pyrazoles and β-dicarbonyl compounds containing five-membered rings. Tetrahedron, 68(4), 988-994. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: 1,5-Diphenylpyrazolidin-3-one as a Core Intermediate in Drug Synthesis
Abstract
The pyrazolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, particularly in the non-steroidal anti-inflammatory drug (NSAID) class.[1][2] This document provides a detailed guide for researchers and drug development professionals on the synthesis and application of a key intermediate, 1,5-diphenylpyrazolidin-3-one. We will elucidate a robust synthetic protocol for the intermediate, explain the causality behind key experimental choices, and demonstrate its utility in the subsequent synthesis of pharmacologically active molecules. The protocols are designed to be self-validating, supported by characterization data and authoritative references.
Introduction: The Significance of the Pyrazolidinone Core
Heterocyclic compounds are the bedrock of modern pharmacotherapy. Among them, the pyrazole and its reduced form, pyrazolidinone, have garnered significant attention due to their wide spectrum of biological activities.[3] The pyrazolidinone moiety is a key pharmacophore in many marketed drugs, including Feprazone, Sulfinpyrazone, and Phenylbutazone, primarily valued for their potent anti-inflammatory properties.[1][2] These molecules primarily exert their effect through the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[4][5][6]
This compound serves as a versatile and crucial building block. Its rigid, N,N'-diphenyl-substituted scaffold provides a well-defined three-dimensional structure that can be strategically functionalized to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on the practical synthesis of this intermediate and its subsequent derivatization, providing a foundational workflow for exploring novel chemical entities based on this core.
Synthesis of Intermediate: this compound
The synthesis of the pyrazolidinone ring is most effectively achieved via a cyclization reaction. The following protocol details a reliable method starting from 1,2-diphenylhydrazine and ethyl acrylate, which undergoes a Michael addition followed by an intramolecular cyclization.
Synthetic Scheme
The overall reaction proceeds in two conceptual steps: an initial Aza-Michael addition of 1,2-diphenylhydrazine to ethyl acrylate, followed by a base-mediated intramolecular cyclization with the elimination of ethanol.
Caption: Synthesis of this compound.
Experimental Protocol
Trustworthiness Insight: This protocol employs a two-step, one-pot approach. The initial Michael addition is thermally driven, while the subsequent cyclization requires a base catalyst (sodium ethoxide). The choice of toluene initially allows for a higher reflux temperature to drive the addition, while the switch to ethanol is ideal for the sodium ethoxide-mediated step.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles | Notes |
| 1,2-Diphenylhydrazine | 184.24 | 18.4 g | 0.10 | Can be carcinogenic; handle with appropriate PPE. |
| Ethyl Acrylate | 100.12 | 11.0 mL | 0.10 | Stabilized; use as received. Lachrymator. |
| Toluene | 92.14 | 200 mL | - | Anhydrous |
| Sodium Ethoxide | 68.05 | 7.5 g | 0.11 | Moisture sensitive. |
| Ethanol | 46.07 | 150 mL | - | Anhydrous |
| Diethyl Ether | 74.12 | 200 mL | - | For washing |
| Hydrochloric Acid (2M) | 36.46 | ~50 mL | - | For neutralization |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-diphenylhydrazine (18.4 g, 0.10 mol) and anhydrous toluene (200 mL).
-
Michael Addition: Begin stirring the suspension and add ethyl acrylate (11.0 mL, 0.10 mol) dropwise over 10 minutes. Heat the mixture to reflux (approx. 110°C) and maintain for 6-8 hours.
-
Expertise Note: This step forms the intermediate ethyl 3-(1,2-diphenylhydrazino)propanoate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting hydrazine.
-
-
Solvent Exchange and Cyclization: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. To the resulting oil, add anhydrous ethanol (150 mL) followed by sodium ethoxide (7.5 g, 0.11 mol) in portions.
-
Causality Explanation: Sodium ethoxide acts as a strong base to deprotonate the N-H group, initiating an intramolecular nucleophilic attack on the ester carbonyl, leading to the formation of the pyrazolidinone ring and the elimination of sodium ethoxide.
-
-
Reaction: Heat the ethanolic mixture to reflux (approx. 78°C) and maintain for 4 hours. A precipitate may form as the product is generated.
-
Work-up: Cool the mixture in an ice bath for 1 hour. Carefully neutralize the mixture by slow, dropwise addition of 2M HCl until the pH is ~7. A solid precipitate of the product will form.
-
Isolation and Purification: Filter the solid product using a Büchner funnel. Wash the filter cake sequentially with cold water (2 x 50 mL) and cold diethyl ether (2 x 50 mL) to remove residual salts and unreacted starting materials.
-
Drying and Characterization: Dry the white to off-white solid under vacuum at 50°C. Determine the yield and characterize the product. For higher purity, recrystallization from an ethanol/water mixture can be performed.
Expected Results & Characterization
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% |
| Melting Point | 135-138 °C |
| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 1685 (C=O, amide), 1595, 1490 (C=C, aromatic) |
| ¹H NMR (CDCl₃, δ ppm) | 7.20-7.50 (m, 10H, Ar-H), 4.05 (t, 2H, CH₂), 2.80 (t, 2H, CH₂) |
Application: Derivatization for Pharmacological Screening
This compound is an ideal starting point for creating libraries of potential drug candidates. Its structure can be modified, for example, by alkylation at the C-4 position, a common strategy in the development of pyrazolidinone-based NSAIDs.[2][3]
Workflow for C-4 Alkylation
The following workflow outlines the general steps for introducing an alkyl group at the C-4 position of the pyrazolidinone ring, a key step towards synthesizing analogues of drugs like Phenylbutazone.
Caption: Experimental workflow for C-4 alkylation.
Protocol: Synthesis of 4-Butyl-1,5-diphenylpyrazolidin-3-one
Scientific Rationale: The protons on the C-4 position of the pyrazolidinone ring are acidic due to the adjacent electron-withdrawing carbonyl group. A strong, non-nucleophilic base like sodium hydride (NaH) is required to quantitatively deprotonate this position, forming a nucleophilic enolate. This enolate then readily reacts with an electrophilic alkyl halide, such as n-butyl bromide, via an Sₙ2 reaction to form the new C-C bond.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles | Notes |
| This compound | 238.29 | 2.38 g | 0.01 | From previous step |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 0.44 g | 0.011 | Highly reactive; handle with care. |
| n-Butyl Bromide | 137.02 | 1.2 mL | 0.011 | Alkylating agent |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | - | Anhydrous |
| Saturated NH₄Cl (aq) | 53.49 | 20 mL | - | For quenching |
| Ethyl Acetate | 88.11 | 100 mL | - | For extraction |
Step-by-Step Procedure
-
Preparation: Add sodium hydride (0.44 g, 0.011 mol) to a dry 100 mL flask under an inert atmosphere (e.g., Nitrogen). Add anhydrous THF (20 mL) and cool the suspension to 0°C in an ice bath.
-
Enolate Formation: Dissolve this compound (2.38 g, 0.01 mol) in anhydrous THF (30 mL) and add it dropwise to the NaH suspension over 20 minutes. Stir the mixture at 0°C for an additional 30 minutes. Hydrogen gas evolution will be observed.
-
Alkylation: Add n-butyl bromide (1.2 mL, 0.011 mol) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3 hours.
-
Quenching: Cool the reaction to 0°C and slowly add saturated aqueous ammonium chloride solution (20 mL) to quench the excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate (50 mL) and water (30 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-butyl-1,5-diphenylpyrazolidin-3-one.
Conclusion
This compound is a highly valuable intermediate for the synthesis of novel drug candidates, particularly within the NSAID and anti-inflammatory therapeutic areas. The protocols provided herein offer a reliable and well-rationalized pathway for its synthesis and subsequent functionalization. By understanding the causality behind the reaction steps and utilizing the provided characterization data, researchers can confidently employ this scaffold as a foundational element in their drug discovery and development programs.
References
- (No specific reference used for this sentence)
-
Singh R, Upmanyu N, Gupta M, Prasad P (2015) Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSciMed Central. [Link]
- (No specific reference used for this sentence)
-
Manjunatha, K., et al. (2017). Enlarging the NSAIDs family: ether, ester and acid derivatives of the 1,5-diarylpyrrole scaffold as novel anti-inflammatory and analgesic agents. PubMed. [Link]
- (No specific reference used for this sentence)
- (No specific reference used for this sentence)
-
Abdellatif, K. R. A., et al. (2022). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. PMC - NIH. [Link]
-
Yin, L., et al. (2009). A novel 1,5-diarylpyrazole derivative exerts its anti-inflammatory effect by inhibition of cyclooxygenase-2 activity as a prodrug. PubMed. [Link]
- (No specific reference used for this sentence)
- (No specific reference used for this sentence)
- (No specific reference used for this sentence)
- (No specific reference used for this sentence)
-
Request PDF on ResearchGate (2021). Functionalization of 1,2-diphenylpyrazolidine-3,5-dione with polyfluoroalkyl-containing 2- and 3-oxo esters. ResearchGate. [Link]
-
Singh R, Upmanyu N, Gupta M, Prasad P (2015) Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSciMed Central. [Link]
- (No specific reference used for this sentence)
- (No specific reference used for this sentence)
- (No specific reference used for this sentence)
- (No specific reference used for this sentence)
- (No specific reference used for this sentence)
- (No specific reference used for this sentence)
- (No specific reference used for this sentence)
-
Ghlichloo, I. & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf - NIH. [Link]
Sources
- 1. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel 1,5-diarylpyrazole derivative exerts its anti-inflammatory effect by inhibition of cyclooxygenase-2 activity as a prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Biological Activity of 1,5-Diphenylpyrazolidin-3-one Derivatives
This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the evaluation of 1,5-Diphenylpyrazolidin-3-one derivatives. This class of heterocyclic compounds has garnered significant attention due to its diverse pharmacological potential.[1][2][3] This document provides a detailed framework of application notes and step-by-step protocols for assessing the anti-inflammatory, antioxidant, anticancer, and antimicrobial activities of these derivatives, ensuring scientific integrity and logical experimental design.
Introduction: The Therapeutic Promise of Pyrazolidinones
The pyrazole ring system is a cornerstone in medicinal chemistry, forming the structural backbone of numerous drugs.[1][2][3] Derivatives of this compound, a subclass of pyrazolidinones, are of particular interest due to their reported broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties.[2][3][4] The functionalization of the pyrazolidinone core allows for the modulation of their physicochemical and pharmacokinetic properties, making them attractive candidates for drug discovery programs. The systematic evaluation of these derivatives is crucial to identify lead compounds with therapeutic potential.
Section 1: Assessment of Anti-inflammatory Activity
In Vitro Evaluation of Cyclooxygenase (COX) Inhibition
Rationale: A primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Differentiating between COX-1 and COX-2 inhibition is critical, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects.[6][7]
Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
-
Preparation of Reagents:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes.
-
Arachidonic acid (substrate).
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorescent probe.
-
Hematin.
-
Tris-HCl buffer (pH 8.0).
-
Test compounds (this compound derivatives) and reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
-
Assay Procedure:
-
In a 96-well microplate, add the Tris-HCl buffer, enzyme (COX-1 or COX-2), and ADHP.
-
Add the test compound at various concentrations. Include wells with a reference inhibitor and a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for 10-20 minutes.
-
Measure the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Evaluation of Anti-inflammatory Activity
Protocol: Carrageenan-Induced Rat Paw Edema [8]
-
Animal Model:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Experimental Procedure:
-
Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., Indomethacin or Celecoxib), and test compound groups (at least three different doses).
-
Administer the test compounds and controls orally or intraperitoneally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
-
Statistically analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine the significance of the results.
-
Table 1: Representative Data for Anti-inflammatory Assays
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Paw Edema Inhibition (%) at 3h (Dose) |
| Derivative A | 15.2 | 0.8 | 19.0 | 55% (10 mg/kg) |
| Derivative B | >100 | 2.5 | >40 | 48% (10 mg/kg) |
| Celecoxib | 10.5 | 0.05 | 210 | 62% (10 mg/kg) |
| Indomethacin | 0.1 | 1.2 | 0.08 | 65% (10 mg/kg) |
Section 2: Evaluation of Antioxidant Activity
Oxidative stress, arising from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes to various pathological conditions.[9] The evaluation of the antioxidant potential of this compound derivatives is therefore a critical step in their pharmacological profiling.
DPPH Radical Scavenging Assay
Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[10][11] The principle is based on the reduction of the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.[10]
Protocol: DPPH Radical Scavenging Assay [11]
-
Preparation of Reagents:
-
DPPH solution (0.1 mM in methanol).
-
Test compounds dissolved in methanol at various concentrations.
-
Positive control (e.g., Ascorbic acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound solution.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Rationale: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is monitored spectrophotometrically.[12]
Protocol: FRAP Assay
-
Preparation of Reagents:
-
FRAP reagent: Mix acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.
-
Test compounds dissolved in a suitable solvent.
-
Standard solution of FeSO₄·7H₂O (for calibration curve).
-
-
Assay Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Add the test compound solution to a test tube or microplate well.
-
Add the FRAP reagent and mix.
-
Incubate at 37°C for 4-30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Construct a calibration curve using the FeSO₄·7H₂O standard.
-
Express the FRAP value of the test compound as µM Fe²⁺ equivalents.
-
Diagram 1: General Workflow for In Vitro Antioxidant Screening
Caption: Workflow for antioxidant activity evaluation.
Section 3: Anticancer Activity Assessment
The development of novel anticancer agents is a critical area of research.[13] Heterocyclic compounds, including pyrazole derivatives, have demonstrated significant cytotoxic activity against various cancer cell lines.[4][14][15]
In Vitro Cytotoxicity Screening
Rationale: The initial step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against a panel of human cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Cytotoxicity Assay [4]
-
Cell Culture:
-
Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer).[4]
-
Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Apoptosis and Cell Cycle Analysis
Rationale: For compounds that exhibit significant cytotoxicity, it is important to investigate the mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer drugs.[4]
Protocol: Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Apoptosis (Annexin V/Propidium Iodide Staining):
-
Treat the cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Treat the cells as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and treat with RNase A.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Diagram 2: Workflow for Anticancer Activity Evaluation
Caption: Workflow for anticancer activity evaluation.
Section 4: Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[2] Pyrazole derivatives have been reported to possess antibacterial and antifungal activities.[1][2]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
Rationale: The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[16][17]
Protocol: Broth Microdilution Assay [16]
-
Microorganism Preparation:
-
Select a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).
-
-
Assay Procedure:
-
In a 96-well microplate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Add the standardized inoculum to each well.
-
Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative control (no compound), and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
-
Data Analysis:
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth.
-
The use of a growth indicator dye like resazurin can aid in the determination of the MIC.[16]
-
Agar Disk Diffusion Method
Rationale: The agar disk diffusion method is a qualitative screening method to assess the antimicrobial activity of a compound. The presence of a zone of inhibition around a disk impregnated with the test compound indicates its antimicrobial effect.[16][17]
Protocol: Agar Disk Diffusion Assay
-
Plate Preparation:
-
Prepare agar plates (e.g., Mueller-Hinton agar for bacteria).
-
Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.
-
-
Assay Procedure:
-
Impregnate sterile paper disks with a known concentration of the test compound.
-
Place the disks on the surface of the inoculated agar plates.
-
Include positive and negative control disks.
-
Incubate the plates under appropriate conditions.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition around each disk in millimeters.
-
A larger zone of inhibition generally indicates greater antimicrobial activity.
-
Table 2: Representative Data for Antimicrobial Screening
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans | Zone of Inhibition (mm) vs S. aureus (100 µ g/disk ) |
| Derivative C | 16 | 64 | 32 | 15 |
| Derivative D | 8 | >128 | 16 | 18 |
| Ciprofloxacin | 0.5 | 0.25 | N/A | 25 |
| Fluconazole | N/A | N/A | 2 | N/A |
Conclusion
This guide provides a structured and scientifically rigorous framework for the evaluation of the biological activities of this compound derivatives. By employing these detailed protocols, researchers can systematically screen and characterize novel compounds, leading to the identification of promising candidates for further preclinical and clinical development. The causality behind each experimental choice is explained to ensure a thorough understanding of the underlying principles, and the protocols are designed to be self-validating through the use of appropriate controls.
References
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]
-
MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]
-
ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. Available from: [Link]
-
PMC. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. Available from: [Link]
-
PubMed. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Available from: [Link]
-
NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]
-
PMC. (n.d.). Current status of pyrazole and its biological activities. Available from: [Link]
-
PubMed. (n.d.). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. Available from: [Link]
-
PMC. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Available from: [Link]
-
RSC Publishing. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]
-
MDPI. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available from: [Link]
-
MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Available from: [Link]
-
ResearchGate. (2025). A novel antioxidant activity index (AAU) for natural products using the DPPH assay. Available from: [Link]
-
ResearchGate. (2016). Is anybody having an exact protocol for in-vitro cytotoxicity and anticancer assay by using alamar blue assay?. Available from: [Link]
-
MDPI. (n.d.). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Available from: [Link]
-
ResearchGate. (2016). Synthesis and pharmacological evaluation of new pyrazolyl benzenesulfonamides linked to polysubstituted pyrazoles and thiazolidinones as anti-inflammatory and analgesic agents. Available from: [Link]
-
PMC. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Available from: [Link]
-
IIP Series. (n.d.). RECENT BREAKTHROUGH IN ANTICANCER ACTION OF HETEROCYCLES. Available from: [Link]
-
PubMed Central. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Available from: [Link]
-
IJPPR Human. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available from: [Link]
-
Beyond Pesticides. (2026). Agricultural and Industrial Chemicals Exhibit Antimicrobial Activity Against Human Gut Bacteria. Available from: [Link]
- Google Patents. (n.d.). US20030040032A1 - Methods of screening for antimicrobial compounds.
-
PubMed Central. (n.d.). Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. Available from: [Link]
Sources
- 1. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]
- 2. jocpr.com [jocpr.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iipseries.org [iipseries.org]
- 14. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Strategies for Pyrazolo[1,5-d]triazin-7(6H)-ones: A Detailed Guide for Chemical Researchers
Synthetic Strategies for Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones: A Detailed Guide for Chemical Researchers
The pyrazolo[1,5-d][1][2][3]triazin-7(6H)-one scaffold is a compelling heterocyclic system that has garnered increasing interest in medicinal chemistry and drug development. Its structural resemblance to purine bases makes it a promising framework for designing enzyme inhibitors and modulators of biological pathways. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable heterocyclic core, offering detailed application notes, step-by-step protocols, and an in-depth analysis of the underlying chemical principles for researchers, scientists, and drug development professionals.
Introduction to the Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-one Core
The fused pyrazolo[1,5-d][1][2][3]triazine ring system is a nitrogen-rich heterocycle with significant potential for biological activity. Various derivatives have been investigated for their therapeutic properties, including as human leukocyte elastase inhibitors and as activators of the pro-apoptotic BAX protein.[1] The strategic placement of nitrogen atoms and the carbonyl function allows for diverse functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. This guide will focus on two principal synthetic routes: a modern and versatile intramolecular cyclization strategy and the classical 1,3-dipolar cycloaddition approach.
I. Modern Synthetic Approach: Intramolecular Cyclization of Pyrazole Derivatives
A highly efficient and modular three-step synthesis has been developed, commencing from readily available starting materials. This pathway offers excellent control over substituent placement on the pyrazole ring, making it a preferred method for generating diverse libraries of pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones.[1][2]
A. Rationale and Mechanistic Insights
This synthetic strategy hinges on the construction of a suitably functionalized pyrazole precursor, an alkyl 2-((4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate, which undergoes a base-mediated intramolecular cyclization to furnish the desired bicyclic system. The choice of a nitro group on the pyrazole ring serves as a powerful electron-withdrawing group, facilitating the initial steps of the synthesis and offering a handle for further functionalization, such as reduction to an amino group.[4]
The proposed mechanism for the key intramolecular cyclization step is initiated by the addition of a nucleophile, such as an azide anion, to the exocyclic double bond of the hydrazine-1-carboxylate. This is followed by isomerization and subsequent deprotonation of the pyrazole N-H. An intramolecular cyclization then occurs, followed by the elimination of an alkoxide to yield the final pyrazolo[1,5-d][1][2][3]triazin-7(6H)-one.[1]
Caption: Proposed mechanism of intramolecular cyclization.
B. Detailed Experimental Protocols
Protocol 1: Synthesis of Alkyl 2-((5-(substituted-amino)-4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylates (General Procedure) [4]
-
Starting Material Synthesis: The synthesis begins with the preparation of the diene precursor from perchloro-2-nitro-1,3-butadiene.
-
Hydrazine Addition: To a suspension of the diene (1.00 mmol) in 20 mL of methanol, add the corresponding alkyl hydrazinecarboxylate (4.00 mmol).
-
Reaction: Reflux the resulting mixture for 8-12 hours.
-
Work-up: After cooling, concentrate the supernatant liquid in vacuo. The precipitate is filtered off, washed sequentially with methanol, 5% hydrochloric acid, water, and finally methanol again.
-
Purification: The crude product is dried under reduced pressure. If necessary, further purification can be achieved by column chromatography on silica gel.
Protocol 2: Intramolecular Cyclization to form 3-Nitro-pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones (General Procedure) [4]
-
Reaction Setup: In a suitable flask, dissolve the alkyl 2-((5-(substituted-amino)-4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate (1.00 mmol) in dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (1.5 equivalents).
-
Reaction: Heat the mixture at 80–110 °C for 4–12 hours.
-
Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice water.
-
Isolation: The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
C. Scope and Limitations
This method has been shown to be quite versatile, allowing for a range of substituents on the exocyclic amino group of the pyrazole precursor. Both alkyl and aryl amines have been successfully employed. The reaction yields for the cyclization step are generally good, ranging from 42% to 95%.[4] A limitation may be the requirement of a nitro group at the 4-position of the pyrazole ring to facilitate the reaction sequence.
II. Classical Synthetic Approach: 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition reaction is a classical and powerful tool for the construction of five-membered heterocyclic rings. In the context of pyrazolo[1,5-d][1][2][3]triazin-7(6H)-one synthesis, this approach typically involves the reaction of a diazopyrazolinone with an electron-deficient dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD).[1]
A. Rationale and Mechanistic Insights
This reaction is a concerted pericyclic reaction where the 1,3-dipole (the diazopyrazolinone) reacts with a dipolarophile (the alkyne) to form a five-membered ring. The reaction is driven by the favorable interaction of the frontier molecular orbitals of the two reactants. The regioselectivity of the cycloaddition is determined by the electronic and steric properties of both the dipole and the dipolarophile.
Sources
- 1. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives [mdpi.com]
- 2. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6 H)-ones and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Diphenylpyrazolidin-3-one
Welcome to the technical support center for the synthesis of 1,5-Diphenylpyrazolidin-3-one. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and systematically improve your product yield and purity.
Introduction: The Synthetic Pathway
The most common and direct route to this compound involves a two-step, one-pot reaction between phenylhydrazine and an ester of cinnamic acid, such as ethyl cinnamate. The reaction proceeds via an initial aza-Michael addition, followed by an intramolecular cyclization (condensation) to form the heterocyclic pyrazolidinone ring.
While seemingly straightforward, this synthesis is sensitive to various parameters that can significantly impact the yield and purity of the final product. This guide addresses the most common issues encountered during the experimental process.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the laboratory.
Question 1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
Answer: Low yields are a frequent challenge and can stem from several sources. A systematic review of your experimental setup is the best approach.[1][2]
1. Purity and Quality of Starting Materials:
-
Phenylhydrazine: This is the most common culprit. Phenylhydrazine is susceptible to oxidation, turning from a pale yellow liquid to a dark red-brown oil upon exposure to air. Oxidized phenylhydrazine is significantly less reactive and can introduce impurities.
-
Solution: Always use freshly distilled or newly purchased phenylhydrazine. Ensure it is stored under an inert atmosphere (Nitrogen or Argon) and protected from light.
-
-
Ethyl Cinnamate & Solvent: Ensure your ester is pure and the solvent is anhydrous. Water can interfere with the reaction, particularly if base catalysts are used, and can hydrolyze the ester.[2][3]
-
Solution: Use anhydrous solvents. If necessary, dry your solvent using appropriate methods (e.g., molecular sieves). Verify the purity of your ethyl cinnamate via NMR or GC-MS.
-
2. Suboptimal Reaction Conditions:
-
Temperature: This reaction often requires heating to drive the cyclization step. Insufficient temperature will result in an incomplete reaction, leaving the uncyclized Michael adduct as the main product. Conversely, excessively high temperatures can lead to degradation and byproduct formation.[1]
-
Solution: The optimal temperature is typically the reflux temperature of the solvent (e.g., ethanol, ~78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and confirm the consumption of starting materials.
-
-
Reaction Atmosphere: The presence of oxygen can lead to the oxidation of phenylhydrazine and other sensitive reagents.
-
Solution: Perform the reaction under an inert atmosphere of nitrogen or argon. This involves using properly dried glassware and techniques like balloon pressure or a Schlenk line.[2]
-
3. Inefficient Work-up and Purification:
-
A significant portion of the product can be lost during extraction and purification if the procedure is not optimized.
-
Solution: Ensure the pH is adjusted correctly during the work-up to precipitate the product fully. During purification by recrystallization, use the minimum amount of hot solvent required to dissolve the product to avoid losses in the mother liquor.[4]
-
Question 2: I'm observing significant side products in my crude NMR. What are they and how can I prevent them?
Answer: Side product formation is often related to reaction conditions and the reactivity of the starting materials.
1. Uncyclized Michael Adduct:
-
Identification: This is the intermediate formed after the initial Michael addition but before the ring-closing condensation. It will have a different chemical shift in NMR compared to the final product.
-
Cause: Insufficient heating (temperature or time) is the primary reason for the accumulation of this intermediate.[3]
-
Solution: Increase the reflux time and monitor the reaction via TLC until the intermediate spot disappears and the product spot intensifies. Adding a catalytic amount of a mild base (like sodium ethoxide) or acid can sometimes promote the final cyclization step.
2. Phenylhydrazine Dimerization/Degradation Products:
-
Identification: These often appear as a complex mixture of baseline impurities in your TLC or as broad, unidentifiable peaks in your NMR.
-
Cause: This is typically due to the oxidation of phenylhydrazine, as discussed in the previous question.
-
Solution: Use high-purity phenylhydrazine and maintain an inert atmosphere throughout the reaction.[2]
Question 3: My product precipitates as an oil during recrystallization and is difficult to purify. What should I do?
Answer: "Oiling out" is a common problem during recrystallization when the product's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
1. Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[4]
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a tiny crystal to the cooled solution to initiate crystallization.[4]
2. Optimize Your Solvent System:
-
Use a Solvent Pair: If a single solvent isn't working, try a binary solvent system. Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Allow it to cool slowly. Common pairs include ethanol-water or ethyl acetate-hexane.
-
Slow Cooling: Rapid cooling in an ice bath can cause impurities to crash out with your product. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize recovery.[4]
3. Column Chromatography:
-
If recrystallization fails, column chromatography is the most effective method for purifying difficult products.
-
Procedure: Use silica gel as the stationary phase. Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) to separate the components based on their polarity.[1]
-
Frequently Asked Questions (FAQs)
What is the mechanism for the synthesis of this compound?
The reaction proceeds in two main steps:
-
Aza-Michael Addition: The more nucleophilic nitrogen atom (N2) of phenylhydrazine attacks the β-carbon of the α,β-unsaturated ester (ethyl cinnamate). This is a conjugate addition that forms a linear intermediate.
-
Intramolecular Cyclization: The terminal nitrogen atom (N1) of the hydrazine moiety then acts as a nucleophile, attacking the ester's carbonyl carbon. This is followed by the elimination of ethanol to form the stable five-membered pyrazolidinone ring.
Caption: Reaction mechanism for this compound synthesis.
How do I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most convenient method.[3][5]
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. A 7:3 or 8:2 (Hexane:Ethyl Acetate) ratio is often effective.
-
Procedure: Spot the starting materials (phenylhydrazine and ethyl cinnamate) and the reaction mixture on the TLC plate. The product should have an Rf value that is intermediate between the two starting materials. An incomplete reaction will show spots for the starting materials and/or the intermediate. The reaction is complete when the starting material spots have disappeared.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots.
What is the role of a catalyst in this reaction?
While the reaction can proceed thermally without a catalyst, the rate can be slow.
-
Base Catalysis: A mild base like pyridine, triethylamine, or sodium ethoxide can be used. The base deprotonates the N-H group, increasing the nucleophilicity of the nitrogen and accelerating both the Michael addition and the cyclization steps.
-
Acid Catalysis: A Lewis or Brønsted acid can activate the carbonyl group of the ester, making it more electrophilic and promoting the final cyclization step. Glacial acetic acid is sometimes used as both a catalyst and solvent.
The choice of catalyst depends on the specific substrate and desired reaction conditions. It is an important parameter to screen for yield optimization.
Troubleshooting Workflow
When faced with low yield, follow this systematic workflow to diagnose and solve the issue.
Caption: A systematic workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol provides a general framework. Optimal conditions may vary.
| Reagent/Solvent | Molar Eq. | Notes |
| Ethyl Cinnamate | 1.0 | |
| Phenylhydrazine | 1.1 | Use a slight excess. Must be pure/freshly distilled. |
| Absolute Ethanol | - | Anhydrous. Sufficient to dissolve reactants (~0.5 M). |
| Catalyst (Optional) | 0.1 | e.g., Glacial Acetic Acid or Triethylamine. |
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cinnamate (1.0 eq) and absolute ethanol.
-
Inert Atmosphere: Flush the system with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add freshly distilled phenylhydrazine (1.1 eq) to the flask via syringe. If using a catalyst, add it at this stage.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C).
-
Monitoring: Monitor the reaction's progress by TLC every 1-2 hours. The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them in a vacuum oven.
References
- Watanabe, T., Yuki, H., & Tatsuno, T. (1973). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). Bioorganic & Medicinal Chemistry, 11(23), 5047-5054.
-
Conti, P., et al. (2021). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules, 26(11), 3204. [Link]
-
Watanabe, T., Yuki, H., & Tatsuno, T. (2003). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut). Bioorganic & Medicinal Chemistry, 11(23), 5047-54. [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
- CN101830852A - Edaravone compound synthesized by new method.
-
Ghamari, M., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. [Link]
-
Taktouk, S., et al. (2022). An efficient approach to 3,4-fused δ-lactone-γ-lactams bicyclic moieties as anti-Alzheimer agents. Structural Chemistry. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1994). Ethyl acrylate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. [Link]
- US4171413A - Acrylic hydrazides.
-
Mohareb, R. M., et al. (2012). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 8-16. [Link]
-
Jimenez-Vargas, J. M., et al. (2008). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Arkivoc, 2008(15), 188-198. [Link]
-
Ali, A., et al. (2018). Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities. ResearchGate. [Link]
-
El-Metwally, S., & Khalil, A. K. (2010). Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. Acta Chimica Slovenica, 57(4), 941-947. [Link]
-
El-Metwally, S., & Khalil, A. K. (2010). Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. ResearchGate. [Link]
-
El-Gaby, M. S. A., et al. (2014). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 6(1), 135-143. [Link]
-
Le, T. V. T., et al. (2013). Synthesis of pyrazolo[1,5-a][6][7][8]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 443-453. [Link]
-
Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]
- WO2024150252A1 - Pyrazolidine-3, 5-dione based compounds and a process for preparation thereof.
-
Singh, R., & Sharma, P. K. (2014). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSciMed Central. [Link]
-
Wang, Y., et al. (2020). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 7(12), 1435-1440. [Link]
-
Al-Zaydi, K. M. (2013). Synthesis of New 3,3'-(1,4-Phenylene)bis(1,5-Diones) Derivatives. ResearchGate. [Link]
-
Štainer, N., et al. (2021). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules, 26(23), 7179. [Link]
-
Abdel-Wahab, B. F., et al. (2022). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Results in Chemistry, 4, 100445. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl acrylate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN101830852A - Edaravone compound synthesized by new method - Google Patents [patents.google.com]
Technical Support Center: Purification of 1,5-Diphenylpyrazolidin-3-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,5-Diphenylpyrazolidin-3-one. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, ensuring the attainment of high-purity material essential for downstream applications.
Introduction to Purification Challenges
The purification of this compound, often synthesized via the Michael addition of phenylhydrazine to an acrylic acid derivative followed by cyclization, presents a unique set of challenges. These can range from the removal of unreacted starting materials and catalysts to the separation of structurally similar side-products. The inherent reactivity of the pyrazolidinone ring system also necessitates careful consideration of purification conditions to prevent degradation. This guide will equip you with the knowledge to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile can vary based on the specific synthetic route, but common impurities often include:
-
Unreacted Phenylhydrazine: A starting material that can be carried through the synthesis.
-
Ethyl 3-(phenylhydrazino)propanoate: The intermediate of the Michael addition reaction prior to cyclization. Incomplete cyclization will result in this impurity.
-
Double Michael Addition Product: Phenylhydrazine has two nucleophilic nitrogen atoms, and it is possible for it to react with two molecules of the acrylate, leading to a bis-adduct.[1]
-
Oxidation Products: The pyrazolidinone ring can be susceptible to oxidation, leading to the formation of the corresponding pyrazolinone derivative.[2]
Q2: My purified this compound is showing a new spot on TLC after storage. What could be the cause?
A2: this compound can be susceptible to degradation over time. The appearance of a new, more polar spot on TLC could indicate hydrolysis of the amide bond, particularly if exposed to moisture or acidic/basic conditions.[3] Oxidation is another possibility, especially if not stored under an inert atmosphere. We recommend storing the purified compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).
Q3: Can I use acidic or basic conditions to aid in the purification of this compound?
A3: Caution is advised when using acidic or basic conditions. The pyrazolidinone ring contains an amide bond that can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[3] While mild acidic or basic modifiers can sometimes be beneficial in chromatography to improve peak shape, it is crucial to assess the stability of your compound under these conditions first. A small-scale stability study is recommended before implementing pH adjustments in your purification protocol.
Troubleshooting Guide: Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. However, achieving efficient purification of this compound by this method can be challenging.
| Problem | Potential Cause | Recommended Solution |
| Compound "oils out" instead of crystallizing. | The cooling rate is too fast, or the solvent is too nonpolar for the impurities, causing them to precipitate as an oil. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is more soluble to increase the overall solvent polarity. 3. Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling process. 4. If the problem persists, consider a different solvent system. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used), or nucleation has not been initiated. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches can provide nucleation sites. 2. Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to act as a template for crystal growth. 3. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 4. Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound. |
| Poor recovery of the compound. | The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was excessive. | 1. Select a solvent in which the compound has lower solubility at cold temperatures. 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 3. After crystallization, cool the flask in an ice bath for an extended period to maximize precipitation. 4. When washing the collected crystals, use a minimal amount of ice-cold solvent. |
| Crystals are colored, even after recrystallization. | Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Use charcoal sparingly, as it can also adsorb your product, leading to lower yields. 2. Perform a second recrystallization. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general starting point for the recrystallization of this compound. The optimal solvent may vary depending on the specific impurities present.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of ethanol and a boiling chip.
-
Gently heat the mixture to boiling with stirring.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.
-
Allow the crystals to dry completely on the filter paper under vacuum.
Caption: Recrystallization Workflow
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating this compound from closely related impurities.
| Problem | Potential Cause | Recommended Solution |
| Poor separation of the product from impurities. | Incorrect mobile phase polarity. Column overloading. | 1. Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for this compound is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for the product. 2. Reduce Sample Load: The amount of crude material loaded onto the column should typically be 1-2% of the weight of the stationary phase. |
| Product is tailing (elutes as a broad band). | Strong interaction between the basic nitrogen atoms in the pyrazolidinone ring and acidic silica gel. | 1. Add a Basic Modifier: Add a small amount of triethylamine (~0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel. |
| Product is not eluting from the column. | The mobile phase is not polar enough. The compound may have degraded on the column. | 1. Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. 2. Assess Stability: Before running a column, spot a solution of your crude material on a TLC plate and let it sit for an hour. If a new spot appears, it may indicate degradation on silica. Consider using a less acidic stationary phase like alumina. |
| Co-elution of product and a key impurity. | The chosen stationary and mobile phases do not provide sufficient selectivity. | 1. Change Stationary Phase: If using a standard silica gel, consider a phenyl-functionalized silica phase. The aromatic rings on the stationary phase can interact differently with the phenyl groups of your product and impurities, potentially improving separation.[4] 2. Fine-tune Mobile Phase: Experiment with different solvent mixtures. For example, replacing ethyl acetate with dichloromethane or acetone might alter the selectivity. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Mobile phase (e.g., ethyl acetate/hexanes)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using the chosen mobile phase (wet packing is recommended).
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the Sample: Carefully load the sample onto the top of the column.
-
Elute the Column: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Monitor the Elution: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: Column Chromatography Workflow
Stability and Degradation Considerations
Understanding the stability of this compound is paramount for successful purification and storage. Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, and heat, can provide valuable insights into its degradation pathways.[2][5][6][7][8]
-
Hydrolytic Stability: The amide linkage in the pyrazolidinone ring is a potential site for hydrolysis. It is advisable to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
-
Oxidative Stability: The pyrazolidinone ring can be susceptible to oxidation, potentially forming the corresponding pyrazolinone.[2] It is recommended to handle and store the compound under an inert atmosphere.
-
Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures during purification (e.g., in the flask of a rotary evaporator) should be minimized to prevent thermal degradation.
By understanding these potential challenges and implementing the strategies outlined in this guide, researchers can significantly improve the efficiency and success of their purification of this compound.
References
-
Gendugov, M. T., Ozerov, A. A., Novikova, V. V., & Ozerov, A. A. (2020). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology, 8(4), 269-278. [Link]
-
Horner, L., & Singer, H. (1968). Phenidone (1-Phenyl-3-Pyrazolidone): Oxidation. Collection of Czechoslovak Chemical Communications, 33(9), 3059-3066. [Link]
-
Alsante, K. M., Ando, A., Hata, T., & Highuchi, T. (2016). Forced degradation studies. MedCrave online, 3(6), 387-390. [Link]
-
Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Sharma, M. C. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(12), 159-166. [Link]
-
Bhatia, N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]
-
van der Drift, A. W., van der Helm, M. P., & van der Marel, G. A. (2001). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2, (11), 2136-2141. [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
Sources
- 1. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS | Gendugov | Pharmacy & Pharmacology [pharmpharm.ru]
- 4. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
addressing stability issues of 1,5-Diphenylpyrazolidin-3-one in solution
Introduction
This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals working with 1,5-Diphenylpyrazolidin-3-one. The stability of this compound in solution is a critical parameter that can significantly impact experimental outcomes, from initial screening assays to late-stage formulation development. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges.
The information herein is synthesized from established principles of organic chemistry, forced degradation studies on analogous structures, and validated analytical methodologies. While direct, comprehensive stability data for this compound is not extensively published, the stability profile of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a structurally related and well-characterized pyrazolidinone derivative, serves as a primary reference for predicting potential degradation pathways and stabilization strategies.[1][2][3][4][5][6][7][8]
Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability of this compound
This section addresses common questions regarding the stability of this compound in solution, providing concise answers and directing users to more detailed troubleshooting protocols where necessary.
Q1: My this compound solution is showing a gradual loss of potency over time. What are the likely causes?
A1: The loss of potency is likely due to chemical degradation. The pyrazolidinone ring is susceptible to several degradation pathways, primarily hydrolysis and oxidation.[2][4] The rate of degradation is influenced by several factors including pH, the presence of oxygen, exposure to light, and temperature. For a comprehensive approach to identifying the specific cause, please refer to the Troubleshooting Guide in Part 2.
Q2: I've observed a color change in my this compound solution. What does this indicate?
A2: A color change, such as the appearance of a yellow or brown tint, is a strong indicator of oxidative degradation.[4] Oxidation can lead to the formation of colored degradation products. It is crucial to discard any discolored solutions as the integrity of the compound is compromised. To prevent this, it is essential to handle and store the solution under inert conditions.
Q3: At what pH is this compound most stable?
A3: Based on data from the analogous compound Edaravone, which has a pKa of 7.0, pyrazolidinone derivatives are generally more stable in acidic conditions (pH 3.0-4.5).[4] In neutral or alkaline solutions, the compound is more likely to exist in its anionic form, which is more susceptible to oxidation.[4]
Q4: What are the primary degradation products I should be looking for?
A4: The primary degradation pathways are expected to be hydrolysis and oxidation.
-
Hydrolysis: The amide bond in the pyrazolidinone ring can undergo hydrolysis, leading to ring-opening. This would likely yield a derivative of N,N'-diphenylhydrazine carboxylic acid.
-
Oxidation: Oxidation can lead to the formation of various products, including dimers or trimers of the parent compound, as well as further oxidized species.[3][4][5] For Edaravone, an analogous compound, an edaravone trimer is a known degradation product.[4][5]
Q5: How should I store my this compound solutions to maximize stability?
A5: To maximize stability, solutions should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.
-
Protected from light: Use amber vials or wrap containers in aluminum foil.[4]
-
Deoxygenated: Prepare solutions with deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Buffered at an optimal pH: If compatible with your experimental system, buffering the solution to a slightly acidic pH (e.g., pH 3.0-4.5) can significantly enhance stability.[4]
Part 2: Troubleshooting Guide - Addressing Specific Stability Issues
This section provides a structured, question-and-answer-based guide to troubleshoot and resolve specific stability issues encountered during experiments with this compound.
Issue 1: Unexpected Peaks in HPLC/UPLC-MS Analysis
You're running a routine analysis of your this compound solution and observe new, unexpected peaks in the chromatogram.
Caption: Initial workflow for troubleshooting unexpected HPLC peaks.
Q: I've confirmed the unexpected peaks are not from system contamination or impurities in the starting material. How do I identify the degradation pathway?
A: To identify the degradation pathway, you should perform a systematic forced degradation study. This involves subjecting your this compound solution to a range of stress conditions to accelerate degradation and generate the degradation products in sufficient quantities for analysis.
Experimental Protocol: Forced Degradation Study
This protocol is adapted from established guidelines for forced degradation studies and studies on the analogous compound, Edaravone.[1][2][4][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC or UPLC-MS method.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
A significant increase in a particular peak under a specific stress condition suggests the corresponding degradation pathway. For example, if new peaks appear predominantly in the acid- and base-stressed samples, hydrolysis is the likely degradation pathway.
Table 1: Expected Degradation Products under Different Stress Conditions (Hypothetical, based on pyrazolidinone chemistry)
| Stress Condition | Likely Degradation Pathway | Potential Degradation Products |
| Acid/Base Hydrolysis | Hydrolysis | N,N'-diphenylhydrazine carboxylic acid derivatives (ring-opened products) |
| Oxidation (H₂O₂) | Oxidation | Dimer/Trimer of this compound, further oxidized species |
| Thermal | Oxidation, Hydrolysis | A mixture of oxidative and hydrolytic degradation products |
| Photolytic | Photodegradation | Potential for various photoproducts, requires specific characterization |
Issue 2: Precipitate Formation in Solution
You've prepared an aqueous solution of this compound and observe a precipitate forming over time.
Caption: Troubleshooting precipitate formation in solution.
Q: How can I differentiate between poor solubility and precipitation of degradation products?
A: To differentiate, you can perform the following steps:
-
Solubility Test: Attempt to redissolve the precipitate by adding a small amount of a co-solvent (e.g., DMSO, ethanol) or by adjusting the pH. If the precipitate dissolves, it is likely due to poor solubility of the parent compound under the initial conditions.
-
Analyze the Supernatant and Precipitate: If possible, separate the precipitate from the solution. Analyze both the supernatant and the redissolved precipitate by HPLC or UPLC-MS. If the precipitate shows a different chromatographic profile from the parent compound, it is likely a degradation product. For instance, the formation of an insoluble edaravone trimer has been reported for a similar compound.[4]
Q: I've confirmed the precipitate is a degradation product. What are the immediate steps to salvage my experiment?
A: If you have confirmed the precipitate is a degradation product, the solution is compromised and should be discarded. For future experiments, it is critical to prepare fresh solutions of this compound immediately before use and to implement the stabilization strategies outlined in the FAQs, such as using deoxygenated solvents, protecting from light, and adjusting the pH.
Part 3: Analytical Methodologies
A robust and validated analytical method is essential for accurately monitoring the stability of this compound. The following provides a starting point for developing a stability-indicating HPLC method, based on methods developed for Edaravone.[1][7][8]
Recommended HPLC Method Parameters (Starting Point)
| Parameter | Recommendation | Rationale |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like pyrazolidinones.[1][7][8] |
| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in Water | Provides an acidic pH to enhance stability and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient Elution | Start with a low percentage of Mobile Phase B and gradually increase. | To ensure separation of the parent compound from potential degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~245 nm | Based on the UV absorbance maximum of Edaravone.[2] A photodiode array (PDA) detector is recommended to assess peak purity. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation should include specificity (the ability to resolve the parent peak from all degradation peaks), linearity, accuracy, precision, and robustness.
References
- Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantific
-
Quantification of a Neuroprotective Agent Edaravone by Stability Indicating TLC Method and UV–Visible Spectroscopic Method in Bulk. Chemical Methodologies. [Link]
- Stress degradation of edaravone: Separation, isolation and characterization of major degradation products.
- Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products.
- Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantific
- Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Edaravone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting common problems in the synthesis of pyrazolidine-3,5-diones.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of pyrazolidine-3,5-diones. This guide, structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, is designed to assist you in navigating the common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your research.
I. Core Synthesis: Formation of the Pyrazolidine-3,5-dione Ring
The foundational step in synthesizing this class of compounds is the cyclocondensation reaction between a hydrazine derivative and a malonic acid derivative, typically diethyl malonate. While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to low yields, impure products, or complete reaction failure.
FAQ 1: My reaction to form the pyrazolidine-3,5-dione ring is resulting in a very low yield. What are the potential causes and how can I improve it?
Low yields in the synthesis of the pyrazolidine-3,5-dione core are a frequent issue. The root causes can often be traced back to several key experimental parameters.
Potential Cause 1: Incomplete Reaction
The classical condensation method often requires prolonged reaction times of 6-8 hours at reflux.[1][2] Shortening this time can lead to a significant amount of unreacted starting materials.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is refluxed for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Temperature: Confirm that the reaction mixture is maintaining a consistent and appropriate reflux temperature.
-
Alternative Methods: Consider microwave-assisted synthesis, which can dramatically reduce reaction times to 10-30 minutes and often leads to higher yields (80-95%).[1][2]
-
Potential Cause 2: Suboptimal Base and Solvent System
The choice of base and solvent is critical for the deprotonation of diethyl malonate and subsequent cyclization. Sodium ethoxide in absolute ethanol is a commonly used system.[1]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure that the ethanol is absolute and all glassware is thoroughly dried. The presence of water can lead to hydrolysis of the ester and the base, reducing their effectiveness.
-
Base Preparation: If preparing sodium ethoxide in situ from sodium metal and ethanol, ensure the complete dissolution of sodium before adding the reactants.
-
Potential Cause 3: Side Reactions
Several side reactions can compete with the desired cyclization, leading to the formation of byproducts and a reduction in the yield of the target pyrazolidine-3,5-dione.
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of hydrazine can lead to the formation of malonohydrazide.[3]
-
Temperature Control: While reflux is necessary, excessive heat can promote decomposition of the product or starting materials.
-
The following diagram illustrates the general workflow for the synthesis of the pyrazolidine-3,5-dione core and highlights critical control points.
Caption: General workflow for the synthesis of the pyrazolidine-3,5-dione core.
FAQ 2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are the likely byproducts?
The formation of byproducts is a common challenge. Identifying these impurities is the first step toward optimizing your reaction and purification strategy.
Common Byproducts and Their Formation:
| Byproduct | Formation Conditions | Identification (TLC) |
| Malonohydrazide | Excess hydrazine, or reaction of hydrazine with both ester groups of diethyl malonate.[3] | Typically more polar than the starting materials and the desired product. |
| Mono-acylated Hydrazine | Incomplete reaction or insufficient heating. | Polarity will be intermediate between the starting hydrazine and the final product. |
| Hydrolyzed Diethyl Malonate | Presence of water in the reaction mixture.[4] | Will appear as a more polar spot, potentially tailing. |
| Polymeric materials | Can result from the self-condensation of starting materials or products under harsh conditions.[3] | Often remains at the baseline of the TLC plate. |
Troubleshooting and Prevention:
-
Control Stoichiometry: Use a 1:1 molar ratio of diethyl malonate to the hydrazine derivative to minimize the formation of malonohydrazide.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent hydrolysis of the diethyl malonate.
-
Purification: If byproducts are formed, purification by recrystallization from a suitable solvent (e.g., ethanol) is often effective.[1] For more challenging separations, column chromatography may be necessary.[5]
The following diagram illustrates the main reaction pathway and potential side reactions.
Caption: Main and side reaction pathways in pyrazolidine-3,5-dione synthesis.
II. Synthesis of 4-Substituted Pyrazolidine-3,5-diones
A common derivatization of the pyrazolidine-3,5-dione core is the introduction of a substituent at the C4 position, often via a Knoevenagel condensation with an aldehyde or ketone.[6]
FAQ 3: My Knoevenagel condensation to introduce a 4-substituent is not proceeding. What could be the issue?
The Knoevenagel condensation is a powerful tool for C-C bond formation, but its success hinges on the right catalytic conditions and reactant reactivity.[6]
Potential Cause 1: Inappropriate Catalyst
This reaction is typically catalyzed by a weak base.[6]
-
Troubleshooting:
-
Catalyst Choice: Piperidine or pyrrolidine are commonly used and effective catalysts.[7]
-
Catalyst Loading: Ensure a catalytic amount is used. Too much base can lead to side reactions, while too little will result in a sluggish or incomplete reaction.
-
Potential Cause 2: Unreactive Carbonyl Compound
Sterically hindered or electronically deactivated aldehydes and ketones may react slowly or not at all under standard conditions.
-
Troubleshooting:
-
Reaction Conditions: For less reactive carbonyls, consider increasing the reaction temperature or using a more activating catalyst. Microwave-assisted synthesis can also be beneficial in driving these reactions to completion.[2]
-
Alternative Methods: If the Knoevenagel condensation is consistently failing, explore alternative synthetic routes to the desired 4-substituted derivative.
-
Potential Cause 3: Tautomerism of the Pyrazolidine-3,5-dione
The pyrazolidine-3,5-dione can exist in keto-enol tautomeric forms. The enol form is the active nucleophile in the Knoevenagel condensation. The equilibrium between these forms can be influenced by the solvent and pH.
-
Troubleshooting:
-
Solvent Effects: Experiment with different solvents to favor the enol tautomer. Protic solvents like ethanol are commonly used.
-
pH Adjustment: The addition of a catalytic amount of a weak acid, in conjunction with the base, can sometimes facilitate the reaction.
-
The following diagram illustrates the key steps in the Knoevenagel condensation for the synthesis of 4-substituted pyrazolidine-3,5-diones.
Caption: Key steps in the Knoevenagel condensation for 4-substitution.
III. Purification and Characterization
Proper purification and characterization are essential to ensure the identity and purity of your synthesized pyrazolidine-3,5-diones.
FAQ 4: I am having difficulty purifying my pyrazolidine-3,5-dione product. What are the best practices?
The choice of purification method will depend on the nature of the impurities present.
-
Recrystallization: This is the most common and often the most effective method for purifying solid pyrazolidine-3,5-diones.[1]
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a good starting point.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to form crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Column Chromatography: If recrystallization fails to remove impurities, or if the product is an oil, column chromatography is the next logical step.[5]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: The choice of eluent will depend on the polarity of your compound and the impurities. Start with a non-polar solvent and gradually increase the polarity. A typical solvent system might be a mixture of hexane and ethyl acetate.
-
-
Acid-Base Extraction: If your product is acidic (due to the enolizable protons), you may be able to use an acid-base extraction to separate it from neutral impurities.
-
Procedure: Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The deprotonated product will move to the aqueous layer. The layers are then separated, and the aqueous layer is acidified to precipitate the purified product.
-
Characterization:
Once purified, it is crucial to characterize the product to confirm its structure and purity using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
IV. Summary of Synthetic Methods and Typical Outcomes
The following table provides a comparative overview of common synthetic methods for pyrazolidine-3,5-diones to aid in method selection.
| Method | Typical Reactants | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Classical Condensation | Diethyl malonate, Substituted hydrazine, Base (e.g., Sodium ethoxide) | 6–8 hours | 40–80%[2] | Well-established, readily available starting materials.[1] | Long reaction times, often moderate yields, may require purification by recrystallization.[2] |
| Microwave-Assisted Synthesis | Diethyl malonate, Hydrazine hydrate, Aldehyde/Ketone, Catalyst (e.g., piperidine) | 10–30 minutes | 80–95%[2] | Significantly reduced reaction times, high yields, and improved energy efficiency.[1][2] | Requires a dedicated microwave reactor, and optimization of reaction conditions may be necessary.[2] |
| Three-Component Reaction | 5-aminopyrazole-4-carboxylates, Trimethyl orthoformate, Primary amines | 1–2 hours | 80–90%[1] | High efficiency, atom economy, and diversity of accessible structures.[1] | May require more complex starting materials.[1] |
V. References
-
Mechanism of formation of pyrazolidine‐3,5‐diones. ResearchGate. Available at: [Link]
-
Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives. ResearchGate. Available at: [Link]
-
Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSciMed Central. Available at: [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives. Preprints.org. Available at: [Link]
-
Optimization of reaction conditions for the synthesis of pyrazolopyridinea. ResearchGate. Available at: [Link]
-
Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of Pyrazolidine-3,5-Dione Substituted Benzimidazole Derivatives. ResearchGate. Available at: [Link]
-
Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSciMed Central. Available at: [Link]
-
Synthesis and crystal structure of some 3,5-pyrazolidenediones. ResearchGate. Available at: [Link]
-
Three classical pyrazolidine-3,5-dione derivatives and the representative compound. ResearchGate. Available at: [Link]
-
Pyrazolidine-3,5-diones with heterocyclic substituents. I. Preparation of 3-Phenyl-1,2,4-triazolyl derivatives. ResearchGate. Available at: [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. National Institutes of Health. Available at: [Link]
-
Investigating the Synthesis Methods of 3,5-dione Pyrazolidine and 3,5-dione 1-phenylpyrazolidine in the Presence and Absence of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells. Bentham Science. Available at: [Link]
-
Synthesis and pharmacological evaluation of new pyrazolidine-3, 5-diones as AT(1) angiotensin II receptor antagonists. PubMed. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
Production of malonic acid. Google Patents. Available at:
-
A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds. National Institutes of Health. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. Available at: [Link]
-
Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. PubMed. Available at: [Link]
-
diethyl methylenemalonate. Organic Syntheses. Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Sciforum. Available at: [Link]
-
Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. ResearchGate. Available at: [Link]
-
Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. Gutenberg Open Science. Available at: [Link]
Sources
Technical Support Center: Refining the Synthesis of 3,5-Disubstituted 1H-Pyrazoles
Welcome to the technical support center for the synthesis of 3,5-disubstituted 1H-pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Here, you will find practical, field-proven insights to troubleshoot your experiments and answers to frequently asked questions, all grounded in established scientific principles.
Troubleshooting Guide
The synthesis of 3,5-disubstituted 1H-pyrazoles, most commonly via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative (a variation of the Knorr pyrazole synthesis), is a robust reaction.[1][2][3] However, issues related to yield, purity, and regioselectivity are common. This guide provides a systematic approach to identifying and resolving these challenges.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature.[4] | Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[5] Rationale: The condensation reaction requires sufficient energy and time to proceed to completion. |
| Poor Quality Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can inhibit the reaction. | Solution: Ensure the purity of your starting materials. If necessary, purify the 1,3-dicarbonyl compound by distillation or recrystallization. Use freshly opened or purified hydrazine. Rationale: Impurities can lead to unwanted side reactions, consuming reactants and lowering the yield of the desired product.[4] | |
| Suboptimal Solvent: The chosen solvent may not adequately solubilize the reactants or may interfere with the reaction.[6] | Solution: Perform a solvent screen. Common solvents include ethanol, methanol, and acetic acid.[7] For certain reactions, greener alternatives like deep eutectic solvents (DESs) or solvent-free conditions can be explored.[7][8] Rationale: The solvent plays a critical role in reaction kinetics and product formation. An ideal solvent should fully dissolve the reactants while facilitating the reaction.[6] | |
| Catalyst Issues (if applicable): An inappropriate or inactive catalyst is being used. | Solution: If using a catalyst (e.g., acid or base), ensure it is appropriate for your specific substrates and is not degraded. Some syntheses may benefit from Lewis acid catalysts.[9] Rationale: Catalysts lower the activation energy of the reaction. An incorrect or inactive catalyst will fail to do so effectively. | |
| Formation of Regioisomers | Use of Unsymmetrical 1,3-Dicarbonyl Compounds: The hydrazine can attack either of the two different carbonyl groups, leading to a mixture of regioisomers.[10] | Solution: Modify reaction conditions to favor one isomer. This can involve changing the solvent, temperature, or pH.[10] For instance, acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, potentially reversing selectivity.[10] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as solvents has been shown to dramatically increase regioselectivity in some cases.[11] Rationale: The regiochemical outcome is governed by a combination of electronic and steric effects of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[10] |
| Difficult Product Purification | Presence of Unreacted Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to a complex mixture. | Solution: Optimize the reaction to go to completion. For purification, recrystallization is a common method; suitable solvent systems include ethanol/water or ethyl acetate/hexanes.[5] If recrystallization is ineffective, column chromatography may be necessary.[4] Rationale: A cleaner reaction mixture simplifies the purification process. The choice of purification method depends on the physical properties of the desired product and impurities. |
| Product is an Oil or Low-Melting Solid: The product fails to crystallize, making isolation difficult. | Solution: Attempt trituration with a non-polar solvent like hexanes to induce solidification. If this fails, purification by column chromatography is the recommended approach.[5] Rationale: Trituration can help to remove impurities that may be inhibiting crystallization. Chromatography separates compounds based on their differential adsorption to the stationary phase. | |
| Separating Regioisomers: The similar physical properties of regioisomers make them difficult to separate. | Solution: Careful column chromatography is often the most effective method. In some cases, fractional crystallization can be successful if the isomers have sufficiently different solubilities.[5] Rationale: Even small differences in polarity between regioisomers can be exploited for separation by chromatography. | |
| Reaction Scale-Up Issues | Exothermic Reaction and Poor Heat Dissipation: The condensation reaction can be exothermic, and on a larger scale, inefficient heat dissipation can lead to temperature spikes and side reactions.[4][12] | Solution: Ensure the reactor has adequate cooling capacity. Employ slow, controlled addition of the hydrazine to manage the exotherm.[4][12] Using a sufficient amount of solvent can also help to absorb the heat of the reaction.[4] Rationale: The surface-area-to-volume ratio decreases upon scale-up, making heat transfer less efficient.[12] Uncontrolled temperature increases can lead to product degradation and the formation of impurities.[12] |
| Inadequate Mixing: Inefficient stirring in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[12] | Solution: Use appropriate stirring mechanisms and rates for the scale of the reaction to ensure homogeneity. Rationale: Proper mixing is crucial for maintaining uniform temperature and reactant concentrations throughout the reaction vessel. |
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a typical workflow for the synthesis of 3,5-disubstituted 1H-pyrazoles and a logical approach to troubleshooting common issues.
Caption: General workflow and troubleshooting logic.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with hydrazine and its derivatives?
A1: Hydrazine and its derivatives are toxic and potentially high-energy compounds.[4] Key safety concerns include:
-
Toxicity: Hydrazine is highly toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4]
-
Exothermicity: Reactions involving hydrazine can be highly exothermic, posing a risk of thermal runaway if not properly controlled, especially during scale-up.[4]
-
Flammability: Hydrazine has a wide flammability range.[4]
Q2: How can I control the regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound?
A2: Controlling regioselectivity is a significant challenge.[10] The outcome is influenced by electronic effects, steric hindrance, and reaction conditions.[10] Here are some strategies:
-
Solvent Choice: The polarity and nature of the solvent can influence which carbonyl group is preferentially attacked.[10] Using non-nucleophilic, fluorinated alcohols like TFE or HFIP can significantly improve regioselectivity compared to ethanol.[11]
-
Temperature Control: Lowering the reaction temperature may enhance the selectivity of the reaction.[4]
-
pH Adjustment: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, which can reverse the regioselectivity compared to neutral conditions.[10]
Q3: My reaction is sluggish. What can I do to speed it up without generating more byproducts?
A3: To accelerate a sluggish reaction, consider the following:
-
Catalysis: The addition of a catalytic amount of acid (e.g., acetic acid or HCl) can significantly speed up the reaction by activating the carbonyl groups towards nucleophilic attack.[1][13]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often leads to higher yields and better selectivity compared to conventional heating.[14][15][16] This is due to efficient and uniform heating of the reaction mixture.
-
Solvent Choice: Switching to a higher-boiling point solvent can allow the reaction to be run at a higher temperature, thereby increasing the reaction rate. However, monitor for byproduct formation at elevated temperatures.
Q4: How do I choose the right solvent for scaling up my pyrazole synthesis?
A4: Solvent selection is critical for a successful scale-up.[6] An ideal solvent should:
-
Ensure good solubility for reactants and intermediates.
-
Facilitate product precipitation for easy isolation.
-
Be easily removable and recyclable if possible.
-
Have a boiling point that allows for effective heat management.[6]
Q5: What are the key characterization techniques for 3,5-disubstituted 1H-pyrazoles, and what should I look for?
A5: The primary characterization techniques are NMR spectroscopy (¹H and ¹³C) and mass spectrometry (MS).
-
¹H NMR: Look for the characteristic signals of the substituents at the 3 and 5 positions, as well as the proton on the pyrazole ring (if present). The chemical shift of the pyrazole C4-H is typically observed.
-
¹³C NMR: The chemical shifts of the C3 and C5 carbons can vary depending on the tautomer present in solution.[17] In N-unsubstituted pyrazoles, you might observe broad signals for C3 and C5 due to tautomeric equilibrium.[17] The C=N carbon signal typically appears in the range of 141-142 ppm.[18]
-
Mass Spectrometry (HRMS): This will confirm the molecular weight and elemental composition of your synthesized compound.[19]
Key Experimental Protocol: General Synthesis of a 3,5-Disubstituted Pyrazole
This protocol describes a general procedure for the synthesis of a 3,5-disubstituted pyrazole from a 1,3-dicarbonyl compound and hydrazine hydrate.
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution. If the reaction is slow, a few drops of glacial acetic acid can be added as a catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after 1-4 hours), cool the mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.
Note: This is a general procedure and may require optimization for specific substrates. Always perform a small-scale trial reaction first.
References
- Benchchem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
- Benchchem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Benchchem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
- Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications.
- Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. (2021). MDPI.
- Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. (2015). SciSpace.
- Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Benchchem. (n.d.). Preventing degradation of pyrazole compounds during synthesis.
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH.
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online.
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Who we serve.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH.
- Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Publications.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. name-reaction.com [name-reaction.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. European Journal of Life Sciences » Submission » Microwave-assisted synthesis of pyrazoles - a mini-review [dergipark.org.tr]
- 15. benthamdirect.com [benthamdirect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Synthesis of Pyrazole Derivatives
Welcome to the technical support center dedicated to overcoming the common and often complex limitations in the synthesis of pyrazole derivatives. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with practical, in-depth solutions to challenges encountered in the laboratory. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during pyrazole synthesis in a direct question-and-answer format.
Q1: My pyrazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields are a frequent challenge and can stem from several factors.[1][2] The primary culprits are often incomplete reactions, suboptimal reaction conditions, and the formation of side products.[1]
To troubleshoot, consider the following:
-
Reaction Monitoring: Ensure the reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials.[1]
-
Temperature and Time: Many condensation reactions for pyrazole synthesis require heating.[1] If the reaction is sluggish at room temperature, consider increasing the temperature or employing reflux conditions. However, be mindful that prolonged heating can sometimes lead to degradation.[3] Microwave-assisted synthesis can be a powerful alternative to significantly reduce reaction times and improve yields.[1][4][5][6]
-
Catalyst Choice: The selection and concentration of an acid or base catalyst are critical. For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often necessary to facilitate the initial condensation step.[1] In some cases, Lewis acids or other catalysts have demonstrated improved yields.[1]
-
Solvent Selection: The reaction solvent can significantly impact the rate and yield. While polar protic solvents like ethanol are common, aprotic dipolar solvents such as DMF or NMP have shown superior results in certain syntheses.[2][7]
Q2: I am observing the formation of multiple products, likely regioisomers. How can I control the regioselectivity of my reaction?
A2: The formation of regioisomers is a classic problem in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[8][9] Controlling which isomer is formed is crucial for obtaining the desired product. The regiochemical outcome is influenced by a combination of electronic and steric effects of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[9][10]
Key factors to consider for controlling regioselectivity include:
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[9]
-
Steric Hindrance: Bulky substituents on either reactant can direct the nucleophilic attack to the less sterically hindered carbonyl group.[9]
-
Reaction Conditions (pH, Solvent): This is often the most critical factor. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[9] The choice of solvent can also dramatically influence the isomeric ratio.[11] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly improve regioselectivity in certain cases.[11]
Q3: My reaction mixture has developed a strong color (e.g., yellow or red), and I'm having trouble purifying the final product. What is causing this, and what purification strategies can I use?
A3: The development of color in the reaction mixture is often due to side reactions involving the hydrazine starting material, which can lead to colored impurities.[8] These byproducts, along with unreacted starting materials and potential regioisomers, can complicate purification.
For purification, a multi-step approach is often necessary:
-
Aqueous Work-up: An initial acid-base extraction can be effective. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove basic impurities like unreacted hydrazine.[12]
-
Chromatography: Column chromatography on silica gel is the most common method for purifying pyrazole derivatives.[12] If you are dealing with basic pyrazoles that are difficult to purify on standard silica, you can deactivate the silica with triethylamine.[12] Alternatively, reverse-phase (C-18) chromatography may be a suitable option.[12]
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique.[12] Common solvent systems for pyrazoles include ethanol/water and ethyl acetate/hexanes.[12]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming specific, complex challenges in pyrazole synthesis.
Guide 1: Overcoming Poor Yields in the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of pyrazole chemistry.[8][13] However, achieving high yields can be challenging.
Symptoms:
-
Consistently low yield (<50%) of the desired pyrazole.
-
Presence of significant amounts of starting materials in the final reaction mixture.
-
Formation of a complex mixture of byproducts observed by TLC or LC-MS.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Knorr pyrazole synthesis.
Detailed Protocol for Optimization:
-
Reactant Purity:
-
Ensure the 1,3-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization.
-
Use fresh, high-purity hydrazine or its salt. Hydrazine is susceptible to degradation, which can lead to side reactions.[12]
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Add the chosen solvent (e.g., ethanol or acetic acid).
-
Add the hydrazine (1.1 - 1.2 eq).
-
Add a catalytic amount of a weak acid, such as glacial acetic acid (e.g., 3-5 drops).[13]
-
-
Reaction Conditions:
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Guide 2: Controlling Regioselectivity in the Synthesis of Substituted Pyrazoles
The synthesis of a single, desired regioisomer from an unsymmetrical 1,3-dicarbonyl is a common goal.
Symptoms:
-
NMR spectrum shows two sets of peaks for the pyrazole product.
-
Multiple spots are observed on TLC that are difficult to separate.
Decision Tree for Regioselectivity Control:
Caption: Decision tree for controlling regioselectivity in pyrazole synthesis.
Experimental Strategies for Regiocontrol:
-
Solvent Effects: As demonstrated in the literature, switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of one isomer.[11]
-
pH Control: The pH of the reaction medium can have a profound effect on the regiochemical outcome.[9] For the Knorr synthesis, acidic conditions can alter which nitrogen atom of a substituted hydrazine acts as the initial nucleophile.[9] It is recommended to perform small-scale trial reactions at different pH values (e.g., acidic with catalytic HCl, neutral, and basic with a non-nucleophilic base) to determine the optimal conditions for the desired isomer.
-
Alternative Synthetic Routes: If modifying the conditions of a classical condensation reaction is unsuccessful, consider alternative synthetic strategies that offer better regiocontrol. These can include 1,3-dipolar cycloaddition reactions or multi-component reactions, which often proceed through different mechanisms with higher inherent selectivity.[14]
Data Summary Tables
Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference(s) |
| Reaction Time | Hours to Days | Minutes to Hours | [4][5][6] |
| Yield | Often moderate to good | Generally good to excellent | [1][5] |
| Energy Consumption | High | Low | [6] |
| Side Reactions | More prevalent | Often reduced | [5] |
| Solvent Use | Typically requires bulk solvent | Can often be done with less solvent or solvent-free | [4][6] |
Table 2: Influence of Reaction Parameters on Regioselectivity
| Parameter | Effect on Regioselectivity | Key Considerations | Reference(s) |
| pH | Can significantly alter or reverse the isomeric ratio. | Acidic conditions can protonate the hydrazine, changing its nucleophilicity. | [9] |
| Solvent | Can have a dramatic influence on the preferred isomer. | Fluorinated alcohols (TFE, HFIP) can enhance selectivity. | [11] |
| Temperature | Can affect the kinetic vs. thermodynamic product distribution. | Lower temperatures may favor the kinetically controlled product. | [9] |
| Steric Hindrance | Bulky groups on reactants direct attack to the less hindered site. | Consider the size of substituents on both the dicarbonyl and hydrazine. | [9] |
| Electronic Effects | Electron-withdrawing groups activate the adjacent carbonyl. | The electronic nature of substituents can dictate the initial site of attack. | [9] |
References
- Troubleshooting common issues in pyrazole synthesis - Benchchem.
- A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem.
- Green Synthetic Strategies for Pyrazole Deriv
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds | Bentham Science Publishers.
- Identifying and removing byproducts in pyrazole synthesis - Benchchem.
- Regioselectivity issues in the synthesis of substituted pyrazoles
- Green Synthetic Strategies for Pyrazole Deriv
- (PDF)
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
- Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids | ACS Omega - ACS Public
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
- Optimizing solvent and base selection for pyrazole synthesis - Benchchem.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
- Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles - Benchchem.
- Preventing degradation of pyrazole compounds during synthesis - Benchchem.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Public
- Recent Advances in the Regioselective Synthesis of Pyrazoles.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Knorr Pyrazole Synthesis - Chem Help Asap.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. benthamdirect.com [benthamdirect.com]
Technical Support Center: Optimization of PMP Reactions with Reducing Sugars
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization of reducing sugars. This guide is designed for researchers, scientists, and drug development professionals who utilize PMP labeling for the analysis of carbohydrates via HPLC and Mass Spectrometry. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate common challenges and enhance the robustness and reliability of your experimental results.
Introduction to PMP Derivatization
Carbohydrate analysis presents a significant challenge due to the lack of a strong chromophore, making detection by common methods like UV-Vis difficult.[1] Pre-column derivatization with PMP is a widely adopted strategy to covalently attach a UV-active molecule to the reducing end of a sugar.[1][2] This reaction proceeds via a Michael addition mechanism under alkaline conditions, which is advantageous as it minimizes the risk of losing acid-labile sialic acids, a common issue with methods requiring acidic conditions like reductive amination.[3] The resulting PMP-sugar derivatives can be readily analyzed by reverse-phase HPLC with UV detection or by mass spectrometry, enabling sensitive quantification and structural characterization.[1][4]
Troubleshooting Guide
This section addresses specific issues encountered during PMP labeling experiments in a direct question-and-answer format.
Q1: Why am I getting low or no PMP-derivative peaks in my chromatogram?
This is one of the most common issues and can stem from several factors related to the reaction conditions.
-
Suboptimal pH: The reaction is highly pH-dependent. The alkaline conditions are necessary for the reaction to proceed, but the optimal pH can be a fine balance. While a pH of around 13 has been used, excessively strong alkaline conditions can lead to the formation of undesired byproducts.[2][5] Ensure your base (e.g., NaOH, ammonia) is fresh and accurately prepared.
-
Incorrect Reagent Concentration: The concentration of PMP is critical. Too low a concentration will result in an incomplete reaction, especially for less reactive sugars like N-acetylglucosamine (GlcNAc).[6] Conversely, an excessive amount can complicate cleanup and cause ion suppression in MS analysis.[6] Studies have shown that increasing PMP concentration from 20 mM to 100-200 mM dramatically increases yields for most monosaccharides.[6]
-
Inadequate Temperature or Time: The reaction requires heating to proceed to completion. Optimal conditions are often a trade-off between reaction time and temperature. For example, derivatization of glucose has been optimized at 71°C for 134 minutes, while glucosamine required 73°C for 96 minutes.[2] Insufficient heat or time will lead to an incomplete reaction.
-
PMP Reagent Degradation: PMP solutions, especially when diluted, are not stable for long periods. It is recommended to prepare fresh PMP solutions for your experiments. The stock reagent should be stored at -20°C, and multiple freeze-thaw cycles should be avoided.[7] Aliquoting the stock upon arrival is a best practice.[7]
Q2: How can I remove the large excess PMP reagent peak that interferes with my analysis?
A large excess of PMP is used to drive the reaction to completion, which necessitates a purification step to remove the unreacted reagent before HPLC analysis.[8]
-
Causality: The unreacted PMP is hydrophobic and will be retained on a C18 column, often eluting as a large peak that can co-elute with or obscure the peaks of early-eluting sugar derivatives.[8][9]
-
Solution: Liquid-Liquid Extraction: The standard method for removing excess PMP is liquid-liquid extraction with an organic solvent after neutralizing the reaction mixture.[3][8]
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the mixture with an acid (e.g., HCl).[10]
-
Add an immiscible organic solvent like chloroform or diethyl ether.[8][10]
-
Vortex thoroughly to partition the hydrophobic PMP into the organic layer.
-
Centrifuge to separate the phases and carefully remove the aqueous layer (top layer) containing your PMP-labeled sugars.
-
Repeat the extraction process. While two or three extractions have been suggested, up to five may be necessary to completely remove the reagent peak.[8]
-
Q3: I'm seeing unexpected peaks in my chromatogram. What are they?
Extraneous peaks can arise from either byproducts of the PMP reaction itself or contaminants in the sample.
-
Reaction Byproducts: The strong alkaline and high-temperature conditions used for PMP derivatization can sometimes lead to the formation of byproducts, which may appear as extra peaks in the chromatogram.[5] Optimizing the reaction conditions (pH, temperature, time) for your specific set of sugars can help minimize these side reactions.
-
Sample Contamination: If your sample is derived from a complex biological matrix, it may contain other molecules that can react with PMP or have native UV absorbance, leading to interfering peaks. Ensure your initial sample cleanup is adequate.
Q4: My MS signal is weak or suppressed after PMP labeling. What is the cause?
This issue is common when using traditional PMP protocols for samples intended for mass spectrometry.
-
Causality: Salt Formation: The standard protocol uses a non-volatile base like sodium hydroxide (NaOH) for the reaction, which is then neutralized with an acid like hydrochloric acid (HCl). This creates sodium chloride (NaCl) salt in your sample. Salts are known to cause significant ion suppression in electrospray ionization (ESI), drastically reducing the MS signal of your analytes.[11] A desalting step would be required, which can lead to sample loss.[11][12]
-
Solution: Use a Volatile Base: An improved method utilizes a volatile base, such as liquid ammonia or ammonium hydroxide, instead of NaOH.[11][12] After the reaction, the excess ammonia can be easily removed by vacuum drying. This eliminates the neutralization step and the formation of non-volatile salts, allowing the sample to be directly analyzed by MS with improved sensitivity.[11][12]
Q5: My results are inconsistent between different experimental runs. How can I improve reproducibility?
Poor reproducibility often points to small, uncontrolled variations in the experimental procedure.
-
Temperature and Time Control: Ensure the heating block or water bath maintains a consistent temperature throughout the incubation period and that timing is precise for all samples.
-
pH Consistency: Prepare fresh base and acid solutions and verify their concentrations. Small shifts in pH can affect reaction efficiency.
-
Evaporation: Ensure vials are tightly sealed during heating to prevent solvent evaporation, which would alter reagent concentrations.
-
Sample Stability: PMP-sugar derivatives in aqueous solutions can degrade at elevated temperatures. For storage over several days, refrigeration or drying is recommended.[13] Running samples promptly after preparation or using an autosampler cooled to ~5°C can improve precision.[13]
Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism for PMP labeling? A: The reaction is a Michael addition, which occurs under alkaline conditions.[3] It involves the nucleophilic addition of a carbanion from the PMP molecule to the α,β-unsaturated carbonyl system of the open-chain form of the reducing sugar. This method is valued for its mildness in forming C-C bonds and for avoiding the acidic conditions that can cleave sensitive residues like sialic acids.[3]
Q: Are all reducing sugars labeled with the same efficiency? A: No, different sugars exhibit different reaction kinetics and efficiencies. For instance, amino sugars (e.g., glucosamine, galactosamine) often show lower response factors compared to neutral sugars when the same amount is derivatized.[8] This may be due to structural differences, such as groups at the C2 position of the sugar ring, that interfere with the reaction at the reducing end.[8] Fructose also does not react effectively with PMP under typical conditions.[1] It is crucial to run a standard curve for each monosaccharide you intend to quantify.
Q: How should I prepare and store the PMP reagent? A: PMP reagent is typically prepared as a solution in methanol. For example, a 0.5 M solution can be made for the derivatization reaction.[8] The solid PMP and its stock solutions should be protected from light and stored at low temperatures (-20°C is recommended).[7][14] It is best practice to prepare fresh working solutions and avoid multiple freeze-thaw cycles of the stock by creating single-use aliquots.[7]
Q: What type of HPLC column is best for separating PMP-labeled sugars? A: A C18 reverse-phase column is the most common and effective choice for separating the hydrophobic PMP-sugar derivatives.[1] Amide columns, which are suitable for separating underivatized carbohydrates, are generally not effective for PMP derivatives.[1]
Q: Are the PMP-labeled derivatives stable? A: The derivatives are reasonably stable. One study showed that a mixture of PMP-labeled standards was stable for at least 3 days when stored in an autosampler at 5°C.[13] For longer-term storage, refrigeration or drying and storage at -20°C is advisable to prevent potential decomposition.[13]
Data & Protocols
Table 1: Optimized PMP Reaction Parameters for Monosaccharides
| Parameter | Glucose | Glucosamine | General Range (Multiple Monosaccharides) | Reference(s) |
| Temperature | 71°C | 73°C | 70 - 90°C | [2][10] |
| Time | 134 min | 96 min | 90 - 120 min | [2][8][10] |
| pH (Base) | pH 13 (NaOH) | pH 13 (NaOH) | NaOH, Ammonia | [2][11] |
| PMP Conc. | Not specified | Not specified | 100 - 500 mM | [6] |
Note: Optimal conditions can vary based on the specific sugar, sample matrix, and desired outcome. The conditions for glucose and glucosamine were determined using a response surface methodology approach.[2]
Protocol 1: Standard PMP Derivatization (for HPLC-UV)
This protocol is adapted from methodologies described for robust derivatization and subsequent cleanup.[8][10]
-
Sample Preparation: Dry the carbohydrate sample (containing 1-200 nmol of reducing sugar) in a reaction vial.
-
Reagent Addition:
-
Add 25 µL of 0.5 M PMP in methanol.
-
Add 15 µL of 0.5 M NaOH.
-
Add 10 µL of water.
-
-
Incubation: Tightly cap the vial and incubate at 70°C for 120 minutes.
-
Neutralization: Cool the vial to room temperature. Add 20 µL of 0.5 M HCl to neutralize the reaction.
-
Extraction (Cleanup):
-
Add 200 µL of chloroform to the vial.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed for 5 minutes to separate the layers.
-
Carefully transfer the upper aqueous layer to a clean vial.
-
Repeat the chloroform extraction 3-5 times to ensure complete removal of excess PMP.
-
-
Analysis: Filter the final aqueous solution through a 0.22 µm filter and inject it into the HPLC system.
Protocol 2: MS-Compatible PMP Derivatization
This protocol uses a volatile base to avoid salt formation, making it ideal for LC-MS analysis.[11][12]
-
Sample Preparation: Dry the carbohydrate sample in a reaction vial.
-
Reagent Addition:
-
Dissolve the sample in 50 µL of concentrated ammonia solution.
-
Add 50 µL of 0.5 M PMP in methanol.
-
-
Incubation: Tightly cap the vial and incubate at 70°C for 100 minutes.
-
Drying: Cool the vial to room temperature. Dry the sample completely in a vacuum centrifuge to remove the ammonia and excess solvent.
-
Reconstitution & Analysis: Reconstitute the dried sample in the initial mobile phase for your LC-MS method. Filter and inject.
Visualizations
Experimental Workflow
Caption: PMP Reaction Mechanism with a Reducing Sugar.
References
- Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. (n.d.). National Institutes of Health.
- Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. (2022). National Institutes of Health.
-
Wang, W. (2017). Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Clemson University. Retrieved from [Link]
- Wang, W. (2017). Optimization of HPLC Detection of PMP Derivatives of Carbohydrates [Thesis]. Clemson University.
- Glycan labeling strategies and their use in identification and quantification. (n.d.). National Institutes of Health.
- A Novel Method for the Pre-Column Derivatization of Saccharides from Polygonatum cyrtonema Hua. by Integrating Lambert–Beer Law and Response Surface Methodology. (2023). National Institutes of Health.
- Optimization of monosaccharide determination using anthranilic acid and 1-phenyl-3-methyl-5-pyrazolone for gastropod analysis. (n.d.). National Institutes of Health.
- Improved PMP derivatization method for analyzing monosaccharide composition. (2025). ResearchGate.
- Monosaccharides labeled with PMP and separated by reversed phase HPLC... (n.d.). ResearchGate.
- PMP carbohydrate derivatization scheme. (n.d.). ResearchGate.
- An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition. (n.d.). Chemical Journal of Chinese Universities.
- Selenium Nanoparticles Decorated by Blueberry Pomace Polysaccharides Improve the Protection Effects Against Erythrocyte Hemolysis. (n.d.). MDPI.
- Agilent Seahorse XF Plasma Membrane Permeabilizer (PMP) Quickstart Guide. (n.d.). Agilent.
- How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry.
Sources
- 1. open.clemson.edu [open.clemson.edu]
- 2. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Method for the Pre-Column Derivatization of Saccharides from Polygonatum cyrtonema Hua. by Integrating Lambert–Beer Law and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Optimization of monosaccharide determination using anthranilic acid and 1-phenyl-3-methyl-5-pyrazolone for gastropod analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 13. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reagents & Solvents [chem.rochester.edu]
strategies to minimize impurity formation in pyrazolidinone synthesis
A-Z Guide to Minimizing Impurity Formation
Welcome to the Technical Support Center for Pyrazolidinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals dedicated to achieving high purity in their synthetic routes. Pyrazolidinone cores are vital scaffolds in medicinal chemistry, but their synthesis can be fraught with challenges related to impurity formation. This resource provides in-depth, field-proven insights to help you anticipate, troubleshoot, and minimize these impurities, ensuring the integrity of your final compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during pyrazolidinone synthesis.
Q1: What are the most common classes of impurities in pyrazolidinone synthesis?
A1: The most prevalent impurities typically arise from three sources: process-related issues, starting material carryover, and degradation.[1][2] Key impurity classes include:
-
Regioisomers: Formed during N-alkylation or N-acylation steps on unsymmetrical pyrazolidinone rings.[3]
-
Over-alkylation/Acylation Products: Where undesired secondary reactions occur on the pyrazolidinone nitrogen atoms.
-
Oxidative Degradation Products: The pyrazolidinone ring can be susceptible to oxidation, especially under harsh reaction conditions or prolonged exposure to air.[4][5]
-
Unreacted Starting Materials & Intermediates: Incomplete reactions can lead to the carryover of precursors into the final product.[2]
-
By-products from Side Reactions: These can include dimers or products from undesired cyclization pathways.
Q2: How critical is the choice of base in controlling impurity formation?
A2: The choice of base is paramount. A strong base (e.g., NaH, n-BuLi) can deprotonate both nitrogen atoms of the pyrazolidinone ring, leading to a higher risk of di-alkylation or reaction at the undesired nitrogen, resulting in regioisomers. A milder base (e.g., K₂CO₃, Cs₂CO₃) often provides better selectivity for mono-alkylation at the more sterically accessible or electronically favored nitrogen, thereby minimizing such impurities.[6]
Q3: Can the reaction solvent influence the impurity profile?
A3: Absolutely. The solvent can influence reaction rates, selectivity, and even the formation of degradation products. For instance, polar aprotic solvents like DMF or DMSO are common but can be difficult to remove and may promote certain side reactions at elevated temperatures.[7] Screening various solvents, including lower-boiling-point options like acetonitrile (MeCN) or THF, can sometimes provide a cleaner reaction profile and reduce the formation of solvent-related adducts or degradation products.[7]
Q4: My final product shows signs of coloration. What could be the cause?
A4: Coloration often points to oxidative degradation. Pyrazolidinone scaffolds can be sensitive to air, particularly in the presence of trace metal ions which can catalyze oxidation.[8][9] This can lead to the formation of highly conjugated, colored impurities. It is crucial to conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) and consider using chelating agents like EDTA if metal contamination is suspected.[4]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific impurity issues.
Issue 1: Presence of an Unexpected Regioisomer
-
Symptom: Analytical data (e.g., HPLC, LC-MS, NMR) shows a significant peak with the same mass as the desired product but a different retention time and spectroscopic profile. 1D NOESY or 2D NMR experiments can confirm the alternative connectivity.[3]
-
Causality: In an unsymmetrical pyrazolidinone, the two nitrogen atoms present distinct electronic and steric environments. Alkylation or acylation can occur at either nitrogen. The observed ratio of regioisomers is a direct consequence of the reaction conditions (base, solvent, temperature) and the nature of the electrophile.[3] Bulky electrophiles tend to favor the less sterically hindered nitrogen.[3]
-
Troubleshooting Workflow:
Issue 2: Formation of Oxidative Degradation Products
-
Symptom: The appearance of new, often colored, impurities during workup, purification, or storage. These impurities may have molecular weights corresponding to the addition of one or more oxygen atoms.
-
Causality: Oxidation is a common degradation pathway for many pharmaceuticals and is often a radical-mediated chain reaction. [4][5]Trace metals from reagents or reaction vessels can initiate this process. The reaction is exacerbated by heat, light, and the presence of oxygen. [9][10]* Mitigation Strategies:
| Strategy | Mechanism of Action | Key Implementation Steps |
| Inert Atmosphere | Displaces molecular oxygen, a key reactant in autoxidation. [9] | Sparge solvents with nitrogen or argon before use. Maintain a positive pressure of inert gas throughout the reaction. [7] |
| Use of Antioxidants | Act as radical scavengers, terminating the oxidative chain reaction. [4] | Add small quantities of antioxidants like BHT (butylated hydroxytoluene) or α-tocopherol to the reaction mixture or during storage. [4] |
| Chelating Agents | Sequester catalytic metal ions (e.g., Fe, Cu) that can initiate oxidation. [4] | Add EDTA or its salts to the reaction or during aqueous workup if metal contamination is suspected. |
| Control of Peroxides | Peroxides in solvents (especially ethers like THF) can act as initiators. [9] | Use freshly distilled or inhibitor-free solvents that have been tested for peroxides. |
| Light Protection | Photons can provide the energy to initiate radical formation. [10] | Conduct reactions in amber glassware or vessels wrapped in aluminum foil. [10] |
Issue 3: Incomplete Reaction or Starting Material Carryover
-
Symptom: HPLC analysis of the crude or final product shows a significant peak corresponding to the starting pyrazolidinone or a key intermediate. [2]* Causality: This can be due to insufficient reaction time, inadequate temperature, poor reagent stoichiometry, or catalyst deactivation.
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure all starting materials and reagents meet the required purity specifications.
-
Implement In-Process Controls (IPCs): Monitor the reaction progress every 1-2 hours using a rapid analytical technique like TLC, UPLC, or LC-MS. [11] 3. Optimize Reaction Time & Temperature: Continue the reaction until IPCs show complete consumption of the limiting reagent. If the reaction stalls, a modest increase in temperature may be required. [12] 4. Check Stoichiometry: Ensure the key electrophile or coupling partner is used in a slight excess (e.g., 1.1-1.2 equivalents) if the pyrazolidinone is the limiting reagent.
-
Purification Strategy: If minor carryover is unavoidable, optimize the final purification step. This could involve recrystallization from a solvent system where the impurity is highly soluble, or chromatography with an appropriate stationary and mobile phase. [13]
-
Part 3: Optimized Protocols & Best Practices
To proactively minimize impurities, applying robust synthetic protocols is essential.
Protocol 1: Selective N-Alkylation of an Unsymmetrical Pyrazolidinone
This protocol is designed to favor alkylation at a specific nitrogen by controlling reaction conditions.
-
Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the unsymmetrical pyrazolidinone (1.0 eq).
-
Solvent & Base Addition: Add anhydrous acetonitrile (MeCN, 10 mL/mmol). Sparge the suspension with nitrogen for 15 minutes. Add finely ground potassium carbonate (K₂CO₃, 1.5 eq).
-
Scientist's Note: Acetonitrile is chosen as a polar aprotic solvent with a lower boiling point than DMF, simplifying removal. K₂CO₃ is a mild base, which reduces the likelihood of deprotonating the second nitrogen, thus preventing di-alkylation and improving regioselectivity. [6][7]3. Reagent Addition: Add the alkyl halide (1.1 eq) dropwise via syringe at room temperature.
-
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-82°C) and monitor by LC-MS every 2 hours until the starting material is consumed (<1% remaining).
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with MeCN. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel chromatography or recrystallization to remove any minor impurities.
Mechanism: Controlling Regioselectivity
The following diagram illustrates how the choice of base can dictate the reaction pathway, leading to either the desired product or an impurity.
Caption: Reaction pathways showing control of regioselectivity.
Part 4: Analytical Characterization of Impurities
Effective impurity control relies on robust analytical methods to detect, identify, and quantify them.
-
Primary Detection & Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for routine analysis and quantification. [14][15]A well-developed stability-indicating method is crucial.
-
Identification & Structural Elucidation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of impurities, which is the first step in identification. [15][16] * High-Resolution Mass Spectrometry (HRMS): Delivers an accurate mass, allowing for the determination of the elemental composition. [17] * Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for unambiguously determining the structure of an unknown impurity after isolation. [16][17]
Technique Information Provided Application in Impurity Profiling HPLC-UV Retention Time, Peak Area (% Area) Detection and quantification of known and unknown impurities. [14] LC-MS Molecular Weight Initial identification of impurities based on mass. [15] HRMS Exact Mass, Elemental Formula Confident identification of elemental composition. [17] | NMR | Full 3D Molecular Structure | Unambiguous structural elucidation of isolated impurities. [16]|
-
References
-
Donets, P. A., & Cramer, N. (2015). Ligand-controlled regiodivergent nickel-catalyzed annulation of pyridones. Angewandte Chemie International Edition, 54(2), 633-637. Available at: [Link]
- Google Patents. (n.d.). Process for synthesis of pyrazolidinone compounds. WO2021033166A1.
-
Suleiman, M., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Applied Pharmaceutical Science, 12(1), 136-145. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazolidine synthesis. Available at: [Link]
-
Bioorganic & Medicinal Chemistry Letters. (1999). Synthesis of pyrazolidinone antibacterial agents. 9(15), 2205-6. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
-
Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. 132, 18-35. Available at: [Link]
-
Bajc, S., & Obreza, A. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 303. Available at: [Link]
-
Journal of Pharmaceutical Sciences. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. 90(3), 253-69. Available at: [Link]
-
International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2006). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. 41(4), 1147-55. Available at: [Link]
-
ResearchGate. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
-
PubMed. (2015). Ligand-controlled regiodivergent nickel-catalyzed annulation of pyridones. Available at: [Link]
-
Organic Process Research & Development. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. 25(6), 1272-1288. Available at: [Link]
-
Molecules. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. 27(20), 6889. Available at: [Link]
-
ResearchGate. (2021). Stabilization of Pharmaceuticals to Oxidative Degradation. Available at: [Link]
-
Molecules. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. 25(21), 5192. Available at: [Link]
-
AAPS PharmSciTech. (2009). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. 10(3), 948-953. Available at: [Link]
-
Journal of Young Pharmacists. (2010). Recent trends in the impurity profile of pharmaceuticals. 2(3), 302-311. Available at: [Link]
-
Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. Available at: [Link]
-
ResearchGate. (2019). N-Acylation Reactions of Amines. Available at: [Link]
-
ResearchGate. (2007). Synthesis and evaluation of novel pyrazolidinone analogs of PGE(2) as EP2 and EP4 receptors agonists. Available at: [Link]
-
Arkivoc. (2011). Identification and synthesis of impurities formed during sertindole preparation. 2011(8), 241-260. Available at: [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A Comprehensive Review on Synthesis and Characterization of Impurities in API's. Available at: [Link]
-
Molecules. (2011). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[11][16]aphthyrin-5(6H)-one. 16(11), 9345-9356. Available at: [Link]
Sources
- 1. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions [mdpi.com]
- 5. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 11. WO2021033166A1 - Process for synthesis of pyrazolidinone compounds - Google Patents [patents.google.com]
- 12. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jpharmsci.com [jpharmsci.com]
- 15. biotech-spain.com [biotech-spain.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Pyrazolidin-3,5-diones: From Classical Condensations to Modern Electrochemical Approaches
For Researchers, Scientists, and Drug Development Professionals
The pyrazolidin-3,5-dione core is a significant pharmacophore in medicinal chemistry, forming the structural backbone of numerous therapeutic agents known for their anti-inflammatory, analgesic, and antipyretic properties. The synthesis of this heterocyclic system has been a subject of extensive research, leading to the development of various synthetic strategies. This guide provides a comparative analysis of the principal synthetic routes to pyrazolidin-3,5-diones, offering insights into the mechanistic underpinnings, experimental protocols, and the relative advantages and disadvantages of each approach. Our objective is to equip researchers with the necessary information to select the most suitable synthetic strategy based on factors such as desired substitution patterns, scalability, and green chemistry considerations.
The Classical Approach: Condensation of Malonic Esters with Hydrazines
The most traditional and widely employed method for the synthesis of the pyrazolidin-3,5-dione ring is the condensation of a substituted or unsubstituted hydrazine with a malonic acid derivative, typically diethyl malonate.[1][2] This reaction is usually carried out in the presence of a base, such as sodium ethoxide, and involves a double nucleophilic acyl substitution followed by cyclization.
Causality Behind Experimental Choices
The choice of a strong base like sodium ethoxide is crucial as it serves two primary purposes. First, it deprotonates the hydrazine, increasing its nucleophilicity and facilitating the initial attack on one of the ester carbonyls of diethyl malonate. Second, it promotes the subsequent intramolecular cyclization by deprotonating the newly formed hydrazide intermediate, which then attacks the second ester group. The use of an alcohol, such as ethanol, as a solvent is common as it is the conjugate acid of the ethoxide base and is also a good solvent for the reactants. Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barriers for both the acylation and cyclization steps.
Experimental Protocol: Synthesis of 1-Phenylpyrazolidine-3,5-dione
Materials:
-
Diethyl malonate
-
Phenylhydrazine
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol.
-
With stirring, diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.
-
Phenylhydrazine is then added to the reaction mixture.
-
The resulting solution is heated to reflux and maintained at that temperature for 6–8 hours.[3]
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a dilute solution of hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from ethanol to yield 1-phenylpyrazolidine-3,5-dione.[1]
Caption: Mechanism of Classical Condensation.
Accelerated Synthesis: Microwave-Assisted Condensation
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The application of microwave irradiation to the condensation of malonic esters and hydrazines significantly reduces the reaction time from hours to minutes.[1][3]
Causality Behind Experimental Choices
Microwave heating efficiently and uniformly heats the reaction mixture, leading to a rapid increase in temperature and pressure (in a sealed vessel). This high-energy environment dramatically accelerates the rate of the condensation and cyclization reactions. The use of a catalytic amount of a base like piperidine is often sufficient to promote the reaction under these conditions. Ethanol is a common solvent due to its high dielectric constant, which allows it to absorb microwave energy efficiently. This method is particularly advantageous for high-throughput synthesis and library generation in drug discovery.
Experimental Protocol: Microwave-Assisted Synthesis of 4-Substituted Pyrazolidin-3,5-diones
Materials:
-
Diethyl malonate
-
Hydrazine hydrate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Catalytic amount of piperidine
Procedure:
-
In a microwave-safe reaction vessel, combine diethyl malonate, hydrazine hydrate, the aromatic aldehyde, and a catalytic amount of piperidine in ethanol.[3]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 100–120 °C) for 10–30 minutes.[3]
-
After cooling, the resulting precipitate is typically the desired product, which can be collected by filtration, washed with cold ethanol, and dried.
Caption: Microwave-Assisted Synthesis Workflow.
Synthesis of 4-Substituted Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for the synthesis of 4-substituted pyrazolidin-3,5-diones. This reaction involves the condensation of an aldehyde or ketone with the active methylene group at the C4 position of a pre-formed pyrazolidin-3,5-dione ring.[4][5]
Causality Behind Experimental Choices
The methylene protons at the C4 position of the pyrazolidin-3,5-dione ring are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. A base, often a weak amine like piperidine or an ammonium salt, is used to deprotonate the C4 position, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone. The subsequent dehydration of the aldol-type intermediate is typically spontaneous or can be promoted by heat or acid, leading to the formation of a C=C double bond at the C4 position.
Experimental Protocol: Knoevenagel Condensation for 4-Benzylidenepyrazolidine-3,5-dione
Materials:
-
1-Phenylpyrazolidine-3,5-dione
-
Benzaldehyde
-
Ethanol or Glacial Acetic Acid
-
Catalytic amount of piperidine
Procedure:
-
Dissolve 1-phenylpyrazolidine-3,5-dione and benzaldehyde in ethanol or glacial acetic acid in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain 4-benzylidene-1-phenylpyrazolidine-3,5-dione.
Alternative Classical Route: From β-Keto Esters and Hydrazines
An alternative classical approach to pyrazolidin-3,5-diones involves the reaction of a β-keto ester, such as ethyl acetoacetate, with a hydrazine derivative.[6][7] This method leads to the formation of pyrazolin-5-ones, which are tautomers of pyrazolidin-3,5-diones and are important intermediates in their own right.
Causality Behind Experimental Choices
In this reaction, the more nucleophilic nitrogen of the hydrazine initially attacks the ketone carbonyl of the β-keto ester, which is more electrophilic than the ester carbonyl. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the ester carbonyl, leading to the formation of the five-membered ring and elimination of ethanol. The reaction is typically carried out in a protic solvent like ethanol and may be heated to facilitate the cyclization.
Experimental Protocol: Synthesis of 3-Methyl-1-phenylpyrazolidin-5-one
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate in ethanol.
-
Add phenylhydrazine to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to give 3-methyl-1-phenylpyrazolidin-5-one.[7]
Modern and Greener Synthetic Strategies
In the quest for more sustainable and safer chemical processes, several modern synthetic routes to pyrazolidin-3,5-diones have been developed that avoid the use of toxic and often unstable hydrazine precursors.
a) PIDA-Mediated Oxidative N-N Bond Formation
A novel approach involves the use of (diacetoxyiodo)benzene (PIDA) to mediate an oxidative dehydrogenative N-N bond formation from readily accessible dianilide precursors.[8][9] This metal-free method offers a greener alternative to traditional methods that rely on often toxic hydrazine building blocks.
Experimental Protocol Outline:
-
A dianilide, prepared from a dicarboxylic acid and an aniline derivative, is dissolved in a suitable solvent like acetonitrile.
-
PIDA (2 equivalents) is added to the solution.
-
The reaction mixture is heated (e.g., at 70 °C) for several hours.
-
After completion, the solvent is removed, and the product is purified by column chromatography.
b) Electrochemical Synthesis
Electrochemical methods provide a sustainable and reagent-free approach to forming the N-N bond in pyrazolidin-3,5-diones.[10][11] This is achieved through the anodic oxidation of malonic acid diamides. This electro-organic approach minimizes waste as it uses electricity as the "reagent" for the oxidation.
Experimental Setup Outline:
-
The malonic acid diamide substrate is dissolved in a suitable solvent with a supporting electrolyte (e.g., Et4NBF4 in CH3CN).
-
The electrolysis is carried out in an undivided cell with graphite or platinum electrodes under a constant current.
-
Upon completion of the electrolysis, the product is isolated by standard workup procedures.
Comparative Analysis of Synthetic Routes
| Method | Typical Reactants | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Classical Condensation | Diethyl malonate, Substituted hydrazine, Base (e.g., Sodium ethoxide) | 6–8 hours | 40–80% | Well-established, readily available, and inexpensive starting materials.[3] | Long reaction times, often moderate yields, may require purification by recrystallization.[1] |
| Microwave-Assisted Synthesis | Diethyl malonate, Hydrazine hydrate, Aldehyde/Ketone, Catalyst (e.g., piperidine) | 10–30 minutes | 80–95% | Significantly reduced reaction times, high yields, and improved energy efficiency.[3] | Requires a dedicated microwave reactor, and optimization of reaction conditions may be necessary.[1] |
| Knoevenagel Condensation | Pyrazolidin-3,5-dione, Aldehyde/Ketone, Base (e.g., piperidine) | 2-4 hours | 70-90% | Excellent for introducing substituents at the C4 position. | Requires a pre-synthesized pyrazolidin-3,5-dione core. |
| From β-Keto Esters | β-Keto ester, Hydrazine derivative | 4-6 hours | 60-85% | Readily available starting materials, straightforward procedure. | Can lead to mixtures of regioisomers with unsymmetrical β-keto esters. |
| PIDA-Mediated Synthesis | Dianilide, PIDA | ~16 hours | Good to Excellent | Avoids the use of toxic hydrazine precursors, good functional group tolerance, and scalability.[9] | Requires a multi-step preparation of the dianilide precursor, use of a stoichiometric oxidant. |
| Electrochemical Synthesis | Malonic acid diamide | Variable | Good | Green and sustainable, avoids toxic reagents, high atom economy.[10][11] | Requires specialized electrochemical equipment, optimization of electrochemical parameters can be complex. |
Conclusion
The synthesis of pyrazolidin-3,5-diones can be accomplished through a variety of methods, each with its own set of strengths and weaknesses. The classical condensation of malonic esters with hydrazines remains a reliable and cost-effective method, especially for large-scale synthesis. For rapid synthesis and the generation of compound libraries, the microwave-assisted approach offers significant advantages in terms of speed and efficiency. The Knoevenagel condensation is the method of choice for introducing diversity at the C4 position. The synthesis from β-keto esters provides a straightforward alternative for certain substitution patterns.
For researchers focused on green and sustainable chemistry, the modern PIDA-mediated and electrochemical methods present exciting alternatives that circumvent the use of hazardous hydrazine reagents. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. This guide provides the foundational knowledge and practical protocols to make an informed decision in the synthesis of this important class of heterocyclic compounds.
References
- BenchChem. (2025). Head-to-head comparison of different pyrazolidine-3,5-dione synthesis methods. BenchChem.
- BenchChem. (2025). Comparative analysis of pyrazolidine-3,5-dione synthesis methods. BenchChem.
-
Halder, P., & Mhaske, S. B. (2023). PIDA-mediated N–N bond formation to access pyrazolidine-3,5-diones: a novel process for uricosuric agents G-25671 and sulfinpyrazone. Chemical Communications, 59(59), 8242–8245. [Link]
-
Gieshoff, T., Schollmeyer, D., & Waldvogel, S. R. (2016). Access to Pyrazolidin-3,5-diones through Anodic N−N Bond Formation. Angewandte Chemie International Edition, 55(32), 9437–9440. [Link]
- Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016.
-
Gieshoff, T., Kehl, A., Schollmeyer, D., & Waldvogel, S. R. (2017). Electroorganic Construction of Pyrazolidine-3,5-diones. ChemistrySelect, 2(1), 137–140. [Link]
- Halder, P., & Mhaske, S. B. (2023). PIDA-Mediated N‒N Bond Formation to Access Pyrazolidine-3,5-diones: Novel Process for Uricosuric Agents G-25671 and Sulfinpyrazone. The Royal Society of Chemistry.
- Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSciMed Central.
-
Metwally, M. A., Abdel-Galil, E., & El-Gharably, A. M. (2006). Synthesis and crystal structure of some 3,5-pyrazolidenediones. Journal of Chemical Research, 2006(10), 654–657. [Link]
- Tiwari, A., Tiwari, V., Venkataramana, C. H. S., & Madhavan, V. (2012). Synthesis and Biological Activity of Pyrazolidine-3,5-Dione Substituted Benzimidazole Derivatives. Asian Journal of Chemistry, 24(3), 1179–1181.
-
El-Sayed, A. M., Abdel-Ghany, H., & El-Sawy, A. A. (2014). Synthesis of 4-Arylallylidenepyrazolone Derivatives. Molecules, 19(12), 20546–20556. [Link]
-
Noser, A. A., ElSafty, E. M., Baren, M. H., Selim, A. I., & Salem, M. M. (2023). New Azo Pyrazolone Candidates: Synthesis, Molecular Docking, and In Vitro Studies. ACS Omega, 8(38), 34875–34891. [Link]
-
van Schijndel, J., van den Berg, O., & de Jong, E. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404–410. [Link]
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (1984). Synthesis of some new 3,5-pyrazolidinedione derivatives of expected biological activity. Pharmazie, 39(6), 382–383.
- Ribeiro, M. G. T. C., & da Silva, F. C. (2011). Green Chemistry Metrics. In Green Chemistry. InTech.
-
Anastas, P., & Eghbali, N. (2010). Green Chemistry: Principles and Practice. Chemical Society Reviews, 39(1), 301–312. [Link]
-
van Schijndel, J., van den Berg, O., & de Jong, E. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404–410. [Link]
- BenchChem. (2025).
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2010). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1437–1448. [Link]
- Dhongade, S. R., Shetake, P. S., Mang, R. A., Kamble, S. K., Sankpal, A. A., Gadakari, V. D., & Gondhali, A. S. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. International Journal of Research in Pharmacy and Science, 8(1), 1–5.
-
Shaabani, A., Maleki, A., & Mofakham, H. (2008). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 4, 23. [Link]
-
Jensen, M. B., & Nielsen, T. E. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules, 27(19), 6599. [Link]
-
Gueudré, L., Bénéteau, V., & Logé, C. (2014). Simple route to a novel class of pyrazolidine-3,5-dione based azo dyes. Dyes and Pigments, 102, 295–303. [Link]
-
Wiley, R. H., & Hexner, P. E. (1951). 3,5-dimethylpyrazole. Organic Syntheses, 31, 43. [Link]
-
Woodruff, M., & Polya, J. B. (1974). Pyrazolidine-3,5-diones with heterocyclic substituents. I. Preparation of 3-Phenyl-1,2,4-triazolyl derivatives. Australian Journal of Chemistry, 27(11), 2447–2454. [Link]
-
Tiwari, A., Tiwari, V., Singh, A., & Halder, P. (2023). Three classical pyrazolidine-3,5-dione derivatives and the representative compound. Journal of Molecular Structure, 1292, 136142. [Link]
-
Ghafuri, H., keshvari, M., Eshrati, F., Hanifehnejad, P., & Esmaili Zand, H. R. (2023). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. Journal of Molecular Structure, 1287, 135649. [Link]
-
Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2000). Reaction of beta-cyanomethylene-beta-enamino diketones and -keto esters with hydrazines: Synthesis of pyrazole and pyridine derivatives. Journal of Heterocyclic Chemistry, 37(6), 1531–1536. [Link]
-
Ito, K., & Tabuchi, S. (2022). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 87(1), 548–560. [Link]
-
Pinheiro, A. C., Borges, E. L., de Lima, D. P., de Oliveira, A. C., da Silva, A. L., & Cunha, S. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic and Medicinal Chemistry International Journal, 5(3). [Link]
-
Khaletskii, A. M., & Moldaver, B. L. (1963). PYRAZOLIDINE-3,5-DIONES, THEIR SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE. Russian Chemical Reviews, 32(10), 527–539. [Link]
- Creanga, A., Asaftei, S., & Mangalagiu, I. I. (2010). Comparative Study for the Synthesis of Some 5-(2-, 3-, 4-pyridyl)Substituted-4H-4-Amino-3-Mercapto-1,2,4-Triazoles. Revista de Chimie, 61(10), 963–966.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reaction of beta-cyanomethylene-beta-enamino diketones and -keto esters with hydrazines: Synthesis of pyrazole and pyridine derivatives [sfera.unife.it]
- 8. PIDA-mediated N–N bond formation to access pyrazolidine-3,5-diones: a novel process for uricosuric agents G-25671 and sulfinpyrazone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 10. Access to Pyrazolidin-3,5-diones through Anodic N-N Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Spectroscopic Compass: Navigating the Isomeric Landscape of 1,5-Diphenylpyrazolidin-3-one
For the discerning researcher, scientist, and drug development professional, the precise structural elucidation of a molecule is not merely a procedural step, but the very foundation of innovation. In the realm of heterocyclic chemistry, isomers—molecules with identical formulas but distinct atomic arrangements—can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of 1,5-diphenylpyrazolidin-3-one and its potential isomers, offering a robust framework for their unambiguous identification and characterization.
The pyrazolidin-3-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The placement of substituents, in this case, two phenyl groups, on the heterocyclic ring gives rise to a variety of isomers. Distinguishing between these isomers is a critical analytical challenge that can be confidently addressed through a multi-pronged spectroscopic approach. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a clear comparative analysis.
The Isomeric Field: Potential Structures of Diphenylpyrazolidin-3-one
The molecular formula C₁₅H₁₄N₂O can correspond to several isomers of diphenylpyrazolidin-3-one. The primary focus of this guide is This compound , where one phenyl group is attached to the nitrogen at position 1 and the other to the carbon at position 5. However, for a comprehensive comparison, we will also consider the spectroscopic signatures of a plausible regioisomer, 1,2-diphenylpyrazolidin-3-one . Understanding the expected spectral differences is key to confirming the synthesis of the desired isomer and identifying any potential byproducts.
Figure 1: Key isomers of diphenylpyrazolidin-3-one.
Spectroscopic Fingerprints: A Comparative Analysis
The power of spectroscopy lies in its ability to probe the chemical environment of individual atoms and functional groups within a molecule. By comparing the spectral data of our target isomers, we can pinpoint characteristic signals that serve as diagnostic markers for each structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for isomer differentiation. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the pyrazolidine ring are highly sensitive to the positions of the phenyl substituents.
¹H NMR Spectroscopy
The protons on the pyrazolidine ring, specifically at the C4 and C5 positions, provide the most diagnostic information.
-
This compound: We expect a characteristic AMX spin system for the protons on the C4 and C5 carbons. The proton at C5, being adjacent to a phenyl group and a nitrogen, will appear as a distinct multiplet (a doublet of doublets) at a downfield chemical shift due to the anisotropic effect of the phenyl ring. The two protons at C4 will be diastereotopic and will appear as two separate multiplets, each coupled to the C5 proton and to each other (geminal coupling).
-
1,2-Diphenylpyrazolidin-3-one: In this more symmetrical isomer, the two protons on the C4 position would be chemically equivalent, and the two protons on the C5 position would also be equivalent. This would result in two distinct triplets in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy
The chemical shifts of the carbonyl carbon (C3) and the carbons bearing the phenyl groups (C5 or N1/N2) are key indicators.
| Carbon Atom | Expected Chemical Shift (δ, ppm) for this compound | Expected Chemical Shift (δ, ppm) for 1,2-Diphenylpyrazolidin-3-one | Rationale for Difference |
| C=O (C3) | ~170-175 | ~165-170 | The electronic environment of the carbonyl group is influenced by the substitution pattern on the adjacent nitrogens. In the 1,2-diphenyl isomer, both nitrogens are substituted with electron-withdrawing phenyl groups, which can affect the carbonyl chemical shift.[1] |
| C5 | ~55-65 | ~40-50 | In the 1,5-isomer, the C5 carbon is directly attached to a phenyl group, leading to a significant downfield shift. In the 1,2-isomer, C5 is a simple methylene carbon. |
| C4 | ~35-45 | ~30-40 | The chemical shift of C4 is also influenced by the substitution pattern, though to a lesser extent than C5. |
| Aromatic C | ~115-145 | ~115-145 | The aromatic carbons will appear in the typical downfield region, with multiple signals due to the different chemical environments of the ortho, meta, and para carbons of the two phenyl rings. |
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Isomers.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is particularly useful for identifying the key functional groups present in the molecule, most notably the carbonyl group of the pyrazolidinone ring.
-
Carbonyl (C=O) Stretch: Both isomers will exhibit a strong absorption band corresponding to the C=O stretch of the five-membered lactam ring. For this compound, this is expected in the range of 1680-1700 cm⁻¹ . The exact position can be influenced by the electronic effects of the substituents. For comparison, the IR spectrum of 1-phenyl-3-pyrazolidinone shows a strong carbonyl absorption around 1690 cm⁻¹.
-
N-H Stretch: A key difference arises if one of the nitrogen atoms is unsubstituted. For instance, in a hypothetical 5-phenyl-pyrazolidin-3-one, a characteristic N-H stretching vibration would be observed in the region of 3200-3400 cm⁻¹ . The absence of this band in the spectra of 1,5- and 1,2-diphenylpyrazolidin-3-one is a strong indicator that both nitrogens are substituted.
-
Aromatic C-H and C=C Stretches: Both isomers will show characteristic absorptions for the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS): Unraveling the Molecular Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm the structure and distinguish between isomers.
-
Molecular Ion Peak (M⁺•): Both 1,5- and 1,2-diphenylpyrazolidin-3-one will have the same molecular weight, and thus the same molecular ion peak in their mass spectra. For C₁₅H₁₄N₂O, the exact mass is 250.1106 g/mol .
-
Fragmentation Pattern: The key to distinguishing the isomers lies in their fragmentation patterns.
-
This compound: A characteristic fragmentation pathway would involve the cleavage of the pyrazolidine ring. We can anticipate the loss of the phenyl group at the C5 position, leading to a significant fragment ion. Another likely fragmentation would involve the loss of CO. The mass spectrum of the closely related 1-phenyl-3-pyrazolidinone shows a prominent molecular ion peak and a base peak corresponding to the loss of the CH₂CO fragment. A similar fragmentation pathway can be expected for the 1,5-diphenyl derivative.
-
1,2-Diphenylpyrazolidin-3-one: The fragmentation of this isomer might proceed differently due to the different arrangement of the phenyl groups. The initial fragmentation may involve the loss of one of the phenyl groups from a nitrogen atom.
-
Experimental Protocols: A Practical Guide to Spectroscopic Analysis
To obtain high-quality spectroscopic data, adherence to rigorous experimental protocols is essential. The following sections outline the recommended procedures for the analysis of this compound isomers.
Synthesis of this compound
A common synthetic route to this compound involves the condensation of a β-amino acid ester with phenylhydrazine. The following is a general procedure that can be adapted.
Figure 2: General synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve β-phenylalanine ethyl ester (1 equivalent) in absolute ethanol.
-
Addition of Phenylhydrazine: Add phenylhydrazine (1.1 equivalents) to the solution.
-
Reaction: Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
NMR Sample Preparation and Data Acquisition
Figure 3: Workflow for NMR analysis.
¹H and ¹³C NMR Spectroscopy:
-
Instrumentation: NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H and 100 MHz for ¹³C to ensure adequate resolution.[2]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Parameters: A standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is used to simplify the spectrum. A spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are typical.[2] For unambiguous assignment of CH, CH₂, and CH₃ groups, DEPT (Distortionless Enhancement by Polarization Transfer) experiments are highly recommended.
IR and MS Data Acquisition
-
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation: The spectrum can be recorded on a solid sample using the KBr pellet technique or as a thin film.
-
Data Acquisition: Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Instrumentation: An Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer can be used.
-
Sample Introduction: The sample can be introduced directly or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Data Acquisition: A full scan mass spectrum is acquired to determine the molecular ion and the fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and molecular formula confirmation.[3]
-
Conclusion: A Multi-faceted Approach to Isomer Identification
References
-
Singh R, Upmanyu N, Gupta M, Prasad P (2015) Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chem 3(1): 1016. [Link]
-
NIST (National Institute of Standards and Technology) Chemistry WebBook. 3-Pyrazolidinone, 1-phenyl-. [Link]
-
Beilstein Journals (2017) Supporting Information for: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and naphthalene-2,6-disulfonate. [Link]
-
Shi, D., et al. (2008). 5-(3-Fluoro-phen-yl)-1-phenyl-pyrazolidin-3-one. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1886. [Link]
-
PubChem. 1,2-Diphenyl-3,5-pyrazolidinedione. [Link]
-
Singh R, Upmanyu N, Gupta M, Prasad P (2015) Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chem 3(1): 1016. [Link]
Sources
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,5-Diphenylpyrazolidin-3-one Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory and analgesic drug discovery, the pyrazolidine-3-one scaffold has long been a cornerstone of medicinal chemistry. This guide provides a deep dive into the preclinical efficacy of a key class of these compounds: 1,5-diphenylpyrazolidin-3-ones. We will navigate the journey from initial in vitro target engagement to the complexities of in vivo pharmacological response, offering a comparative analysis supported by experimental data and protocols. This guide is designed to equip researchers with the insights needed to interpret preclinical data and guide the development of novel therapeutics based on this versatile pharmacophore.
The Rationale: Why Compare In Vitro and In Vivo Efficacy?
The path from a promising compound in a test tube to an effective therapeutic in a living organism is fraught with challenges. A potent enzyme inhibitor in vitro may show disappointing results in vivo, and conversely, a moderately active compound in initial screens could prove to be a powerful agent in animal models. Understanding the potential disconnect between these two stages of preclinical research is paramount. This guide will explore these discrepancies through the lens of 1,5-diphenylpyrazolidin-3-one compounds, focusing on the key factors that influence their translational potential, including target engagement, mechanism of action, and pharmacokinetic properties.
The Molecular Targets: Unraveling the Anti-Inflammatory and Analgesic Mechanisms
The anti-inflammatory and analgesic effects of this compound derivatives are primarily attributed to their interaction with key enzymes in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX).
The Cyclooxygenase (COX) Pathway
The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is induced at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
The Lipoxygenase (LOX) Pathway
The lipoxygenase enzymes, particularly 5-LOX, catalyze the conversion of arachidonic acid to leukotrienes, which are potent chemoattractants and mediators of inflammation, especially in allergic and respiratory conditions. Inhibition of the LOX pathway represents an alternative and complementary approach to controlling inflammation.
Caption: The Lipoxygenase (LOX) Signaling Pathway.
A Comparative Analysis: In Vitro vs. In Vivo Efficacy
The following sections present a comparative analysis of the efficacy of pyrazolidine-3-one and related pyrazole derivatives, drawing from published experimental data. While direct comparative data for a series of this compound compounds is limited, the data from closely related structures provide valuable insights into the structure-activity relationships and the factors influencing the translation from in vitro to in vivo models.
In Vitro Efficacy: Enzyme Inhibition Assays
The initial screening of potential anti-inflammatory compounds often involves in vitro assays to determine their inhibitory potency against COX-1, COX-2, and LOX enzymes. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates greater potency. Furthermore, the selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is a critical parameter for assessing the compound's potential for a favorable gastrointestinal safety profile.
Table 1: In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition of Pyrazolidine-3,5-dione and Related Pyrazole Derivatives
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Phenylbutazone | COX-1 | 2.5 | 2.08 | [1] |
| COX-2 | 1.2 | [1] | ||
| Oxyphenbutazone | COX-1 | 3.1 | 2.07 | [1] |
| COX-2 | 1.5 | [1] | ||
| Pyrazoline Derivative 1 | 5-LOX | 0.68 | - | [2] |
| Pyrazoline Derivative 2 | 5-LOX | 4.45 | - | [2] |
| Pyrazolo[3,4-d]pyrimidinone 5k | COX-1 | 25.47 | 95.75 | [3] |
| COX-2 | 0.266 | [3] | ||
| Celecoxib (Reference) | COX-1 | >100 | >2500 | [1] |
| COX-2 | 0.04 | [1] | ||
| Indomethacin (Reference) | COX-1 | 0.1 | 0.11 | [1] |
| COX-2 | 0.9 | [1] | ||
| 5-LOX | 50.45 | - | [2] |
Note: The data presented is a compilation from various sources and may have been generated under different experimental conditions.
From the in vitro data, it is evident that structural modifications to the pyrazolidine-3-one and related scaffolds can significantly impact both potency and selectivity. For instance, the pyrazolo[3,4-d]pyrimidinone derivative 5k demonstrates high potency against COX-2 and a favorable selectivity index, comparable to the well-established COX-2 inhibitor, celecoxib.[3] In contrast, classical pyrazolidine-3,5-diones like phenylbutazone and oxyphenbutazone show limited selectivity.[1] The pyrazoline derivatives exhibit potent 5-LOX inhibitory activity, highlighting the potential for dual COX/LOX inhibitors within this chemical class.[2]
In Vivo Efficacy: Animal Models of Inflammation and Pain
The true therapeutic potential of a compound can only be assessed in a living system. In vivo models of inflammation and pain are crucial for evaluating efficacy, determining dose-response relationships, and identifying potential side effects.
The carrageenan-induced paw edema model is a widely used and robust assay for screening acute anti-inflammatory activity. Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by swelling (edema) that can be quantified over time.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Time (hours) | Paw Edema Inhibition (%) | Reference |
| Pyrazolo[3,4-d]pyrimidinone 5j | 50 | 3 | 62.41 | [3] |
| Pyrazolo[3,4-d]pyrimidinone 5k | 50 | 3 | 54.89 | [3] |
| Pyrazolo[5,1-b]quinazoline A | 10 | - | 39 | [4] |
| Indomethacin (Reference) | 10 | 3 | 32.33 | [3] |
The in vivo data for the pyrazolo[3,4-d]pyrimidinone derivatives 5j and 5k demonstrate significant anti-inflammatory activity, with edema inhibition exceeding that of the standard NSAID, indomethacin, at the tested doses.[3] This suggests that their potent and selective in vitro COX-2 inhibition translates to effective anti-inflammatory action in a whole-organism model.
The Randall-Selitto test, or paw pressure test, is a method for measuring pain thresholds in response to a gradually increasing mechanical stimulus. It is particularly useful for evaluating the efficacy of analgesics in models of inflammatory pain.
Bridging the Divide: Factors Influencing In Vitro to In Vivo Correlation
The transition from a potent in vitro inhibitor to an effective in vivo therapeutic is not always linear. Several factors can influence this correlation:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical determinants of its in vivo efficacy. A compound with excellent in vitro potency may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the site of inflammation, leading to diminished in vivo activity. In silico ADME predictions for some pyrazole derivatives suggest that many can be designed to have favorable properties, such as good gastrointestinal absorption.[5]
-
Target Engagement in a Complex Biological System: The in vivo environment is significantly more complex than an isolated enzyme assay. Factors such as plasma protein binding, tissue penetration, and the presence of competing endogenous substrates can all affect a compound's ability to engage its target.
-
Mechanism of Action Beyond Enzyme Inhibition: Some compounds may exert their therapeutic effects through multiple mechanisms. For instance, some pyrazolidinone derivatives have been shown to modulate the expression of adhesion molecules on endothelial cells, an effect that contributes to their anti-inflammatory profile but would not be captured in a simple enzyme inhibition assay.[1][6][7]
Experimental Protocols: A Guide to Key Methodologies
To ensure the trustworthiness and reproducibility of preclinical data, the use of standardized and well-validated experimental protocols is essential. The following sections provide detailed, step-by-step methodologies for the key in vitro and in vivo assays discussed in this guide.
In Vitro Lipoxygenase Inhibition Assay
This protocol describes a common spectrophotometric method for determining the in vitro inhibitory activity of compounds against 5-lipoxygenase.
Caption: Workflow for the In Vitro Lipoxygenase Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.2 M borate buffer and adjust the pH to 9.0.
-
Lipoxygenase Solution: Dissolve soybean lipoxygenase in the borate buffer to a final concentration of 10,000-20,000 U/mL.
-
Linoleic Acid Solution: Prepare a stock solution of linoleic acid in the borate buffer.
-
Test Compound Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in the borate buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add a defined volume of the borate buffer, the lipoxygenase solution, and the test compound solution to each well.
-
Incubate the plate at 25°C for a short period (e.g., 5-10 minutes) to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the linoleic acid solution to each well.
-
Immediately measure the change in absorbance at 234 nm over a set period (e.g., 5 minutes) using a microplate reader. The formation of the conjugated diene hydroperoxide product of the lipoxygenase reaction results in an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol details the procedure for inducing acute inflammation in a rat model and evaluating the anti-inflammatory effects of test compounds.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Step-by-Step Protocol:
-
Animal Preparation:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Experimental Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before carrageenan injection (typically 30-60 minutes). A positive control group receiving a standard NSAID (e.g., indomethacin) should be included.
-
Induce inflammation by injecting 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the subplantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle-treated control group using the following formula:
-
% Inhibition = [ (Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control ] x 100
-
-
Conclusion and Future Directions
The this compound scaffold and its derivatives continue to be a promising area of research for the development of novel anti-inflammatory and analgesic agents. This guide has highlighted the importance of a comprehensive preclinical evaluation that considers both in vitro potency and selectivity, as well as in vivo efficacy and pharmacokinetic properties. While in vitro assays provide valuable initial data on a compound's mechanism of action and potency, in vivo models are indispensable for assessing its true therapeutic potential in a complex biological system.
Future research in this area should focus on:
-
Direct Comparative Studies: Conducting studies that directly compare the in vitro and in vivo efficacy of a series of this compound compounds to establish clear structure-activity and structure-pharmacokinetic relationships.
-
Exploration of Dual-Target Inhibitors: Investigating derivatives with balanced inhibitory activity against both COX and LOX pathways, which may offer a broader spectrum of anti-inflammatory activity with an improved safety profile.
-
Comprehensive Pharmacokinetic Profiling: Performing detailed ADME studies early in the drug discovery process to identify compounds with favorable pharmacokinetic properties for further development.
By bridging the gap between in vitro and in vivo data, researchers can more effectively identify and optimize this compound derivatives with the potential to become the next generation of safe and effective anti-inflammatory and analgesic drugs.
References
- Schroeder, T. H., Krueger, W. A., Dieterich, H. J., & Nohé, B. (2008). Activity of the lipoxygenase inhibitor 1-phenyl-3-pyrazolidinone (phenidone) and derivatives on the inhibition of adhesion molecule expression on human umbilical vascular endothelial cells. Biologics : targets & therapy, 2(1), 151–160.
-
Schroeder, T. H., Krueger, W. A., Dieterich, H. J., & Nohé, B. (Year Not Available). Activity of the lipoxygenase inhibitor 1-phenyl-3-pyrazolidinone (phenidone) and derivatives on the expression of adhesion molecules on human umbilical vascular endothelial cells. Critical Care. [Link]
- BenchChem. (2025).
-
Schroeder, T. H., Krueger, W. A., Dieterich, H. J., & Nohé, B. (2008). Activity of the lipoxygenase inhibitor 1-phenyl-3-pyrazolidinone (phenidone) and derivatives on the inhibition of adhesion molecule expression on human umbilical vascular endothelial cells. Biologics: Targets and Therapy, 2(1), 151-160. [Link]
- (Year Not Available). 5-Lipoxygenase inhibitors: the synthesis and structure-activity relationships of a series of 1-phenyl-3-pyrazolidinones. Journal of Medicinal Chemistry.
- (Year Not Available). Activity of the lipoxygenase inhibitor I-phenyl-3-pyrazolidinone (phenidone) and derivatives on the inhibition of adhesion molecule expression on human umbilical vascular endothelial cells.
-
Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. Acta Chimica Slovenica, 67(4), 1139-1147. [Link]
- (Year Not Available). results of in vitro cOX1/cOX2 enzyme inhibition, nO-inhibition assay, and cytotoxicity study.
- (Year Not Available). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.
- (Year Not Available).
- (Year Not Available).
Sources
- 1. Activity of the lipoxygenase inhibitor 1-phenyl-3-pyrazolidinone (phenidone) and derivatives on the inhibition of adhesion molecule expression on human umbilical vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of the lipoxygenase inhibitor 1-phenyl-3-pyrazolidinone (phenidone) and derivatives on the expression of adhesion molecules on human umbilical vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
A Comparative Guide to the Biological Activity of Pyrazole and Pyrazoline Derivatives
Abstract
Pyrazole and pyrazoline represent two critically important five-membered heterocyclic scaffolds in medicinal chemistry. While structurally similar—differing only by the degree of saturation in the diazole ring—this subtle distinction imparts a significant divergence in their biological activity profiles. This guide provides an in-depth comparison of pyrazole and pyrazoline derivatives across key therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. We will dissect their structure-activity relationships, compare their potency using experimental data from peer-reviewed literature, and provide validated protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two pharmacophores to guide future discovery efforts.
Introduction: A Tale of Two Scaffolds
Pyrazole and its dihydro-derivative, pyrazoline, are foundational structures in drug discovery, present in numerous commercially available drugs.[1][2][3] The aromatic nature of the pyrazole ring contrasts with the non-aromatic, more flexible structure of the pyrazoline ring. This fundamental difference in electron distribution and conformation is a key determinant of their interaction with biological targets.
Pyrazoles are known for their role in drugs like the anti-inflammatory agent Celecoxib and the analgesic Phenazone.[4] Pyrazolines, while less represented in marketed drugs, are a subject of intense research and have demonstrated a wide spectrum of potent biological activities.[5][6][7] This guide aims to move beyond a simple cataloging of activities and instead offer a comparative analysis to illuminate which scaffold may be more advantageous for a given therapeutic target.
}
Figure 1: Core structures of Pyrazole and 2-Pyrazoline.
Comparative Biological Activities
Anti-inflammatory Activity
Both pyrazole and pyrazoline derivatives are well-established as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[4][8]
-
Pyrazole Derivatives: The pyrazole scaffold is famously utilized in Celecoxib, a selective COX-2 inhibitor. The structural rigidity and specific substitution patterns on the pyrazole ring are crucial for this selectivity. Numerous studies have explored various pyrazole derivatives as potent anti-inflammatory agents, with some showing activity comparable to standard drugs like diclofenac.[4]
-
Pyrazoline Derivatives: Research frequently suggests that pyrazoline derivatives can be more potent anti-inflammatory agents than their pyrazole counterparts.[5][9] The flexibility of the pyrazoline ring may allow for more optimal binding within the active sites of inflammatory enzymes like COX and lipoxygenase (LOX).[5] A study directly comparing synthesized pyrazole and pyrazoline derivatives found the pyrazolines to be more potent inhibitors of carrageenin-induced paw edema.[5][9]
Head-to-Head Comparison: In direct comparative studies, pyrazolines often exhibit superior in vivo anti-inflammatory effects. For instance, in one study, the most potent compounds in reducing paw edema were pyrazoline derivatives.[9] This enhanced activity is often linked to increased lipophilicity and potentially better interaction with hydrophobic pockets in target enzymes.[8][9]
Anticancer Activity
The development of novel anticancer agents is a major focus for pyrazole and pyrazoline research. Their mechanisms often involve the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis.[10][11][12]
-
Pyrazole Derivatives: Many pyrazole-containing compounds have been developed as potent kinase inhibitors, targeting pathways like PI3K/AKT.[10] For example, one derivative demonstrated excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM, outperforming the standard drug doxorubicin.[10] The rigid pyrazole ring is well-suited for fitting into the ATP-binding pockets of various kinases.
-
Pyrazoline Derivatives: Pyrazolines have also shown remarkable anticancer potential, with some hybrids exhibiting nanomolar potency.[13][14] An N-phenyl pyrazoline-coumarin hybrid was found to be highly active against MCF-7 breast cancer cells with an IC50 value of 0.21 nM and demonstrated in vivo efficacy in a mouse xenograft model.[13] The ability of pyrazolines to act as therapeutic agents against drug-resistant cancer cell lines has also been noted.[13]
Head-to-Head Comparison: It is difficult to declare a universal winner for anticancer activity, as potency is highly dependent on the specific substitutions and the cancer cell line being tested. However, the literature contains numerous examples of both scaffolds yielding compounds with IC50 values in the low micromolar to nanomolar range.[10][13] In some specific hybrid series, aminopyridine derivatives (related to pyrazole synthesis) proved to be more active than the corresponding pyrazolines.[13] Conversely, other studies highlight the exceptional potency of pyrazoline-based compounds.[12]
Antimicrobial Activity
With rising antibiotic resistance, the search for new antimicrobial agents is critical. Both scaffolds have been investigated for this purpose.[15][16]
-
Pyrazole Derivatives: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity.[16][17] Fused pyrazole-pyrimidine derivatives, for instance, have shown potent in vitro antifungal activity.[2]
-
Pyrazoline Derivatives: Pyrazolines are widely reported to possess significant antibacterial and antifungal properties.[15][18] Studies have shown that the cyclization of chalcones into pyrazolines often leads to a significant enhancement of antibacterial activity.[18] However, in some cases, this cyclization can decrease activity against certain strains, such as P. aeruginosa.[19]
Head-to-Head Comparison: The comparative antimicrobial efficacy can be nuanced. One study synthesizing pyrazole derivatives coupled with a pyrazoline moiety found that compounds with an unsubstituted pyrazoline ring generally had better antimicrobial activity.[20] Another study concluded that whether the ring was open (a hydrazone precursor) or closed (a pyrazoline) did not generally make a large difference in antimicrobial effect, with potency being highly dependent on the specific substituents on the aromatic rings.[15]
Quantitative Data Summary
To provide a clear, objective comparison, the following table summarizes representative experimental data from the literature.
| Biological Activity | Compound Class | Example/Target | Potency (IC50 / MIC / % Inhibition) | Reference |
| Anti-inflammatory | Pyrazoline | Lipoxygenase (LOX) Inhibition | IC50 = 80 µM | [5] |
| Anti-inflammatory | Pyrazoline | Carrageenan-induced Paw Edema | >50% Inhibition | [9] |
| Anti-inflammatory | Pyrazole-Pyrazoline | Xylene-induced Ear Edema | 48.71% Inhibition | [20] |
| Anticancer | Pyrazole | PI3 Kinase / MCF7 Cells | IC50 = 0.25 µM | [10] |
| Anticancer | Pyrazole | HCT116 / MCF7 Cells | IC50 = 1.9-3.7 µg/mL | [10] |
| Anticancer | Pyrazoline Hybrid | MCF-7 Cells | IC50 = 0.21 nM | [13] |
| Antimicrobial | Pyrazoline | E. faecalis | MIC = 32 µg/mL | [15] |
| Antimicrobial | Pyrazoline | S. aureus | MIC = 64 µg/mL | [15] |
| Antimicrobial | Pyrazole-Pyrimidine | MRSA | MIC = 521 µM | [19] |
Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The biological activity of both pyrazoles and pyrazolines is profoundly influenced by the nature and position of substituents on the heterocyclic and any attached phenyl rings.
-
For Pyrazoles: Studies on cannabinoid receptor antagonists revealed that potent activity required specific substitutions: a para-substituted phenyl ring at C5, a carboxamido group at C3, and a 2,4-dichlorophenyl group at N1.[21][22] This highlights the importance of precise substituent placement for achieving high affinity and selectivity.
-
For Pyrazolines: In anti-inflammatory pyrazolines, lipophilicity plays a key role, with more lipophilic derivatives often showing higher in vivo activity.[9] For antimicrobial activity, the presence of electron-withdrawing or electron-donating groups on phenyl rings attached to the pyrazoline scaffold can significantly modulate potency against different bacterial strains.[15] For example, a methoxy (-OCH3) group has been shown to enhance activity in certain contexts.[15]
Experimental Protocols for Biological Evaluation
To ensure scientific integrity and reproducibility, standardized protocols are essential. Here, we provide validated, step-by-step methodologies for two common assays used to evaluate the biological activities discussed.
Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[23]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23] The amount of formazan produced is proportional to the number of living cells.[24]
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[24][25]
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyrazole or pyrazoline derivatives) in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 24-48 hours.[24]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[23][25] The appearance of purple precipitate is indicative of formazan formation.[25]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[24][25]
-
Absorbance Measurement: Gently swirl the plate to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm should be used for background correction.[23][25]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
}
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[26][27]
Principle: A standardized inoculum of a bacterium is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.[28][29]
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth). The final volume in each well before inoculation should be 100 µL.[26][30]
-
Inoculum Preparation: From a fresh culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[26] Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[26]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This step also dilutes the compound to its final test concentration.[26]
-
Controls:
-
Growth Control: A well containing broth and inoculum but no test compound.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[27]
-
Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.[28] The growth control must be turbid, and the sterility control must be clear.
}
Figure 3: Logic diagram for MIC determination via broth microdilution.
Conclusion and Future Perspectives
The comparative analysis of pyrazole and pyrazoline derivatives reveals distinct and, at times, overlapping biological profiles. Pyrazolines often demonstrate superior potency in anti-inflammatory assays, potentially due to their conformational flexibility.[5] In the realm of anticancer and antimicrobial research, both scaffolds serve as exceptional starting points, with the ultimate activity being finely tuned by the specific substitution patterns.[10][13][15]
The choice between a pyrazole and a pyrazoline scaffold is therefore not a matter of inherent superiority but a strategic decision based on the therapeutic target. For targets favoring a rigid, planar ligand for π-π stacking or precise hydrogen bonding, the aromatic pyrazole may be advantageous. For targets with flexible or hydrophobic binding pockets, the non-aromatic pyrazoline might offer a better fit and higher potency.
Future research should focus on synthesizing hybrid molecules that combine the features of both rings and on performing more direct, head-to-head comparisons under identical experimental conditions.[20] Such studies will be invaluable in building a more comprehensive understanding of the SAR for these versatile heterocyclic systems and accelerating the development of next-generation therapeutics.
References
-
Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
TU Delft. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. TU Delft Repositories. Available at: [Link]
-
Radaelli, S., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
-
Kaur, P., Berar, U., & Raghav, N. (n.d.). Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. Bentham Science. Available at: [Link]
-
Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available at: [Link]
-
Turan-Zitouni, G., et al. (2016). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal. Available at: [Link]
-
Tighadouini, S., et al. (2020). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules. Available at: [Link]
-
Fayed, E. A. A., et al. (2011). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules. Available at: [Link]
-
Shaikh, S. K., & Ahmad, M. R. (n.d.). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ProQuest. Available at: [Link]
-
Singh, V., et al. (2024). Pyrazoline and Pyrazoline Derivatives as Anti-Cancer Agents: Synthesis and Biological Activities: A Compressive Review. PubMed. Available at: [Link]
-
Li, H., et al. (2020). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Sharma, S., et al. (2020). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]
-
Kumar, R., et al. (2023). Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives. PubMed. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. Available at: [Link]
-
Fayed, E. A. A., et al. (2011). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Kumar, A., & Sharma, G. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. Available at: [Link]
-
Juszkiewicz, S., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. Available at: [Link]
-
Kumar, A., & Sharma, G. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
-
Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
-
Filali, I. (2025). Synthesis and Biological Activities of Pyrazoline Derivatives: A Comprehensive Review. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Jain, A., et al. (2017). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). MTT assay for synthesized compounds. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Biological Activities of Pyrazoline Derivatives -A Recent Development. ResearchGate. Available at: [Link]
-
University of Nebraska-Lincoln. (n.d.). MTT ASSAY. University of Nebraska-Lincoln. Available at: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activities of Pyrazoline Derivatives: A Comprehensive Review [ouci.dntb.gov.ua]
- 8. news-medical.net [news-medical.net]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - ProQuest [proquest.com]
- 10. mdpi.com [mdpi.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. srrjournals.com [srrjournals.com]
- 13. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazoline and Pyrazoline Derivatives as Anti-Cancer Agents: Synthesis and Biological Activities: A Compressive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. bds.berkeley.edu [bds.berkeley.edu]
- 25. atcc.org [atcc.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Head-to-Head Comparison of Pyrazolidine-3,5-dione Synthesis Methods: A Guide for Researchers
The pyrazolidine-3,5-dione scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutics with a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1][2] The strategic construction of this privileged heterocycle is a critical consideration for researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic methodologies for pyrazolidine-3,5-diones, offering field-proven insights and supporting experimental data to inform your synthetic strategy.
The Enduring Relevance of the Pyrazolidine-3,5-dione Core
The pyrazolidine-3,5-dione ring system is a key pharmacophore found in several well-established drugs, such as phenylbutazone, sulfinpyrazone, and feprazone.[3][4] Its continued relevance stems from its ability to mimic the transition state of cyclooxygenase (COX) enzymes, leading to potent anti-inflammatory effects. Beyond inflammation, derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects, ensuring its place as a valuable target in modern medicinal chemistry.[1][2]
Comparative Analysis of Synthetic Methodologies
The choice of a synthetic route to pyrazolidine-3,5-diones is a pivotal decision that profoundly impacts reaction efficiency, product yield, purity, scalability, and overall cost-effectiveness. Here, we dissect the most common approaches, from time-honored classical methods to contemporary green chemistry techniques.
Classical Condensation: The Workhorse Method
The most traditional and widely employed method for the synthesis of pyrazolidine-3,5-diones is the condensation of a malonic acid derivative (typically a dialkyl malonate) with a hydrazine.[1][5] This method, while robust and reliable, often requires harsh reaction conditions and extended reaction times.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. A base, such as sodium ethoxide, deprotonates the hydrazine, increasing its nucleophilicity. The hydrazine then attacks one of the carbonyl groups of the malonic ester, followed by an intramolecular cyclization with the elimination of an alcohol molecule to form the pyrazolidine-3,5-dione ring.
Advantages:
-
Well-established and widely documented.
-
Utilizes readily available and relatively inexpensive starting materials.
-
Generally applicable to a broad range of substituted hydrazines and malonic esters.
Disadvantages:
-
Often requires prolonged reaction times (several hours to days) at elevated temperatures.[5]
-
Yields can be moderate and purification can be challenging.
-
The use of strong bases and flammable solvents raises safety and environmental concerns.
Microwave-Assisted Organic Synthesis (MAOS): The Need for Speed
Microwave-assisted organic synthesis has emerged as a powerful tool to dramatically accelerate the synthesis of pyrazolidine-3,5-diones.[6][7] By utilizing microwave irradiation, reaction times can be reduced from hours to minutes, often with a significant improvement in product yields.
Mechanism: Microwave energy directly heats the polar reactants and solvents through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction mixture. This localized superheating can accelerate reaction rates by orders of magnitude compared to conventional heating methods.
Advantages:
-
Drastic reduction in reaction times (minutes vs. hours).[7]
-
Often leads to higher product yields and purity.[7]
-
Enables the use of less solvent, aligning with the principles of green chemistry.[8]
Disadvantages:
-
Requires specialized and dedicated microwave synthesis equipment.
-
Scalability can be a challenge for large-scale industrial production.
-
Reaction optimization may be required to translate a conventional method to a microwave-assisted one.
Multicomponent Reactions (MCRs): The Efficiency Experts
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to pyrazolidine-3,5-diones.[9] These reactions often proceed through a cascade of elementary steps, minimizing the need for isolation and purification of intermediates.
Mechanism: A common multicomponent approach involves the reaction of an aldehyde, a malonic ester, and a hydrazine in the presence of a catalyst. The reaction often initiates with a Knoevenagel condensation between the aldehyde and the malonic ester, followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization.[10]
Advantages:
-
High degree of atom economy and convergence.
-
Operational simplicity and reduced number of synthetic steps.
-
Allows for the rapid generation of diverse libraries of pyrazolidine-3,5-dione derivatives.
Disadvantages:
-
The development of new MCRs can be challenging and requires careful optimization of reaction conditions.
-
The substrate scope may be limited for certain MCRs.
-
Purification of the final product from a complex reaction mixture can sometimes be difficult.
Emerging Green Methodologies: The Future of Synthesis
In addition to the established methods, several innovative and environmentally benign approaches for the synthesis of pyrazolidine-3,5-diones are gaining traction.
-
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can induce acoustic cavitation, creating localized hot spots with extremely high temperatures and pressures. This can enhance reaction rates and yields in a manner similar to microwave heating.[11][12]
-
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, improved safety for hazardous reactions (such as those involving hydrazine), and seamless scalability from laboratory to industrial production.[13][14]
Data Presentation: A Quantitative Comparison
| Method | Typical Reactants | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Classical Condensation | Diethyl malonate, Substituted hydrazine, Base (e.g., Sodium ethoxide) | 6-24 hours | 40-70% | Well-established, inexpensive starting materials. | Long reaction times, moderate yields, harsh conditions.[5] |
| Microwave-Assisted Synthesis | Diethyl malonate, Hydrazine hydrate, Aldehyde, Catalyst | 5-30 minutes | 80-95% | Rapid reactions, high yields, green approach.[7] | Requires specialized equipment, potential scalability issues. |
| Multicomponent Reactions | Aldehyde, Diethyl malonate, Hydrazine, Catalyst | 1-4 hours | 75-90% | High atom economy, operational simplicity, diversity.[9] | Optimization can be complex, potential purification challenges. |
| Ultrasound-Assisted Synthesis | Similar to classical or MCRs | 15-60 minutes | 70-90% | Reduced reaction times, improved yields, simple setup.[11] | Scalability can be a concern, mechanism not always clear. |
Experimental Protocols: A Practical Guide
Protocol 1: Classical Synthesis of 1-Phenylpyrazolidine-3,5-dione
This protocol represents a traditional approach to the synthesis of a foundational pyrazolidine-3,5-dione.
Materials:
-
Diethyl malonate
-
Phenylhydrazine
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature with continuous stirring.
-
Following the addition of diethyl malonate, add phenylhydrazine to the reaction mixture.
-
Heat the resulting solution to reflux and maintain this temperature for 6-8 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in water and acidify with hydrochloric acid to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure 1-phenylpyrazolidine-3,5-dione.[5]
Protocol 2: Microwave-Assisted, Three-Component Synthesis of 4-Aryl-pyrazolidine-3,5-diones
This protocol highlights a modern, efficient, and environmentally conscious approach.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Diethyl malonate
-
Hydrazine hydrate
-
Ethanol
-
Catalytic amount of piperidine
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), diethyl malonate (1.2 mmol), hydrazine hydrate (1.5 mmol), and a catalytic amount of piperidine (10 mol%) in ethanol (5 mL).
-
Seal the vessel and place it in a dedicated microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 10-15 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The product will typically precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum to yield the pure 4-aryl-pyrazolidine-3,5-dione.
Visualizing the Synthesis and Mechanism of Action
To further elucidate the concepts discussed, the following diagrams illustrate a general workflow for pyrazolidine-3,5-dione synthesis and the mechanism of action of a prominent member of this class, phenylbutazone.
Caption: A comparative workflow of major pyrazolidine-3,5-dione synthesis routes.
Caption: Phenylbutazone inhibits COX enzymes, blocking prostaglandin synthesis.
Conclusion and Future Perspectives
The synthesis of pyrazolidine-3,5-diones has evolved significantly from the classical condensation methods to more efficient and sustainable approaches. While the classical method remains a valuable tool due to its simplicity and the low cost of starting materials, modern techniques such as microwave-assisted synthesis and multicomponent reactions offer substantial advantages in terms of reaction speed, yield, and environmental impact. The choice of the optimal synthetic route will ultimately depend on the specific research goals, available resources, and desired scale of production.
Future research in this area will likely focus on the development of even more efficient and greener synthetic methodologies. The application of flow chemistry and novel catalytic systems holds great promise for the large-scale, sustainable production of these important pharmaceutical scaffolds. As our understanding of the biological targets of pyrazolidine-3,5-diones continues to expand, so too will the demand for innovative and versatile synthetic strategies to access novel analogs with enhanced therapeutic profiles.
References
- Singh R, Upmanyu N, Gupta M, Prasad P (2015) Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chem 3(1): 1016.
- Tiwari, A., et al. (2018). Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities.
- Bentham Science Publishers. (2024).
- ResearchGate. (n.d.). A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives | Request PDF.
- Rajasekhar, K. K., et al. (2010). Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. International Journal of ChemTech Research, 2(1), 592-597.
- Siddique, S., et al. (2022). Synthesis, investigation of the crystal structure, DFT calculations, and in silico medicinal potential of hydrazono- and aminomethylene substituted pyrazolidine-3,5-diones as potential anticancer scaffolds. New Journal of Chemistry.
- ACS Publications. (2016).
- Metwally, S. A., et al. (2023).
- Google Patents. (n.d.). CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate.
- Springer. (n.d.). Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de.
- Mason, T. J. (2003). Ultrasound in synthetic organic chemistry. Chemical Society Reviews.
- Teiwm Eclass. (n.d.). Ultrasound in synthetic organic chemistry. eclass.teiwm.gr.
- Indian Chemical Society. (2015). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. Indian Chemical Society.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. .
- ResearchGate. (n.d.). Multicomponent approach to the synthesis and spectral characterization of some 3,5-pyrazolididione derivatives and evaluation as anti-inflammatory agents | Request PDF.
- MDPI. (2007).
- ResearchGate. (2016). What is the most efficient method to synthesize phenylbutazone in small scale?.
- MDPI. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI.
- NIH. (2011).
- MDPI. (2018).
- ResearchGate. (2016). Applications of Ultrasound in Organic Synthesis-A Green Approach.
- ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega.
- MDPI. (n.d.).
- NIH. (2017).
- RSC Publishing. (2018). Cascade reaction based synthetic strategies targeting biologically intriguing indole polycycles. RSC Publishing.
- Google Patents. (n.d.). CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate.
- ResearchGate. (2017). Electroorganic Construction of Pyrazolidine-3,5-Diones | Request PDF.
- Indian Chemical Society. (2015). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Indian Chemical Society.
- NIH. (1987). Chemical Synthesis of Phenylbutazone Hydroperoxide and Testing of the Substance for Heart Action Under in Vitro and in Vivo Conditions. PubMed.
- Assiut University. (2022).
- BenchChem. (n.d.). Head-to-head comparison of different pyrazolidine-3,5-dione synthesis methods. BenchChem.
- RSC Publishing. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science.
- ACS Publications. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
- ACS Publications. (2021). Friedländer, Knoevenagel, and Michael Reactions Employing the Same MOF: Synthesis, Structure, and Heterogeneous Catalytic Studies of ([Zn(1,4-NDCA)(3-BPDB)0.5].
- NIH. (2021). Ultrasound for Drug Synthesis: A Green Approach. PubMed Central.
- International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
- ResearchGate. (n.d.). Knoevenagel/Michael-addition/cyclization/ring-opening cascade between aldehydes 1, 3-arylisoxazol-5(4H).
- University of Mosul. (2022). Green chemistry as efficient approache to achieve a new series of heterocyclic compounds. University of Mosul.
- ACS Publications. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
- ResearchGate. (2018). Phenylbutazone (Bute, PBZ, EPZ): one drug across two species.
- ProQuest. (2010).
- ResearchGate. (1974). Pyrazolidine-3,5-diones with heterocyclic substituents. I. Preparation of 3-Phenyl-1,2,4-triazolyl derivatives.
- MDPI. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
- Bentham Science. (2022). Bio Catalytic One-Pot Knoevenagel Condensation-Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly Synthesis Of Pyranopyrazoles In Non-Aqueous Media And Their Pharmacological Studies. Bentham Science.
- Semantic Scholar. (2013).
Sources
- 1. A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 4. b.aun.edu.eg [b.aun.edu.eg]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ultrasound in synthetic organic chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. eclass.teiwm.gr [eclass.teiwm.gr]
- 13. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 14. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
A Researcher's Guide to the Preclinical Validation of Novel Polysubstituted Pyrazole Anticancer Candidates
The landscape of oncology drug discovery is continually evolving, with a significant focus on heterocyclic compounds that can offer enhanced efficacy and reduced toxicity. Among these, polysubstituted pyrazole derivatives have emerged as a promising class of molecules due to their versatile chemical structures and broad spectrum of pharmacological activities.[1][2][3] Many pyrazole derivatives have demonstrated potent anticancer effects by targeting a variety of cellular mechanisms, including the inhibition of critical enzymes like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), as well as through interactions with DNA.[1][2][4][5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of novel polysubstituted pyrazole candidates. It is designed to be an in-depth technical resource, moving beyond a simple checklist of protocols to explain the scientific reasoning behind experimental choices, thereby ensuring a robust and self-validating evaluation process.
Part 1: Foundational In Vitro Evaluation – The Gateway to Further Development
The initial phase of validation for any new anticancer compound is a rigorous in vitro assessment.[7][8][9] This step is crucial for efficiently screening numerous candidates and selecting those with the most promise for further, more resource-intensive testing.[8]
The first critical step is to determine the cytotoxic potential of the novel pyrazole derivatives across a diverse panel of human cancer cell lines. The National Cancer Institute's NCI-60 cell line panel is an invaluable resource for this purpose, offering a standardized platform to assess anticancer activity against 60 different human tumor cell lines representing nine types of cancer, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[10][11][12][13][14]
Experimental Protocol: Cell Viability Assay (e.g., MTT or SRB Assay)
The choice of assay can be critical, and it's important to understand that results can be influenced by factors such as cell concentration and the solvents used to dissolve the compounds.[15][16]
-
Cell Seeding: Plate cancer cells from the selected panel (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the novel pyrazole compounds and a standard reference drug (e.g., Doxorubicin, Cisplatin, or Sorafenib) for a predetermined period (typically 48-72 hours).[1]
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells. Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance.
-
For SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and then solubilize the bound dye. Measure the absorbance.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
Interpreting the Data: A lower IC50 value indicates greater potency. Comparing the IC50 values of the novel compounds to the standard drug provides a benchmark for their cytotoxic efficacy. It is also crucial to test the compounds on normal, non-cancerous cell lines to assess their selectivity and potential for toxicity.[1]
Table 1: Example Comparative Cytotoxicity Data (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Normal Fibroblasts |
| Novel Pyrazole A | 2.5 | 5.1 | 3.8 | >100 |
| Novel Pyrazole B | 8.9 | 12.3 | 9.5 | >100 |
| Doxorubicin | 0.8 | 1.2 | 1.0 | 5.2 |
Once a compound has demonstrated significant cytotoxicity, the next logical step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled process that avoids the inflammatory response associated with necrosis.[17]
Experimental Workflow: Apoptosis Validation
Caption: Workflow for apoptosis validation.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay is a standard method for detecting the externalization of phosphatidylserine, a key marker of early apoptosis.[18][19][20]
-
Cell Treatment: Treat cancer cells with the pyrazole compound at its IC50 concentration for various time points.
-
Cell Harvesting and Staining: Harvest the cells, wash them with cold PBS, and resuspend them in Annexin V binding buffer.[19] Add fluorescently labeled Annexin V and PI.[18][19]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[18][19]
Experimental Protocol: Western Blot for Apoptosis Markers
Western blotting provides a detailed look at the molecular machinery of apoptosis.[17][21]
-
Protein Extraction: Treat cells with the pyrazole compound, then lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key apoptosis-related proteins, such as cleaved caspases (e.g., caspase-3), cleaved PARP, and members of the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2).[22][23]
-
Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.
-
Analysis: Quantify the protein bands to determine changes in expression levels. An increase in cleaved caspase-3 and cleaved PARP, along with an increased Bax/Bcl-2 ratio, is indicative of apoptosis.[22]
Signaling Pathway: Pyrazole-Induced Apoptosis
Caption: A generalized pyrazole-induced apoptotic pathway.
Part 2: In Vivo Validation – Assessing Efficacy in a Physiological Context
Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism setting.[8][24][25][26] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical oncology research.[27][28][29][30][31][32]
Experimental Protocol: Xenograft Tumor Model
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).[30]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.[32]
-
Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the novel pyrazole compound and a vehicle control according to a predetermined dosing schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[33]
Data Presentation: Comparative In Vivo Efficacy
Table 2: Example In Vivo Efficacy Data in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1500 | 0 | +2 |
| Novel Pyrazole A | 450 | 70 | -1 |
| Standard Drug | 600 | 60 | -8 |
Part 3: Comparative Analysis and Decision Making
The ultimate goal of this validation process is to identify pyrazole candidates with a superior therapeutic window compared to existing treatments. This requires a holistic analysis of both in vitro and in vivo data.
Decision-Making Framework
Caption: Go/No-Go decision-making framework.
A successful candidate will exhibit high potency against cancer cells with low toxicity to normal cells in vitro, and demonstrate significant tumor growth inhibition with minimal side effects in vivo.
Conclusion
The validation of novel polysubstituted pyrazole candidates for anticancer activities is a multi-faceted process that requires a logical and rigorous experimental approach. By integrating high-throughput in vitro screening with mechanistic studies and in vivo efficacy models, researchers can confidently identify promising lead compounds for further development. This guide provides a scientifically grounded framework to navigate this complex process, ultimately contributing to the discovery of new and effective cancer therapies.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
NCI-60. (n.d.). Wikipedia. Retrieved from [Link]
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry. Retrieved from [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. Retrieved from [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. Retrieved from [Link]
-
NCI-60 Human Tumor Cell Line Screen. (n.d.). National Cancer Institute. Retrieved from [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2021). PubMed. Retrieved from [Link]
-
The NCI60 human tumour cell line anticancer drug screen. (2009). PubMed. Retrieved from [Link]
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2024). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2024). MDPI. Retrieved from [Link]
-
Xenograft Models For Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]
-
New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers. (2023). PubMed. Retrieved from [Link]
-
In Vivo Pharmacology Models for Cancer Target Research. (2020). PubMed. Retrieved from [Link]
-
Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). PubMed. Retrieved from [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). ResearchGate. Retrieved from [Link]
-
Preclinical Drug Testing Using Xenograft Models. (n.d.). The Scientist. Retrieved from [Link]
-
Tumor Xenografting: A Necessity for Cancer Drug Development. (2014). Pharma Models. Retrieved from [Link]
-
Which proteins expression should I check by western blot for confirmation of apoptosis?. (2014). ResearchGate. Retrieved from [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. (2024). Promega Connections. Retrieved from [Link]
-
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Bentham Science. Retrieved from [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Anticancer Research. Retrieved from [Link]
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2016). Semantic Scholar. Retrieved from [Link]
-
Xenograft tumor model. (n.d.). SMC Laboratories Inc. Retrieved from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]
-
Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. (2024). ACS Publications. Retrieved from [Link]
-
Xenograft Models. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved from [Link]
-
Synthetic route to polysubstituted pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCI. Retrieved from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved from [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved from [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. noblelifesci.com [noblelifesci.com]
- 9. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NCI-60 - Wikipedia [en.wikipedia.org]
- 11. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 12. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. revvity.com [revvity.com]
- 15. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
- 23. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 24. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ijpbs.com [ijpbs.com]
- 26. iv.iiarjournals.org [iv.iiarjournals.org]
- 27. reactionbiology.com [reactionbiology.com]
- 28. xenograft.org [xenograft.org]
- 29. Tumor Xenografting: A Necessity for Cancer Drug Development [pharmamodels.net]
- 30. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 32. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Structure-Activity Relationships of 1,5-Diarylpyrazole COX-2 Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of selective cyclooxygenase-2 (COX-2) inhibitors, the 1,5-diarylpyrazole scaffold represents a cornerstone of modern anti-inflammatory drug design. This guide provides an in-depth comparison of 1,5-diarylpyrazole analogs, delving into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their efficacy and selectivity. By understanding the intricate interplay between chemical structure and biological function, we can accelerate the development of next-generation COX-2 inhibitors with improved therapeutic profiles.
The Significance of Selective COX-2 Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins. Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological processes like gastric protection and platelet aggregation, and COX-2, which is inducible and predominantly expressed during inflammation.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can lead to gastrointestinal side effects.[2] The development of selective COX-2 inhibitors, such as celecoxib, was a landmark achievement, offering potent anti-inflammatory and analgesic effects with a reduced risk of gastric complications.[3] The 1,5-diarylpyrazole class of compounds has been particularly successful in achieving this selectivity.[4]
Deconstructing the 1,5-Diarylpyrazole Scaffold: A Tale of Three Rings
The quintessential 1,5-diarylpyrazole COX-2 inhibitor, exemplified by celecoxib, comprises a central pyrazole ring flanked by two aryl rings. The key to their COX-2 selectivity lies in the specific substitutions on these rings, which allow for optimal interaction with the larger and more accommodating active site of the COX-2 enzyme compared to COX-1.
The N-1 Phenyl Ring: The Gateway to Selectivity
The aryl group at the N-1 position of the pyrazole core is a critical determinant of COX-2 selectivity. The presence of a sulfonamide (-SO2NH2) or a similar pharmacophore at the para-position is a hallmark of many potent and selective inhibitors.[3] This group is able to insert into a hydrophilic side pocket present in the COX-2 active site, an interaction that is sterically hindered in the more constricted COX-1 active site.
Causality: The additional space in the COX-2 active site, created by the substitution of isoleucine in COX-1 with valine in COX-2, allows the sulfonamide moiety to form key hydrogen bonds with residues such as His90, Arg513, and Phe518, thereby anchoring the inhibitor and conferring selectivity.[3]
The C-3 Position: Fine-Tuning Potency
Substitutions at the C-3 position of the pyrazole ring have a significant impact on the inhibitory potency of these compounds. Electron-withdrawing groups are generally favored. In celecoxib, a trifluoromethyl (-CF3) group occupies this position and is believed to contribute to the overall binding affinity.
The C-5 Phenyl Ring: Modulating Activity and Pharmacokinetics
The aryl ring at the C-5 position of the pyrazole core offers a valuable site for modification to enhance potency and modulate pharmacokinetic properties. Substitutions at the para-position of this ring are particularly influential. For instance, a methyl group, as seen in celecoxib, is well-tolerated. The introduction of other small alkyl or halo substituents can also lead to potent inhibitors.
Recent research has explored the introduction of moieties at this position to improve the cardiovascular safety profile of COX-2 inhibitors, a concern that has led to the withdrawal of some drugs from the market. One promising approach involves the incorporation of nitric oxide (NO)-donating groups to counteract the potential for thrombotic events.[5]
Comparative Analysis of 1,5-Diarylpyrazole Analogs
To illustrate the principles of SAR, the following table summarizes the in vitro inhibitory activities of several 1,5-diarylpyrazole analogs against COX-1 and COX-2. The data, presented as IC50 values (the concentration required to inhibit 50% of enzyme activity), highlight how subtle structural modifications can dramatically alter potency and selectivity. A higher selectivity index (SI = IC50(COX-1)/IC50(COX-2)) indicates greater selectivity for COX-2.
| Compound | R1 (at N-1 phenyl) | R2 (at C-3) | R3 (at C-5 phenyl) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 4-SO2NH2 | CF3 | 4-CH3 | >100 | 0.06 | >1667 | [2] |
| Analog 1 | 4-SO2NH2 | CF3 | 4-F | 5.6 | 0.97 | 5.77 | [3] |
| Analog 2 | 4-SO2NH2 | CF3 | 4-Cl | 5.9 | 0.97 | 6.08 | [3] |
| Analog 3 | 4-SO2Me | CF3 | 4-CH3 | >100 | 0.02 | >5000 | [3] |
| Analog 4 | 4-SO2NH2 | H | 4-CH3 | 63.76 | 0.48 | 132.83 | [3] |
| PYZ18 | 4-SO2NH2 | CF3 | 4-OCH3 | >30 | 7.07 | >4.24 | [4] |
| PYZ36 | 4-SO2NH2 | Phenyl | 4-CH3 | - | 0.44 | - | [4] |
| Compound 20 | 4-SO2NH2 | - | - | >10 | 0.82 | >12.2 | [6] |
| Compound 22 | 4-SO2NH2 | - | - | >10 | 1.12 | >8.9 | [6] |
| Compound 29 | 4-SO2NH2 | - | - | >10 | 0.98 | >10.2 | [6] |
Note: The structures of compounds 20, 22, and 29 are 1,5-diaryl pyrazole carboxamides with variations on the C-5 phenyl ring.
Visualizing the Core Scaffold and SAR
To better understand the structural basis of activity, the following diagrams illustrate the core 1,5-diarylpyrazole scaffold and the key SAR principles.
Caption: Workflow for a fluorometric COX inhibitor screening assay.
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant model for assessing COX inhibition as it utilizes the cellular and enzymatic machinery present in whole blood.
Principle: The assay measures the production of prostaglandins (PGs) in response to a stimulus. For COX-2 activity, whole blood is typically stimulated with lipopolysaccharide (LPS) to induce COX-2 expression. For COX-1 activity, the production of thromboxane B2 (TXB2), a stable metabolite of the COX-1-derived thromboxane A2, is measured after blood clotting. [7][8] Step-by-Step Methodology (for COX-2): [7][9]
-
Blood Collection: Collect fresh human blood from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Inhibitor Incubation: Aliquot the whole blood into tubes or a multi-well plate. Add the test inhibitor at various concentrations and incubate for a short period (e.g., 15-60 minutes) at 37°C.
-
COX-2 Induction: Add LPS to the blood samples to induce COX-2 expression and prostaglandin synthesis. Continue the incubation for several hours (e.g., 4-24 hours) at 37°C.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Prostaglandin Measurement: Measure the concentration of a specific prostaglandin, typically PGE2, in the plasma using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Determine the percentage of inhibition of PGE2 production for each inhibitor concentration compared to a vehicle-treated control. Calculate the IC50 value.
Conclusion and Future Directions
The 1,5-diarylpyrazole scaffold remains a highly privileged structure in the design of selective COX-2 inhibitors. A thorough understanding of the structure-activity relationships is paramount for the rational design of new analogs with enhanced potency, selectivity, and safety. The strategic placement of a sulfonamide or a bioisosteric equivalent on the N-1 phenyl ring is the cornerstone of COX-2 selectivity. Fine-tuning of substituents on the C-3 and C-5 positions of the pyrazole ring allows for the optimization of inhibitory activity and pharmacokinetic properties. As research continues, the focus will likely be on developing compounds with improved cardiovascular safety profiles, potentially through the incorporation of nitric oxide-donating moieties or other innovative chemical strategies. The experimental protocols outlined in this guide provide a robust framework for the evaluation of these next-generation COX-2 inhibitors, ensuring that promising candidates can be rapidly and reliably identified.
References
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
- Chandana, C., et al. (2018). Design and biological evaluation of novel hybrids of 1, 5-diarylpyrazole and Chrysin for selective COX-II inhibition. Bioorganic & Medicinal Chemistry, 26(14), 4264–4275.
- Zarghi, A., et al. (2006). Design and Synthesis of New 2,3-Diaryl-1,3-thiazolidin-4-ones as Selective COX-2 Inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 7034-7039.
- Rao, B. N., et al. (2013). Synthesis of 1, 5- Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. Letters in Drug Design & Discovery, 10(7), 594-603.
- El-Sayed, M. A. A., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 12(45), 29535-29552.
- Werz, O., et al. (2008). Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity. Inflammopharmacology, 16(4), 184–189.
- Pires, M. S., et al. (2014). Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity.
-
Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]
- El-Damasy, D. A., et al. (2021). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry, 12(10), 1634-1662.
- Youssif, B. G. M., et al. (2021). Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects. Bioorganic Chemistry, 115, 105302.
-
ResearchGate. (n.d.). IC50 values of 1–5 against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. Retrieved from [Link]
- Gauthier, C., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(13), 1537–1555.
- El-Sayed, M. A. A., et al. (2018). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Future Journal of Pharmaceutical Sciences, 4(2), 223-235.
- Brideau, C., et al. (2001). A human whole blood assay for the determination of the potency and selectivity of cyclooxygenase-1 and -2 inhibitors.
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrazole-containing scaffolds are of paramount importance due to their prevalence in a wide array of pharmacologically active compounds.[1] Among these, derivatives of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid have emerged as a versatile platform for the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties. This guide provides a comparative study of these derivatives, delving into their synthesis, biological performance with supporting experimental data, and the underlying structure-activity relationships (SAR) that govern their efficacy.
Synthetic Strategies: A Gateway to Chemical Diversity
The synthetic accessibility of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid and its derivatives is a key factor driving their exploration in drug discovery. The core pyrazole structure is typically assembled through cyclocondensation reactions. A common and efficient route to the parent dicarboxylic acid involves the hydrolysis of the corresponding diester, which can be synthesized from the reaction of ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate and 1-benzylidene-2-phenylhydrazine.[2]
From this central scaffold, a diverse library of derivatives, primarily esters and amides, can be readily prepared. The dicarboxylic acid can be converted to its more reactive acid chloride form, which then serves as a versatile intermediate for reaction with various nucleophiles.
This straightforward synthetic approach allows for the systematic modification of the ester and amide functionalities, enabling a thorough investigation of structure-activity relationships.
Comparative Biological Evaluation
Derivatives of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases. The following sections present a comparative analysis of their performance based on available experimental data.
Anticancer Activity
The antiproliferative effects of these pyrazole derivatives have been evaluated against various human cancer cell lines. The data suggests that the nature of the substituent at the 3- and 4-positions of the pyrazole ring plays a crucial role in determining the cytotoxic potency.
A comparative study of a series of 1,5-diphenyl-1H-pyrazole derivatives revealed that specific substitutions on the pendant phenyl rings and the functional groups at the 3- and 4-positions significantly influence their anticancer activity. For instance, compounds with certain benzimidazole hybrid structures have shown potent growth inhibition against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, with IC50 values in the low micromolar range.[3]
Table 1: Comparative in vitro Anticancer Activity (IC₅₀, µM) of Selected 1,5-Diphenyl-1H-pyrazole Derivatives
| Compound ID | Derivative Type | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | Reference |
| Compound 9 | Benzimidazole Hybrid | 1.25 | 0.83 | 1.12 | [3] |
| Compound 17 | Benzimidazole Hybrid | 1.81 | 1.05 | 1.36 | [3] |
| Compound 28 | Benzimidazole Hybrid | 1.10 | 0.92 | 1.07 | [3] |
| Doxorubicin | Standard Drug | ~0.05 | ~0.08 | ~0.1 | [4] |
Note: The IC₅₀ values are indicative and may vary based on experimental conditions. The data presented is a selection from the cited literature for comparative purposes.
The results indicate that while these pyrazole derivatives may not match the potency of standard chemotherapeutic agents like doxorubicin, their unique scaffold offers a promising starting point for the development of novel anticancer drugs with potentially different mechanisms of action and improved safety profiles.
Antimicrobial Activity
In addition to their anticancer properties, derivatives of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid have been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microbe.
Studies have shown that certain pyrazole carbothioamide derivatives exhibit excellent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with MIC values comparable to the standard antibiotic ciprofloxacin.[5] Furthermore, some derivatives have demonstrated noteworthy antifungal activity against species like Aspergillus niger and Aspergillus flavus.[5]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Pyrazole Derivatives
| Compound ID | Derivative Type | S. aureus | E. coli | A. niger | Reference |
| Compound 5a | Carbothioamide | 15 | 15 | >60 | [5] |
| Compound 5b | Carbothioamide | 15 | 15 | 20 | [5] |
| Compound 5c | Carbothioamide | 10 | 10 | 15 | [5] |
| Ciprofloxacin | Standard (Antibacterial) | 20 | 20 | - | [5] |
| Nystatin | Standard (Antifungal) | - | - | 20 | [5] |
Note: The MIC values are indicative and may vary based on the specific microbial strains and testing methodologies used.
These findings highlight the potential of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid derivatives as a scaffold for the development of new antimicrobial agents, which is of critical importance in the face of rising antibiotic resistance.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid derivatives is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies aim to elucidate the key structural features responsible for their pharmacological effects, providing a rational basis for the design of more potent and selective compounds.[6][7]
For anticancer activity, the presence of specific substituents on the phenyl rings and the nature of the groups at the 3- and 4-positions can significantly impact cytotoxicity. For instance, the introduction of bulky and lipophilic groups can enhance cell membrane permeability and interaction with intracellular targets. The electronic properties of the substituents on the phenyl rings also play a critical role, with electron-withdrawing groups often leading to increased activity.[6]
In the context of antimicrobial activity, the ability of the molecule to interact with specific microbial targets is paramount. The dicarboxylic acid derivatives offer multiple points for hydrogen bonding and other non-covalent interactions, which can be crucial for binding to enzyme active sites or other biological macromolecules within the pathogen. The overall lipophilicity of the molecule also influences its ability to penetrate the microbial cell wall and membrane.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis of representative derivatives are provided below.
Synthesis of Diethyl 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylate
This protocol outlines a general procedure for the synthesis of the diethyl ester derivative, a key precursor for other derivatives.
Materials:
-
Ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate
-
1-Benzylidene-2-phenylhydrazine
-
Ethanol
-
Glacial acetic acid
Procedure:
-
A mixture of ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate (1 mmol) and 1-benzylidene-2-phenylhydrazine (1 mmol) in absolute ethanol (20 mL) is prepared.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from ethanol to afford the pure diethyl 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylate.
Synthesis of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxamide
This protocol describes the synthesis of a representative dicarboxamide derivative from the corresponding dicarbonyl chloride.
Materials:
-
1,5-Diphenyl-1H-pyrazole-3,4-dicarbonyl chloride
-
Ammonia solution (or a primary/secondary amine)
-
Dichloromethane (DCM)
-
Triethylamine
Procedure:
-
1,5-Diphenyl-1H-pyrazole-3,4-dicarbonyl chloride (1 mmol) is dissolved in anhydrous DCM (20 mL) under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of the amine (2.2 mmol, e.g., aqueous ammonia or a primary/secondary amine) and triethylamine (2.2 mmol) in DCM (10 mL) is added dropwise to the cooled solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is washed successively with water, dilute HCl, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 1,5-diphenyl-1H-pyrazole-3,4-dicarboxamide.
Conclusion and Future Directions
The derivatives of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid represent a promising and versatile scaffold in medicinal chemistry. Their straightforward synthesis allows for the generation of diverse chemical libraries, which have shown significant potential as both anticancer and antimicrobial agents. The comparative analysis of their biological activities, coupled with an understanding of their structure-activity relationships, provides a solid foundation for the rational design of new and more effective therapeutic agents.
Future research in this area should focus on several key aspects:
-
Expansion of Chemical Diversity: Synthesis of a broader range of derivatives with diverse substituents to further probe the SAR.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Evaluation: Testing of the most promising candidates in animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
-
Development of Drug Delivery Systems: Formulation of these compounds into suitable delivery systems to enhance their bioavailability and therapeutic index.
By pursuing these avenues of research, the full therapeutic potential of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid derivatives can be realized, ultimately contributing to the development of new and improved treatments for cancer and infectious diseases.
References
[8] A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). Retrieved from [Link] [6] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). Retrieved from [Link] [7] A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). Retrieved from [Link] [9] A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (n.d.). Retrieved from [Link] [10] Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD, 8(6). Retrieved from [Link] [5] Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience, 10(4), 2829-2840. [11] The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). Retrieved from [Link] [2] Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. (n.d.). Retrieved from [Link] [4] 1,5-Diphenylpyrazole derivatives I–IV as anticancer agents. (n.d.). Retrieved from [Link] [12] [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link] [13] Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (2022). Molecules, 27(21), 7248. [14] ChemInform Abstract: Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. (n.d.). Retrieved from [Link] [15] Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. (2024). Pharmaceuticals, 17(4), 473. [3] Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. (2015). Bioorganic & Medicinal Chemistry Letters, 25(20), 4539-4544. [16] Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (n.d.). Retrieved from [Link] [17] Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). Retrieved from [Link] [1] Synthesis of 4-Benzoyl-1,5-Diphenyl-1h-Pyrazole-3-Carboxylic Acid Derivatives and Their Antimicrobial Activities. (n.d.). Retrieved from [Link] [18] Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology. (n.d.). Retrieved from [Link] [19] Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (n.d.). Retrieved from [Link] [20] Pyrazole synthesis. (n.d.). Retrieved from [Link] [21] 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. ijnrd.org [ijnrd.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. rsc.org [rsc.org]
- 20. Pyrazole synthesis [organic-chemistry.org]
- 21. dergipark.org.tr [dergipark.org.tr]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,5-Diphenylpyrazolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous attention to detail extends beyond the bench to the entire lifecycle of a chemical, including its proper disposal. This guide provides a procedural and logical framework for the safe and compliant disposal of 1,5-Diphenylpyrazolidin-3-one, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to you extends beyond supplying high-quality reagents; we aim to be your trusted partner in laboratory safety and chemical handling.
Understanding the Compound: Hazard Profile and Critical Information
Important Note on Chemical Identification: It is crucial to distinguish this compound from 1,5-Diphenylcarbazide. The latter is sometimes incorrectly associated with the former but has a different chemical structure and CAS number (140-22-7)[1]. Always verify the identity of your compound against its known properties.
Based on data from analogous compounds such as 1-Phenyl-3-pyrazolidinone and other pyrazolidine derivatives, we can anticipate the following hazard profile for this compound:
| Hazard Classification | Description | Supporting Evidence from Analogous Compounds |
| Acute Oral Toxicity | Harmful if swallowed.[2] | SDS for related compounds consistently lists this hazard.[2] |
| Skin Irritation | Causes skin irritation.[1] | A common characteristic of this chemical class.[1] |
| Eye Irritation | Causes serious eye irritation.[1][2] | Direct contact with eyes is likely to cause significant irritation.[1][2] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust. | Inhalation of fine powders should always be avoided. |
Incompatibilities: A critical aspect of safe disposal is understanding what this compound should not come into contact with. Based on the reactivity of similar pyrazolidinones, this compound is incompatible with:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases
Contact with these substances could lead to vigorous and potentially hazardous reactions.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol is designed to ensure the safe and compliant disposal of this compound from a laboratory setting. This workflow is grounded in the principles of waste minimization, segregation, and proper containment.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for disposal, it is mandatory to be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Step 2: Waste Segregation - The Foundation of Proper Disposal
The principle of waste segregation is fundamental to preventing unintended chemical reactions within waste containers and ensuring that waste streams are managed appropriately.
-
Identify the Waste Stream: this compound is a non-halogenated organic solid . It must be disposed of in a waste container specifically designated for this category.
-
Do Not Mix: Never mix this compound with:
-
Halogenated organic waste.
-
Aqueous waste.
-
Acidic or basic waste.
-
Oxidizer waste.
-
Reactive metal waste.
-
Step 3: Containerization - Secure and Compliant Packaging
Proper containerization prevents leaks and spills and ensures that the waste is clearly identified for disposal personnel.
-
Select an Appropriate Container: Use a high-density polyethylene (HDPE) or other compatible plastic container with a secure, screw-top lid. The container must be in good condition and free from contamination.
-
Labeling: The waste container must be clearly and accurately labeled before any waste is added. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The primary hazards: "Harmful," "Irritant".
-
The date the waste was first added to the container.
-
-
Keep Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[3]
Step 4: Disposal of Contaminated Materials
Any materials that come into direct contact with this compound must also be disposed of as hazardous waste. This includes:
-
Weighing paper or boats
-
Spatulas (if disposable) or cleaning materials (e.g., wipes)
-
Contaminated gloves and other disposable PPE
These items should be placed in a sealed bag and then into the solid organic waste container.
Step 5: Final Disposal Pathway
Once the waste container is full (no more than 90% capacity), it should be securely sealed and moved to your institution's designated hazardous waste storage area for collection by a licensed hazardous waste disposal company.
The most common and environmentally responsible disposal method for non-halogenated organic solids like this compound is incineration at a permitted hazardous waste facility.[4]
Why Incineration? Incineration at high temperatures ensures the complete destruction of the organic molecule.[5] Because this compound contains nitrogen, the incineration process will generate nitrogen oxides (NOx) in addition to carbon dioxide and water.[5][6] Licensed incineration facilities are equipped with advanced flue gas treatment systems (e.g., scrubbers) to remove these and other harmful byproducts before they are released into the atmosphere.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.
Caption: Decision workflow for the proper disposal of this compound.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental spill or exposure, immediate and correct action is critical.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if dust is generated.
-
Control Ignition Sources: As a precautionary measure, remove any potential ignition sources from the area.
-
Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Collection: Carefully sweep or scoop the absorbed material into the designated non-halogenated solid organic waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and paper towels. Dispose of all cleaning materials as hazardous waste.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost responsibility from discovery through to disposal.
References
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Handling 1,5-Diphenylpyrazolidin-3-one: A Framework for Safety and Operational Integrity
As researchers dedicated to advancing drug development, our work with novel chemical entities demands a commitment to safety that is as rigorous as our scientific methodology. This guide provides a comprehensive operational and safety framework for handling 1,5-Diphenylpyrazolidin-3-one, moving beyond mere compliance to foster a culture of proactive risk management. The protocols outlined herein are designed to be a self-validating system, ensuring the protection of personnel, the integrity of our research, and environmental stewardship.
Hazard Identification: Understanding the Intrinsic Risks
A thorough understanding of a compound's toxicological profile is the foundation of safe handling. This compound, while a valuable research compound, presents several key hazards that must be managed through engineering controls and appropriate personal protective equipment (PPE).
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][2] Ingestion can lead to gastrointestinal irritation with symptoms such as nausea and vomiting.[2]
-
Eye and Skin Irritation: Direct contact is known to cause serious eye irritation and skin irritation.[1][3]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[2][3]
-
Aquatic Toxicity: This chemical is recognized as being very toxic to aquatic life, with long-lasting effects, mandating stringent disposal protocols to prevent environmental release.[3]
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
The selection of PPE is not a passive checklist but an active strategy tailored to the specific hazards of this compound. The causality behind each selection is critical for ensuring its efficacy.
Eye and Face Protection
-
Rationale: The primary risk to the eyes is from airborne dust particles and accidental splashes. This compound is a known serious eye irritant.[1][3]
-
Standard Operations: At a minimum, ANSI Z87.1-compliant or European Standard EN166 safety glasses with side shields must be worn.[4][5][6]
-
High-Risk Operations: When there is a potential for splashing (e.g., during solution preparation or transfer of large quantities), chemical safety goggles are required. For maximum protection, a combination of goggles and a full-face shield is the preferred best practice.[7][8][9]
Hand Protection
-
Rationale: To prevent skin irritation, absorption, and accidental ingestion from hand-to-mouth contact, chemically resistant gloves are mandatory.[1][3][10]
-
Glove Selection: Nitrile gloves are a suitable choice, providing a good balance of chemical resistance and dexterity. Always inspect gloves for tears or punctures before use.[9]
-
Procedural Note: For tasks involving prolonged contact or immersion, consider double-gloving.[7][9] It is crucial to use proper glove removal techniques to avoid contaminating your skin. Contaminated gloves must be disposed of as hazardous waste.
Body Protection
-
Rationale: A barrier is necessary to protect the skin from contact with dust or splashes.[10]
-
Standard Operations: A clean, buttoned laboratory coat should be worn at all times in the handling area.[11]
-
Enhanced Precautions: For procedures involving larger quantities or a higher risk of contamination, disposable chemical-resistant coveralls should be utilized.[1][12] All protective clothing should be removed before leaving the laboratory.
Respiratory Protection
-
Rationale: The primary inhalation hazard is from airborne dust particles, which can cause respiratory tract irritation.[2][3]
-
Primary Control: The first line of defense is engineering controls. All weighing and handling of solid this compound should be performed in a certified chemical fume hood or a ventilated enclosure to minimize dust generation.[1][10][13]
-
Secondary Control: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with a particulate filter is necessary.[1][10] For major spills or emergencies, a self-contained breathing apparatus (SCBA) may be required.[3][7]
Summary of PPE Requirements
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Small-Scale Handling | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Required: Chemical fume hood |
| Solution Preparation / Transfers | Chemical safety goggles | Single pair of nitrile gloves | Laboratory coat | Required: Chemical fume hood |
| Large-Scale Operations | Goggles and face shield | Double-gloved (nitrile) | Chemical-resistant coveralls | Required: Chemical fume hood |
| Spill Cleanup (Minor) | Chemical safety goggles | Chemical-resistant gloves | Laboratory coat / Coveralls | NIOSH-approved respirator |
| Spill Cleanup (Major) | Goggles and face shield | Heavy-duty chemical gloves | Chemical splash suit | Self-Contained Breathing Apparatus (SCBA) |
Operational Plan for Safe Handling
This step-by-step workflow ensures that safety is integrated into the entire handling process.
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure all required PPE is available and inspected. Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Handling:
-
Post-Handling:
Disposal Plan: Environmental Responsibility
Improper disposal poses a significant threat to aquatic ecosystems.[3] A strict and compliant disposal plan is therefore non-negotiable.
-
Waste Segregation: All solid this compound waste and materials contaminated with it (e.g., weighing paper, contaminated gloves, paper towels) must be segregated as solid chemical waste.[11]
-
Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should read "Hazardous Waste" and include the full chemical name: "this compound".[11]
-
Aqueous Waste: Do not dispose of this chemical or solutions containing it down the drain.[1][11] Collect all liquid waste in a designated, labeled hazardous waste container.
-
Final Disposal: Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3]
Visualization of Emergency Spill Response Workflow
The following diagram outlines the logical flow of actions in the event of an accidental spill.
Caption: Workflow for responding to a this compound spill.
References
- Personal Protection Equipment (PPE). (n.d.). RI DEM.
- Safety Data Sheet - this compound. (n.d.). Biosynth.
- Safety Data Sheet - Thidiazuron. (2025, October 7). Sigma-Aldrich.
- Safety Data Sheet - 1,5-Diphenylpenta-1,4-dien-3-one. (2023, March 12). Apollo Scientific.
- Material Safety Data Sheet - 1-Phenyl-3-pyrazolidinone, 97%. (n.d.). Cole-Parmer.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Safety Data Sheet - 1,3-Diphenyl-1,3-propanedione. (2025, December 21). Fisher Scientific.
- Safety Data Sheet - 1,5-Diphenylcarbazide. (2024, September 7). Sigma-Aldrich.
- Safety Data Sheet - 4-(hydroxymethyl)-4-methyl-1-phenyl-3-Pyrazolidinone. (2025, May 1). Fisher Scientific.
- Safety Data Sheet - 1-Phenyl-3-pyrazolidone. (2025, April 28). Sigma-Aldrich.
- Guidance for Selection of Personal Protective Equipment for TDI Users. (n.d.). American Chemistry Council.
- Safety Data Sheet - 3-Pyrazolidinone hydrochloride. (2025, December 19). Fisher Scientific.
- Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
- Safety Data Sheet - 1,2-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. (2025, July 19). ChemicalBook.
- Proper Disposal of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one: A Guide for Laboratory Professionals. (n.d.). Benchchem.
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. dem.ri.gov [dem.ri.gov]
- 8. americanchemistry.com [americanchemistry.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
